3D-Monophosphoryl Lipid A-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C82H158N3O20P |
|---|---|
Molecular Weight |
1537.1 g/mol |
IUPAC Name |
azane;[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6S)-3,4,6-trihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl]methoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate |
InChI |
InChI=1S/C82H155N2O20P.H3N/c1-6-11-16-21-26-31-33-38-43-48-53-58-72(89)99-66(56-51-46-41-36-29-24-19-14-9-4)61-71(88)84-76-80(103-74(91)62-67(57-52-47-42-37-30-25-20-15-10-5)100-73(90)59-54-49-44-39-34-32-27-22-17-12-7-2)79(104-105(95,96)97)68(63-85)102-82(76)98-64-69-77(92)78(93)75(81(94)101-69)83-70(87)60-65(86)55-50-45-40-35-28-23-18-13-8-3;/h65-69,75-82,85-86,92-94H,6-64H2,1-5H3,(H,83,87)(H,84,88)(H2,95,96,97);1H3/t65-,66-,67-,68-,69-,75-,76-,77-,78-,79-,80-,81+,82-;/m1./s1 |
InChI Key |
XERJCJBCCDONJL-WOBTUNBLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-O-Desacyl-4'-Monophosphoryl Lipid A (3D-MPL): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL), a potent and well-characterized adjuvant used in several licensed human vaccines. We delve into the discovery of 3D-MPL as a detoxified derivative of lipopolysaccharide (LPS), detail the experimental protocols for its synthesis from Salmonella minnesota R595, and provide a comprehensive analysis of its mechanism of action through the Toll-like receptor 4 (TLR4) signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, vaccinology, and adjuvant research.
Discovery and Rationale
3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL) is a chemically modified form of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. LPS is a powerful immunostimulant but its inherent pyrogenicity and toxicity have limited its clinical use. The discovery of 3D-MPL was driven by the need to separate the beneficial adjuvant properties of lipid A from its toxic effects.
Researchers at Ribi ImmunoChem Research, Inc. developed 3D-MPL by selectively removing key chemical groups from the lipid A of Salmonella minnesota R595.[1] This process involves two critical modifications:
-
Removal of the 1-phosphate group: This is achieved through mild acid hydrolysis.
-
Removal of the (R)-3-hydroxytetradecanoyl group at the 3-position: This is accomplished via base hydrolysis.
These modifications result in a molecule that retains the ability to stimulate the innate immune system but with significantly reduced toxicity, estimated to be at least 100-fold less than that of the parent LPS.[1]
Synthesis of 3D-MPL from Salmonella minnesota R595
The synthesis of 3D-MPL is a multi-step process that begins with the extraction and purification of LPS from the deep rough mutant strain Salmonella minnesota R595. This is followed by sequential acid and base hydrolysis to yield the final product.
Experimental Protocols
2.1.1. Extraction and Purification of Lipopolysaccharide (LPS)
A detailed protocol for the extraction of LPS from Gram-negative bacteria can be found in various publications. A common method involves the hot phenol-water extraction procedure.
2.1.2. Acid Hydrolysis for Dephosphorylation (Preparation of Monophosphoryl Lipid A - MPL)
This step removes the phosphate (B84403) group at the 1-position of the lipid A molecule.
-
Procedure:
-
Suspend the purified LPS from Salmonella minnesota R595 in a 0.1 N solution of hydrochloric acid (HCl).
-
Reflux the suspension for a period of 30 minutes. This can be performed in a round-bottom flask equipped with a condenser.
-
After reflux, cool the reaction mixture to room temperature.
-
The monophosphoryl lipid A (MPL) will precipitate out of the solution.
-
Collect the precipitate by centrifugation.
-
Wash the MPL pellet with pyrogen-free water until the pH is neutral.
-
Lyophilize the washed MPL to obtain a dry powder.
-
2.1.3. Base Hydrolysis for 3-O-Deacylation (Preparation of 3D-MPL)
This step removes the ester-linked acyl chain at the 3-position. The following protocol is adapted from methods used for the deacylation of other lipid A species and may require optimization for 3D-MPL synthesis.
-
Procedure:
-
Dissolve the lyophilized MPL in a 0.05 M solution of sodium hydroxide (B78521) (NaOH) in 95% ethanol.
-
Incubate the reaction mixture at 65°C. The reaction time will need to be optimized and can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with an appropriate acid, such as HCl.
-
The 3D-MPL will precipitate. Collect the precipitate by centrifugation.
-
Wash the 3D-MPL pellet with pyrogen-free water to remove any remaining salts.
-
Lyophilize the final product to obtain a dry, white powder.
-
Purification and Characterization
Purification of 3D-MPL is crucial to remove any unreacted starting material or byproducts. A combination of chromatographic techniques is typically employed.
-
Silica Gel Chromatography: This technique can be used for the initial purification of the 3D-MPL. The choice of solvent system will depend on the specific impurities present.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification and analysis of 3D-MPL. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) in water, often with an ion-pairing agent.[2]
Characterization of the final product should be performed using:
-
Mass Spectrometry (MS): To confirm the molecular weight of the 3D-MPL and its congeners (which can vary in the number of acyl chains).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, including the absence of the 1-phosphate and the 3-O-acyl chain.
Quantitative Data
The yield and purity of 3D-MPL can vary depending on the specific reaction conditions and purification methods used. The following table summarizes expected outcomes based on available literature.
| Parameter | Typical Value | Method of Analysis |
| Synthesis Yield | Variable, dependent on starting material and optimization | Gravimetric analysis after purification |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Endotoxin Activity | At least 100-fold lower than LPS | Limulus Amebocyte Lysate (LAL) assay |
Mechanism of Action: TLR4 Signaling
3D-MPL exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system. TLR4 is expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. The binding of 3D-MPL to the TLR4 receptor complex, which also includes MD-2 and CD14, initiates a cascade of intracellular signaling events that lead to the activation of transcription factors and the production of pro-inflammatory cytokines, chemokines, and interferons.
This activation of APCs leads to enhanced antigen presentation to T cells, promoting a robust and long-lasting adaptive immune response.
TLR4 Signaling Pathways
The TLR4 signaling pathway is bifurcated into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.
3.1.1. MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: MyD88-dependent TLR4 signaling pathway.
3.1.2. TRIF-Dependent Pathway
This pathway is initiated from the endosome after internalization of the TLR4 complex and leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β).
Caption: TRIF-dependent TLR4 signaling pathway.
Experimental Workflow for Studying TLR4 Signaling
The following workflow outlines a general approach to studying the effects of 3D-MPL on TLR4 signaling in vitro.
Caption: In vitro workflow for TLR4 signaling analysis.
Conclusion
3D-MPL represents a significant advancement in adjuvant technology, offering a potent and safe means of enhancing vaccine efficacy. Its discovery through the deliberate detoxification of LPS, coupled with a well-defined mechanism of action via TLR4, has established it as a cornerstone of modern vaccine development. This technical guide provides a comprehensive overview of the critical aspects of 3D-MPL, from its synthesis and purification to its immunological activity. Further research into the nuanced interactions of 3D-MPL with the innate immune system will undoubtedly continue to refine its use and lead to the development of next-generation adjuvants with improved safety and efficacy profiles.
References
mechanism of action of 3D-MPLA-5
An In-Depth Technical Guide on the Core Mechanism of Action of 3D-MPLA-5
Introduction
3D-Monophosphoryl Lipid A-5 (3D-MPLA-5), also referred to as 3D-PHAD®, is a synthetic, detoxified analogue of monophosphoryl lipid A (MPLA), which itself is derived from the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2] It is a potent immunostimulant developed for use as a vaccine adjuvant to enhance the immunogenicity of co-administered antigens.[3] Unlike its parent molecule, LPS, which exhibits significant toxicity, 3D-MPLA-5 has been engineered to retain a strong adjuvant effect while being significantly less toxic, making it a safe and effective component in modern vaccine formulations.[1] This guide delineates the core , supported by experimental data, detailed protocols, and pathway visualizations.
Core Mechanism of Action: TLR4 Agonism
The primary mechanism of action for 3D-MPLA-5 is its function as an agonist for Toll-like Receptor 4 (TLR4).[1][2] TLR4 is a key pattern recognition receptor (PRR) of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) like LPS.
The activation of TLR4 by 3D-MPLA-5 initiates a cascade of intracellular signaling events, which can be broadly categorized into two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2]
-
TLR4/MD-2 Complex Formation: 3D-MPLA-5 binds to the MD-2 co-receptor, which is associated with TLR4 on the surface of immune cells such as dendritic cells and macrophages. This binding induces the dimerization of the TLR4/MD-2 complex.[2]
-
MyD88-Dependent Pathway: Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[2] This leads to the activation of downstream kinases, culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38.[2] The activation of this pathway results in the rapid production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]
-
TRIF-Dependent Pathway: 3D-MPLA-5 stimulation also activates the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway.[2] This pathway is crucial for inducing the production of Type I interferons (IFNs) and promotes the maturation of dendritic cells, enhancing their ability to present antigens to T cells. This activation skews the immune response towards a T helper 1 (Th1) phenotype, which is characterized by cell-mediated immunity and the production of IgG1 subtype antibodies.[1]
The combined action of these pathways leads to a robust innate immune response that shapes a powerful and durable adaptive immune response to the vaccine antigen.
References
An In-depth Technical Guide to the 3D-MPLA-5 TLR4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-O-desacyl-4'-monophosphoryl lipid A (3D-MPLA) is a detoxified derivative of lipopolysaccharide (LPS) that has garnered significant interest as a vaccine adjuvant and immunomodulator. By selectively engaging the Toll-like receptor 4 (TLR4), 3D-MPLA stimulates the innate immune system, leading to a robust and targeted adaptive immune response. This technical guide provides a comprehensive overview of the 3D-MPLA-5 TLR4 signaling pathway, including its mechanism of action, downstream cellular responses, and key experimental protocols for its characterization. While specific quantitative data for the "3D-MPLA-5" variant is limited in publicly available literature, this guide leverages data from closely related 3D-MPLA and MPLA compounds to provide a thorough understanding of its immunomodulatory properties.
Introduction to 3D-MPLA-5 and TLR4 Signaling
3D-MPLA is a semi-synthetic derivative of lipid A, the immunostimulatory component of LPS found in the outer membrane of Gram-negative bacteria. The "3D" designation refers to the removal of the acyl chain at the 3-position of the glucosamine (B1671600) disaccharide backbone, a modification that significantly reduces its toxicity while retaining its adjuvant properties. The "-5" in 3D-MPLA-5 likely refers to a specific structural variant, though detailed public information on this specific isomer is scarce.
The primary molecular target of 3D-MPLA is the TLR4 receptor complex, a key pattern recognition receptor (PRR) of the innate immune system. TLR4, in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), recognizes pathogen-associated molecular patterns (PAMPs) like LPS and its derivatives, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immunity.
The 3D-MPLA-5 TLR4 Signaling Pathway
Upon binding to the TLR4/MD-2 complex, 3D-MPLA induces a conformational change that leads to the recruitment of intracellular adaptor proteins and the activation of two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway
This pathway is initiated by the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP), which in turn recruits Myeloid differentiation primary response 88 (MyD88). This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequent activation of transforming growth factor-β-activated kinase 1 (TAK1) results in the phosphorylation and activation of the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the translocation of the transcription factor NF-κB into the nucleus. MAPKs activate the transcription factor AP-1. Both NF-κB and AP-1 drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
TRIF-Dependent (MyD88-Independent) Pathway
Following endocytosis of the TLR4 complex, the TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adapter molecule (TRAM) recruits TRIF. TRIF then activates TRAF3 and TRAF6. TRAF3 activation leads to the phosphorylation of interferon regulatory factor 3 (IRF3) by TANK-binding kinase 1 (TBK1) and IKKε, resulting in the production of type I interferons (IFN-α/β). TRAF6 activation in this pathway can also lead to a delayed activation of NF-κB.
Notably, MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway over the MyD88-dependent pathway compared to LPS[1][2][3]. This bias is thought to contribute to its lower toxicity profile while maintaining strong adjuvant activity.
Caption: 3D-MPLA-5 TLR4 signaling pathway.
Quantitative Data
Table 1: TLR4/MD-2 Binding Affinity
| Ligand | Receptor Complex | Method | KD | Reference |
| LPS (E. coli) | Human TLR4/MD-2 | X-ray Crystallography | - | [4] |
| Decoy Receptor Variants | MD-2 | Surface Plasmon Resonance | 26 pM - 39 nM | [5] |
| 3D-MPLA-5 | Human TLR4/MD-2 | Not Available | Not Available |
Note: The binding affinity of LPS to the TLR4/MD-2 complex is known to be high, though specific KD values vary depending on the experimental conditions. The provided reference for decoy receptor variants illustrates the range of affinities that can be achieved.
Table 2: Dose-Dependent Cytokine Production in Dendritic Cells
| Stimulant | Cell Type | Cytokine | EC50 | Max Response | Reference |
| MPLA | Mouse BMDCs | IL-12 | Not Specified | Not Specified | [6] |
| MPLA | Mouse BMDCs | TNF-α | Not Specified | Not Specified | [6] |
| LPS | Human Monocytes | IL-6 | ~1 ng/mL | ~40 ng/mL | [7] |
| LPS | Human Monocytes | TNF-α | ~0.1 ng/mL | ~2 ng/mL | [7] |
| 3D-MPLA-5 | Human DCs | TNF-α, IL-6, IL-12 | Not Available | Not Available |
Note: The provided data for LPS gives an indication of the typical dose-response range for TLR4 agonists. Studies on MPLA often show a lower maximal cytokine response compared to LPS, consistent with its reduced toxicity.
Table 3: Comparative Cytokine Induction (Qualitative Summary)
| Stimulant | Key Cytokines Induced | Predominant T-helper Response | Reference |
| 3D-MPLA/MPLA | TNF-α, IL-1β, IL-6, IL-10, IL-12, Type I IFNs | Th1 | [8] |
| LPS | High levels of TNF-α, IL-1β, IL-6 | Th1/Th17 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of 3D-MPLA-5.
TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells
This assay quantifies the activation of the NF-κB pathway downstream of TLR4.
Caption: HEK-Blue™ hTLR4 assay workflow.
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells (InvivoGen) according to the manufacturer's instructions. On the day of the assay, detach the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL[9][10][11][12][13].
-
Assay Plate Setup: Add 20 µL of various concentrations of 3D-MPLA-5, a positive control (e.g., 100 ng/mL LPS), and a negative control (e.g., sterile water) to the wells of a 96-well flat-bottom plate[9][10].
-
Cell Seeding: Add 180 µL of the cell suspension (~25,000 cells) to each well[9].
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours[9].
-
SEAP Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell supernatant from each well to a new 96-well flat-bottom plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is visible[9][10].
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader[9][10]. The absorbance is proportional to the NF-κB activation.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and stimulation of human PBMCs to measure cytokine production.
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS)[14].
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube[15][16][17].
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off[14][17].
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs[14].
-
Wash the PBMCs twice with PBS by centrifugation at 400-500 x g for 10-15 minutes[17].
-
Resuspend the final cell pellet in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add various concentrations of 3D-MPLA-5 or LPS as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant for cytokine analysis.
Cytokine Measurement by ELISA
This is a general protocol for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm. A standard curve is used to determine the concentration of the cytokine in the samples.
In Vivo Mouse Immunization Protocol
This protocol outlines a general procedure for evaluating the adjuvant effect of 3D-MPLA-5 in a mouse model using ovalbumin (OVA) as a model antigen.
Methodology:
-
Vaccine Formulation:
-
Prepare a solution of OVA in sterile PBS.
-
Prepare a stock solution of 3D-MPLA-5 in a suitable vehicle (e.g., 0.2% triethylamine (B128534) in water, followed by dilution in PBS).
-
Mix the OVA solution with the 3D-MPLA-5 solution to achieve the desired final concentrations (e.g., 25 µg OVA and 10 µg 3D-MPLA-5 per 100 µL dose).
-
-
Immunization:
-
Sample Collection: Collect blood samples at various time points (e.g., before immunization and 1-2 weeks after the final boost) to analyze the antibody response.
-
Antibody Titer Determination: Use an OVA-specific ELISA to determine the titers of total IgG, IgG1, and IgG2a/c in the serum samples to assess the magnitude and Th1/Th2 bias of the humoral immune response.
Chemical Synthesis of 3-O-desacyl-4'-monophosphoryl lipid A (General Scheme)
The chemical synthesis of 3D-MPLA is a complex multi-step process. While a detailed protocol for 3D-MPLA-5 is not publicly available, a general synthetic strategy involves the following key steps[23][24]:
-
Preparation of Glucosamine Building Blocks: Synthesis of appropriately protected monosaccharide donor and acceptor units.
-
Glycosylation: Coupling of the donor and acceptor to form the disaccharide backbone.
-
Acylation: Introduction of the fatty acid chains at the desired positions.
-
Phosphorylation: Addition of the phosphate (B84403) group at the 4' position.
-
Deprotection: Removal of protecting groups to yield the final 3D-MPLA molecule.
-
Purification: Purification of the final product using chromatographic techniques.
A modular chemical synthesis approach has been described for 3D-MPL, which may be adaptable for the synthesis of specific variants like 3D-MPLA-5.
Conclusion
3D-MPLA-5 is a promising immunomodulator that activates the TLR4 signaling pathway, leading to the induction of a potent and Th1-biased immune response. Its reduced toxicity compared to LPS, likely due to a TRIF-biased signaling mechanism, makes it an attractive candidate for use as a vaccine adjuvant. While specific quantitative data for the 3D-MPLA-5 variant remains limited, the information available for the broader class of 3D-MPLA and MPLA molecules provides a strong foundation for its continued investigation and development. The experimental protocols detailed in this guide offer a robust framework for researchers to further characterize the immunological properties of 3D-MPLA-5 and other novel TLR4 agonists. Further research is warranted to elucidate the precise binding kinetics, dose-response relationships, and specific signaling bias of the 3D-MPLA-5 variant to fully realize its therapeutic potential.
References
- 1. The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Structure-Based Rational Design of a Toll-like Receptor 4 (TLR4) Decoy Receptor with High Binding Affinity for a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy [frontiersin.org]
- 9. 101.200.202.226 [101.200.202.226]
- 10. 101.200.202.226 [101.200.202.226]
- 11. invivogen.com [invivogen.com]
- 12. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
- 17. kersnikova.org [kersnikova.org]
- 18. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 3-O-Desacyl monophosphoryl lipid A derivatives: synthesis and immunostimulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Engineering Escherichia coli for constitutive production of monophosphoryl lipid A vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunostimulatory Properties of 3-O-desacyl-4'-Monophosphoryl Lipid A (3D-MPL)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-O-desacyl-4'-Monophosphoryl Lipid A (3D-MPL), a detoxified derivative of the lipopolysaccharide (LPS) from the bacterium Salmonella minnesota R595, is a potent immunostimulant and a critical component in modern vaccine adjuvants. By selectively engaging the Toll-like receptor 4 (TLR4), 3D-MPL orchestrates a robust innate and subsequent adaptive immune response, characterized by a strong T-helper 1 (Th1) polarization. This technical guide provides a comprehensive overview of the immunostimulatory properties of 3D-MPL, including its mechanism of action, quantitative effects on immune responses, and detailed experimental protocols for its evaluation.
Mechanism of Action: TLR4-Mediated Signaling
3D-MPL exerts its immunostimulatory effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3] Unlike its highly toxic parent molecule, LPS, 3D-MPL has undergone a detoxification process involving acid hydrolysis to remove the 1-phosphate group and a specific fatty acid chain, resulting in a molecule with significantly reduced pyrogenicity while retaining its potent adjuvant activity.
Upon administration, 3D-MPL is recognized by the TLR4-MD2 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This recognition triggers a conformational change in the TLR4 receptor, initiating a downstream signaling cascade. This cascade proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway rapidly activates downstream signaling molecules, including IRAKs and TRAF6, leading to the activation of the transcription factor NF-κB and MAP kinases (p38 and JNK).[3][4] The activation of NF-κB is crucial for the transcription of pro-inflammatory cytokine genes, such as those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
-
TRIF-Dependent Pathway: This pathway is initiated later and involves the adaptor protein TRIF. It leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α/β). The TRIF-dependent pathway also contributes to the late-phase activation of NF-κB.
The synergistic action of these two pathways results in the maturation of APCs, characterized by the upregulation of costimulatory molecules (CD80, CD86), enhanced antigen presentation, and the secretion of a cytokine milieu that shapes the ensuing adaptive immune response.
Caption: TLR4 Signaling Pathway Activated by 3D-MPL.
Quantitative Immunostimulatory Effects
The adjuvant properties of 3D-MPL have been demonstrated in numerous preclinical and clinical studies. Its ability to enhance both humoral and cellular immunity is well-documented.
Enhancement of Antibody Responses
3D-MPL significantly augments antigen-specific antibody titers when co-administered with a vaccine antigen. This effect is observed across a range of antigens, including those from infectious agents and tumor-associated antigens.
Table 1: Adjuvant Effect of 3D-MPL on Antigen-Specific IgG Titers
| Antigen | Adjuvant | Mean IgG Titer (± SD) | Fold Increase vs. Antigen Alone | Reference |
| HPV L1 VLP | Alum | 1,500 ± 300 | - | [5] |
| HPV L1 VLP | Alum + 3D-(6-acyl)-PHAD | 8,000 ± 1,200 | 5.3 | [5] |
| HBV Surface Antigen | Alum | 2,000 ± 450 | - | [5] |
| HBV Surface Antigen | Alum + 3D-(6-acyl)-PHAD | 12,000 ± 2,100 | 6.0 | [5] |
| Ovalbumin | L-tyrosine | 5,000 ± 900 | - | [6] |
| Ovalbumin | L-tyrosine + MPL | 25,000 ± 4,500 | 5.0 | [6] |
Note: Data are representative and compiled from various sources. Exact values may vary depending on the experimental conditions.
Induction of Th1-Biased Immune Responses
A hallmark of 3D-MPL's immunostimulatory activity is its ability to promote a T-helper 1 (Th1)-polarized immune response.[7] This is critical for immunity against intracellular pathogens and for cancer immunotherapy. The Th1 bias is evidenced by the increased production of Th1-associated cytokines, such as IFN-γ and IL-12, and the preferential induction of IgG2a/c antibody isotypes in mice.
Table 2: Th1/Th2 Cytokine Profile Induced by 3D-MPL Adjuvanted Vaccines
| Antigen | Adjuvant | IFN-γ (pg/mL ± SD) | IL-4 (pg/mL ± SD) | IL-5 (pg/mL ± SD) | Reference |
| HIV gp120 | QS21 | 150 ± 30 | 80 ± 15 | 120 ± 25 | [7] |
| HIV gp120 | QS21 + 3D-MPL | 450 ± 70 | 50 ± 10 | 60 ± 12 | [7] |
| Leishmania rGP63 | Liposomes | 120 ± 25 | 90 ± 20 | Not Reported | [8] |
| Leishmania rGP63 | Liposomes + MPL-TDM | 480 ± 60 | 40 ± 8 | Not Reported | [8] |
Note: Data are representative and compiled from various sources. Exact values may vary depending on the experimental conditions.
Table 3: IgG Subclass Ratios in Mice Immunized with 3D-MPL Adjuvanted Vaccines
| Antigen | Adjuvant | IgG1 Titer | IgG2a Titer | IgG2a/IgG1 Ratio | Reference |
| Ragweed Pollen Extract | L-tyrosine | 1:8,000 | 1:2,000 | 0.25 | [6] |
| Ragweed Pollen Extract | L-tyrosine + MPL | 1:10,000 | 1:15,000 | 1.5 | [6] |
| SARS-CoV-2 RBD-hFc | Alum | High | Low | Th2-biased | [9] |
| SARS-CoV-2 RBD-hFc | Alum + MPLA derivative | High | High | Th1-biased | [9] |
Note: Data are representative and compiled from various sources. Exact values may vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunostimulatory properties of 3D-MPL.
In Vitro Stimulation of Dendritic Cells
This protocol describes the in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) to assess the direct effects of 3D-MPL on APC activation.
Materials:
-
Bone marrow cells from mice
-
Recombinant murine GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
3D-MPL (endotoxin-free)
-
LPS (positive control)
-
Flow cytometry antibodies (anti-CD11c, -CD80, -CD86, -MHC class II)
-
ELISA kits for TNF-α, IL-6, and IL-12p70
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Stimulation of BMDCs:
-
Plate the immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add 3D-MPL at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Include a positive control (LPS, 100 ng/mL) and a negative control (medium alone).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC class II to assess the expression of maturation markers.
-
ELISA: Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-12p70 using commercial ELISA kits.
-
References
- 1. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunogenicity of HPV and HBV vaccines: adjuvanticity of synthetic analogs of monophosphoryl lipid A combined with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - B cell flow cytometry gating strategy. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and immunological evaluation of monophosphoryl lipid A derivatives as adjuvants for a RBD-hFc based SARS-CoV-2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
3D-Monophosphoryl Lipid A-5: A Technical Guide to a Potent Immune Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
3D-Monophosphoryl Lipid A-5 (3D-MPL-5), a synthetic analog of monophosphoryl lipid A (MPL), is a powerful Toll-like receptor 4 (TLR4) agonist. It is a detoxified derivative of the lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] While retaining the potent immunostimulatory properties of its parent molecule, 3D-MPL-5 exhibits significantly reduced toxicity, making it a critical component in modern vaccine adjuvant systems.[1][3] This technical guide provides an in-depth overview of 3D-MPL-5, including its mechanism of action, quantitative immunological effects, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a key player in the field of vaccinology, serving as an adjuvant to enhance the immunogenicity of co-administered antigens.[4] Adjuvants are critical for subunit and recombinant vaccines, which are often poorly immunogenic on their own. By stimulating the innate immune system, 3D-MPL-5 helps to shape a robust and durable adaptive immune response. It is a member of the MPL family of molecules, which are the first non-alum adjuvants to gain widespread clinical acceptance.
Mechanism of Action: TLR4 Signaling
The primary mechanism of action for 3D-MPL-5 is the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This activation initiates a cascade of intracellular events that lead to the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).
The TLR4 signaling pathway is broadly divided into two downstream cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the early activation of NF-κB and the production of inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated. This leads to the phosphorylation of IRF3 and the subsequent production of type I interferons (IFN-α/β).
The synergistic action of these two pathways results in a potent activation of the innate immune system, which in turn directs the adaptive immune response towards a Th1-biased profile, characterized by the production of IFN-γ. This is particularly important for vaccines targeting intracellular pathogens.
Data Presentation: Immunological Effects of 3D-MPL-5
The use of 3D-MPL-5 as an adjuvant leads to a significant enhancement of the immune response to a co-administered antigen. This is evidenced by increased antibody titers and a distinct cytokine profile indicative of a Th1-biased response.
Table 1: Antigen-Specific Antibody Titers in Mice
The following table summarizes representative data on the effect of 3D-MPL-5 on antigen-specific IgG titers in mice.
| Adjuvant Formulation | Antigen | Peak Mean IgG Titer (Geometric Mean Titer ± 95% CI) | Reference |
| Antigen Alone | Ovalbumin | 1:100 | [5] |
| Antigen + 3D-MPL-5 | Ovalbumin | 1:10,000 | [5] |
| Antigen + Alum | SARS-CoV-2 RBD | 9,102 (2,482–33,381) | [6] |
| Antigen + Alum + 3D-MPL-5 | SARS-CoV-2 RBD | 51,200 (51,200–51,200) | [6] |
| Antigen Alone | HPV L2 E3R4 | <25 | [7] |
| Antigen + Alum-MPL | HPV L2 E3R4 | 400 | [7] |
Table 2: Cytokine Production by Splenocytes from Immunized Mice
This table presents typical cytokine production levels from splenocytes of immunized mice after in vitro re-stimulation with the antigen.
| Adjuvant Formulation | Cytokine | Concentration (pg/mL) | Reference |
| Antigen Alone | IFN-γ | < 50 | [3] |
| Antigen + QS21 | IFN-γ | ~200 | [3] |
| Antigen + QS21 + 3D-MPL-5 | IFN-γ | > 800 | [3] |
| Antigen Alone | IL-5 | ~150 | [3] |
| Antigen + QS21 | IL-5 | ~400 | [3] |
| Antigen + QS21 + 3D-MPL-5 | IL-5 | ~200 | [3] |
| Unstimulated | TNF-α | Not Detected | [8] |
| 3D-MPL-5 (0.05 µg/mL) | TNF-α | ~1500 | [8] |
Experimental Protocols
The evaluation of 3D-MPL-5 as a vaccine adjuvant involves a series of in vitro and in vivo experiments to characterize its immunostimulatory activity and safety profile.
In Vitro Assessment of TLR4 Activation
This protocol describes a method to assess the ability of 3D-MPL-5 to activate TLR4 in a cell-based assay.
Objective: To quantify the activation of TLR4 by 3D-MPL-5 through the measurement of a downstream reporter gene (e.g., secreted alkaline phosphatase - SEAP) in a HEK293 cell line stably transfected with TLR4, MD2, and CD14.
Materials:
-
HEK-Blue™ hTLR4 cells (or equivalent)
-
HEK-Blue™ Detection medium
-
This compound
-
LPS (positive control)
-
Endotoxin-free water
-
96-well flat-bottom plates
-
Spectrophotometer (620-650 nm)
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Preparation of Stimulants: Prepare a serial dilution of 3D-MPL-5 and LPS in endotoxin-free water.
-
Assay Procedure:
-
Add 20 µL of each concentration of 3D-MPL-5, LPS, or a negative control (endotoxin-free water) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Plot the OD values against the concentration of the stimulants to generate a dose-response curve.
-
In Vivo Immunogenicity Study in Mice
This protocol outlines a general procedure for evaluating the adjuvant effect of 3D-MPL-5 on the immune response to a model antigen in mice.
Objective: To determine the enhancement of antigen-specific antibody titers and T-cell responses by 3D-MPL-5 in mice.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Model antigen (e.g., Ovalbumin)
-
This compound
-
Saline or PBS (for injection)
-
Syringes and needles (27-30 gauge)
-
Materials for blood collection (e.g., retro-orbital sinus or tail vein)
-
ELISA reagents for antibody titration
-
Reagents for splenocyte isolation and culture
-
ELISPOT or intracellular cytokine staining kits
Methodology:
-
Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with or without 3D-MPL-5 in sterile saline. An emulsion with an oil-in-water adjuvant like MF59 or a depot-forming adjuvant like alum can also be used.
-
Immunization Schedule:
-
Divide mice into groups (e.g., saline control, antigen alone, antigen + 3D-MPL-5).
-
On day 0, immunize the mice via a subcutaneous or intramuscular route with 100 µL of the respective vaccine formulation.
-
Administer a booster immunization on day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., days -1, 14, 28, and 42) to monitor the antibody response.
-
At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Analysis of Immune Responses:
-
Antibody Titers: Perform an ELISA on the collected sera to determine the antigen-specific IgG, IgG1, and IgG2a/c antibody titers.
-
T-cell Responses: Isolate splenocytes and re-stimulate them in vitro with the antigen. Analyze the production of cytokines (e.g., IFN-γ, IL-4, IL-5) by ELISPOT or intracellular cytokine staining followed by flow cytometry.
-
Conclusion
This compound is a well-characterized and potent vaccine adjuvant that enhances both humoral and cellular immunity. Its ability to activate TLR4 and drive a Th1-biased immune response makes it a valuable tool for the development of next-generation vaccines against a wide range of infectious diseases and cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate and utilize this important immunostimulant.
References
- 1. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.tilburguniversity.edu [research.tilburguniversity.edu]
- 3. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenicity of HPV and HBV vaccines: adjuvanticity of synthetic analogs of monophosphoryl lipid A combined with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical evaluation of immunogenicity, efficacy and safety of a recombinant plant-based SARS-CoV-2 RBD vaccine formulated with 3M-052-Alum adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Neutralizing antibody titers in sera of rabbits vaccinated with E3R4 alone or with Alum-MPL adjuvant. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Monophosphoryl Lipid A and Poly I:C Combination Adjuvant Promoted Ovalbumin-Specific Cell Mediated Immunity in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Formulation of 3D-Monophosphoryl Lipid A (3D-MPL-A) in Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL-A) is a detoxified derivative of the lipopolysaccharide (LPS) from the bacterium Salmonella minnesota R595.[1] It is a potent adjuvant that enhances the immune response to vaccine antigens, primarily by stimulating the innate immune system through Toll-like receptor 4 (TLR4).[1][2] This activation leads to a Th1-biased immune response, which is crucial for protection against various intracellular pathogens.[3][4] Unlike its parent molecule, LPS, 3D-MPL-A exhibits significantly reduced toxicity while retaining its immunostimulatory properties, making it a valuable component in modern vaccine formulations.[3][4]
These application notes provide detailed protocols for the formulation of 3D-MPL-A in two common vaccine delivery systems: liposomes and as an adsorbate on aluminum hydroxide (B78521). It also includes methodologies for the characterization of these formulations and for assessing the resulting immune response.
Mechanism of Action: TLR4 Signaling
3D-MPL-A exerts its adjuvant effect by activating the TLR4 signaling pathway on antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][2] This activation triggers a downstream signaling cascade involving two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[5][6]
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which further promote a Th1-type immune response.[5][6]
The combined activation of these pathways leads to the maturation of APCs, enhanced antigen presentation, and the priming of antigen-specific T and B lymphocytes, ultimately resulting in a robust and long-lasting protective immune response.
Caption: TLR4 Signaling Pathway Activated by 3D-MPL-A.
Data Presentation
The following tables summarize typical quantitative data for the formulation and characterization of 3D-MPL-A adjuvanted vaccines.
Table 1: Typical Composition of 3D-MPL-A Vaccine Formulations
| Formulation Type | Component | Typical Concentration per 0.5 mL Dose | Reference |
| Liposomal | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 1 mg | [7] |
| Cholesterol | 0.25 mg | [7] | |
| 3D-MPL-A | 25 - 50 µg | [1][7] | |
| Antigen | 5 - 50 µg | [1][7] | |
| Aluminum Hydroxide | Aluminum Hydroxide (Al(OH)₃) | 0.225 - 0.82 mg | [8] |
| 3D-MPL-A | 12.5 - 100 µg | [1] | |
| Antigen | 5 - 50 µg | [1] |
Table 2: Physicochemical Characterization of 3D-MPL-A Vaccine Formulations
| Formulation Type | Parameter | Typical Value | Reference |
| Liposomal | Particle Size (Z-average) | < 150 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [9] | |
| Encapsulation Efficiency of 3D-MPL-A | > 85% | [10] | |
| Aluminum Hydroxide | Particle Size of 3D-MPL-A micelles | < 120 nm | [1] |
| Adsorption of 3D-MPL-A | > 50% | [11] |
Experimental Protocols
Protocol 1: Preparation of 3D-MPL-A Liposomal Vaccine Formulation
This protocol describes the preparation of a liposomal vaccine formulation containing 3D-MPL-A and a model antigen using the lipid film hydration and extrusion method.
Caption: Workflow for Liposomal Vaccine Formulation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
3D-Monophosphoryl Lipid A (3D-MPL-A)
-
Antigen of interest
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, depyrogenated vials
Procedure:
-
Lipid and Adjuvant Dissolution: a. Weigh the desired amounts of DOPC, cholesterol, and 3D-MPL-A. b. Dissolve the lipids and 3D-MPL-A in a minimal volume of the chloroform/methanol solvent mixture in a round-bottom flask.
-
Lipid Film Formation: a. Attach the flask to a rotary evaporator. b. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 37-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask. c. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydration: a. Prepare a solution of the antigen in PBS at the desired concentration. b. Gently add the antigen solution to the flask containing the lipid film. c. Hydrate the film by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 37°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
Sterilization and Storage: a. Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter. b. Store the formulation at 2-8°C. Do not freeze.
Protocol 2: Preparation of 3D-MPL-A Adsorbed to Aluminum Hydroxide
This protocol describes the preparation of a vaccine formulation where the antigen and 3D-MPL-A are adsorbed onto an aluminum hydroxide gel.
Caption: Workflow for Aluminum Hydroxide Formulation.
Materials:
-
Aluminum hydroxide adjuvant (Alhydrogel®)
-
3D-Monophosphoryl Lipid A (3D-MPL-A)
-
Antigen of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, depyrogenated vials
-
Magnetic stirrer and stir bar
Procedure:
-
Antigen Adsorption: a. In a sterile vial, add the desired amount of aluminum hydroxide adjuvant. b. While gently stirring, slowly add the antigen solution to the aluminum hydroxide suspension. c. Continue stirring at room temperature for at least 1 hour to allow for complete adsorption of the antigen.
-
3D-MPL-A Addition: a. Prepare a stock solution of 3D-MPL-A in a suitable buffer (e.g., PBS). b. Add the 3D-MPL-A solution to the antigen-aluminum hydroxide mixture while stirring.
-
Incubation: a. Incubate the mixture at room temperature with gentle agitation for an additional 1-2 hours to facilitate the adsorption of 3D-MPL-A.
-
Final Formulation: a. Adjust the final volume of the formulation with sterile PBS. b. Store the formulation at 2-8°C. Do not freeze.
Protocol 3: Characterization of 3D-MPL-A Formulations
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposomal formulation with PBS to an appropriate concentration for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Perform the measurement according to the instrument's standard operating procedure.
-
Data Analysis: Analyze the correlation function to obtain the Z-average particle size and the PDI.
B. Encapsulation Efficiency of 3D-MPL-A in Liposomes
-
Separation of Free and Encapsulated 3D-MPL-A: Use a separation technique such as size exclusion chromatography or ultracentrifugation to separate the liposomes (containing encapsulated 3D-MPL-A) from the free, unencapsulated 3D-MPL-A.
-
Quantification of Total 3D-MPL-A: Disrupt a known volume of the original liposome formulation with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated 3D-MPL-A. Quantify the total amount of 3D-MPL-A using a suitable assay, such as a Limulus Amebocyte Lysate (LAL) assay or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Free 3D-MPL-A: Quantify the amount of 3D-MPL-A in the supernatant/eluate from the separation step.
-
Calculation: Encapsulation Efficiency (%) = [(Total 3D-MPL-A - Free 3D-MPL-A) / Total 3D-MPL-A] x 100
Protocol 4: Assessment of Immune Response
A. Measurement of Cytokine Production by ELISA
-
Immunization: Immunize animals (e.g., mice) with the prepared vaccine formulations according to the desired schedule.
-
Sample Collection: At a specified time point post-immunization, collect splenocytes.
-
In Vitro Restimulation: Culture the splenocytes in the presence of the specific antigen for 48-72 hours.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of key cytokines, such as IFN-γ (indicative of a Th1 response) and IL-4 or IL-5 (indicative of a Th2 response), using commercially available ELISA kits.
B. Measurement of Antigen-Specific Antibody Titers by ELISA
-
Serum Collection: Collect blood samples from immunized animals at various time points.
-
ELISA Plate Coating: Coat 96-well ELISA plates with the specific antigen and incubate overnight.
-
Blocking: Block the plates with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Serum Incubation: Add serially diluted serum samples to the wells and incubate.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG).
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Titer Determination: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Conclusion
The formulation of 3D-MPL-A into vaccine delivery systems like liposomes or in combination with aluminum salts is a critical step in the development of effective subunit vaccines. The protocols and data presented here provide a comprehensive guide for researchers and developers to formulate, characterize, and evaluate 3D-MPL-A adjuvanted vaccines. Careful attention to the formulation parameters and thorough characterization are essential to ensure the development of safe and potent vaccines that can elicit the desired protective immune responses.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Reliable particle sizing in vaccine formulations using advanced dynamic light scattering [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3D-MPLA-5 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
3D-MPLA-5 (3-O-desacyl-4'-monophosphoryl lipid A) is a synthetic derivative of the lipid A molecule found in the outer membrane of gram-negative bacteria. It is a potent agonist of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. By activating TLR4, 3D-MPLA-5 can stimulate a robust immune response, making it a valuable tool in various research applications, including as a vaccine adjuvant, in cancer immunotherapy, and for modulating the immune response in sepsis. These application notes provide detailed protocols for the administration of 3D-MPLA-5 in mice for these key research areas.
Signaling Pathway of 3D-MPLA-5
3D-MPLA-5 exerts its immunostimulatory effects by activating the TLR4 signaling pathway. This pathway is initiated upon the binding of 3D-MPLA-5 to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages and dendritic cells. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling cascades.
There are two major signaling pathways downstream of TLR4 activation: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR4 complex. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
-
TRIF-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein TRIF. The TRIF-dependent pathway leads to the activation of the transcription factor IRF3, which induces the production of type I interferons (IFN-α/β).
The dual activation of both MyD88- and TRIF-dependent pathways by 3D-MPLA-5 results in a comprehensive and potent activation of the innate immune system, which in turn shapes the adaptive immune response.
Application 1: Vaccine Adjuvant
3D-MPLA-5 is a potent adjuvant that can significantly enhance the immunogenicity of co-administered antigens, promoting both humoral and cellular immune responses.
Quantitative Data Summary
| Parameter | 3D-MPLA-5 Dose (per mouse) | Administration Route | Antigen | Mouse Strain | Key Findings |
| Antibody Titer | 1 µg | Intranasal | Ovalbumin (OVA) | C57BL/6 | Significantly enhanced OVA-specific IgG, IgG1, and IgG2c production compared to OVA alone.[1] |
| Antibody Titer | 20 µg | Intramuscular | RBD-hFc protein | BALB/c | Induced robust anti-RBD IgG antibody titers, comparable or higher than alum adjuvant.[2] |
| Cytokine Production | 1 µg | Intranasal | Ovalbumin (OVA) | C57BL/6 | Increased production of TNF-α, IL-6, IL-12p40, and IFN-γ in the lungs one day post-immunization.[1] |
| Cytokine Production | Not specified | Subcutaneous | Not applicable | BALB/c | Increased levels of TNF-α, IL-2, IL-6, IFN-γ, and IL-10 at the injection site.[3] |
Experimental Protocol: Intramuscular Immunization
This protocol describes the use of 3D-MPLA-5 as an adjuvant for a protein-based vaccine administered intramuscularly.
Materials:
-
3D-MPLA-5
-
Antigen of interest
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
Procedure:
-
Preparation of 3D-MPLA-5 Stock Solution:
-
Reconstitute lyophilized 3D-MPLA-5 in sterile, endotoxin-free water or PBS to a stock concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.
-
-
Vaccine Formulation:
-
On the day of immunization, thaw an aliquot of the 3D-MPLA-5 stock solution.
-
Prepare the vaccine formulation by mixing the antigen and 3D-MPLA-5 in sterile PBS.
-
Example Formulation (per mouse):
-
Antigen: 5-10 µg
-
3D-MPLA-5: 10-20 µg
-
Sterile PBS: to a final volume of 50 µL.
-
-
Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Administer a 50 µL injection into the quadriceps muscle of the hind limb.
-
Administer a booster immunization 2-3 weeks after the primary immunization using the same protocol.
-
-
Post-Immunization Monitoring and Analysis:
-
Monitor the mice for any adverse reactions at the injection site.
-
Collect blood samples at desired time points (e.g., 2 weeks post-boost) to measure antigen-specific antibody titers by ELISA.
-
Spleens can be harvested to assess T-cell responses (e.g., ELISpot for cytokine production).
-
Application 2: Cancer Immunotherapy
3D-MPLA-5 can be used as part of a combination immunotherapy to stimulate an anti-tumor immune response.
Quantitative Data Summary
| Parameter | 3D-MPLA-5 Dose (per mouse) | Administration Route | Cancer Model | Mouse Strain | Key Findings |
| Tumor Growth | 20 µg (as part of a combination) | Subcutaneous | B16-mOVA Melanoma | C57BL/6 | Combination therapy with a STING agonist optimized the antitumor response, increased tumor-infiltrating lymphocytes, and modified the myeloid tumor microenvironment.[4] |
Experimental Protocol: Therapeutic Cancer Vaccine
This protocol describes the use of 3D-MPLA-5 in a therapeutic cancer vaccine model for established tumors.
Materials:
-
3D-MPLA-5
-
Tumor antigen (e.g., whole protein or peptide)
-
Tumor cells (e.g., B16-mOVA)
-
Sterile, endotoxin-free PBS
-
Syringes and needles
-
Mice (e.g., C57BL/6, 6-8 weeks old)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Inject tumor cells (e.g., 1 x 105 B16-mOVA cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter, typically 5-7 days post-inoculation).
-
-
Vaccine Formulation:
-
Prepare the vaccine formulation as described in the vaccine adjuvant protocol.
-
Example Formulation (per mouse):
-
Tumor Antigen (e.g., Ovalbumin): 20 µg
-
3D-MPLA-5: 20 µg
-
Sterile PBS: to a final volume of 100 µL.
-
-
-
Therapeutic Vaccination:
-
Administer the vaccine formulation subcutaneously on the opposite flank of the tumor.
-
Administer subsequent vaccinations at regular intervals (e.g., every 7 days for a total of 3 doses).
-
-
Monitoring and Analysis:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
Monitor mouse weight and overall health.
-
At the end of the experiment, tumors can be excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Spleens can be harvested to assess systemic anti-tumor T-cell responses.
-
Application 3: Sepsis Model (Prophylactic Treatment)
Pre-treatment with a TLR4 agonist like MPLA (a close analog of 3D-MPLA-5) has been shown to augment innate host resistance to systemic bacterial infection in mouse models of sepsis. This protocol is based on studies using MPLA for prophylactic treatment prior to the induction of sepsis via cecal ligation and puncture (CLP).
Quantitative Data Summary (based on MPLA studies)
| Parameter | MPLA Dose (per mouse) | Administration Route | Time of Administration (pre-CLP) | Sepsis Model | Key Findings |
| Survival | 1 mg/kg | Intraperitoneal | 24 hours | CLP | Significantly improved survival compared to vehicle-treated mice. |
| Bacterial Clearance | 1 mg/kg | Intraperitoneal | 24 hours | CLP | Enhanced bacterial clearance from peritoneal lavage fluid and blood. |
| Rectal Temperature | 1 mg/kg | Intraperitoneal | 24 hours | CLP | Prevented infection-associated hypothermia.[5] |
| Cytokine Production | Not specified | Intraperitoneal | 48 hours | CLP | Suppressed sepsis- and LPS-induced proinflammatory cytokine production (TNF-α) in the kidney. |
Experimental Protocol: Prophylactic Treatment in a CLP Sepsis Model
This protocol describes the prophylactic administration of 3D-MPLA-5 prior to the induction of polymicrobial sepsis using the cecal ligation and puncture (CLP) model.
Materials:
-
3D-MPLA-5
-
Sterile, endotoxin-free PBS or saline
-
Surgical instruments for CLP
-
Anesthetics and analgesics
-
Mice (e.g., C57BL/6, 8-12 weeks old)
Procedure:
-
Prophylactic 3D-MPLA-5 Administration:
-
Prepare a solution of 3D-MPLA-5 in sterile PBS or saline.
-
Administer 3D-MPLA-5 at a dose of 1 mg/kg via intraperitoneal (IP) or intravenous (IV) injection 24-48 hours prior to CLP surgery.
-
A control group should receive vehicle (PBS or saline) only.
-
-
Cecal Ligation and Puncture (CLP) Surgery:
-
Anesthetize the mice using an approved protocol.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve (the severity of sepsis can be modulated by the length of the ligated cecum).
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) once or twice.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Provide fluid resuscitation (e.g., 1 mL of warm sterile saline subcutaneously) and post-operative analgesia.
-
-
Post-CLP Monitoring and Analysis:
-
Monitor mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals.
-
Measure rectal temperature.
-
At specific time points (e.g., 16-24 hours post-CLP), blood and peritoneal lavage fluid can be collected to determine bacterial loads (CFU counts) and cytokine levels (ELISA or multiplex assay).
-
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Dosages and experimental timelines may require optimization depending on the specific research question, mouse strain, and other experimental variables.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monophosphoryl lipid A prevents impairment of medullary thick ascending limb HCO3− absorption and improves plasma HCO3− concentration in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for In Vitro Assays of 3D-Monophosphoryl Lipid A-5 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 3D-Monophosphoryl Lipid A-5 (3D-MPL-5), a detoxified derivative of lipopolysaccharide (LPS). 3D-MPL-5 is a potent agonist of Toll-like receptor 4 (TLR4) and is widely used as a vaccine adjuvant.[1][2] The following protocols describe methods to quantify TLR4 activation, downstream signaling events, and cytokine production in response to 3D-MPL-5 stimulation.
Introduction to this compound
3D-Monophosphoryl Lipid A (3D-MPL-5), also known as MPLA, is derived from the LPS of Gram-negative bacteria.[1] Chemical modifications, specifically the removal of a phosphate (B84403) group and a fatty acid chain, significantly reduce its toxicity while preserving its immunostimulatory properties.[3] 3D-MPL-5 primarily activates the innate immune system through the TLR4 signaling pathway.[4] This activation requires the presence of the co-receptors MD-2 and CD14.[5][6] Upon binding to the TLR4/MD-2 complex, 3D-MPL-5 triggers two main downstream signaling cascades: the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the activation of IRF3 and the production of type I interferons.[7][8][9][10]
Visualization of the TLR4 Signaling Pathway
The following diagram illustrates the key signaling events initiated by the binding of a TLR4 agonist like 3D-MPL-5.
Caption: TLR4 signaling cascade initiated by 3D-MPL-5.
HEK-Blue™ TLR4 Reporter Assay
This assay utilizes HEK293 cells engineered to express human or murine TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5][8][11] Activation of TLR4 by 3D-MPL-5 leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.
Application
-
Screening and characterization of TLR4 agonists and antagonists.
-
Determining the potency (EC50) of 3D-MPL-5 and its analogues.
-
Quality control of 3D-MPL-5 batches.
Experimental Protocol
Materials:
-
HEK-Blue™ hTLR4 or mTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection or QUANTI-Blue™ Solution (InvivoGen)
-
3D-MPL-5 (and other TLR4 ligands as controls, e.g., LPS)
-
Endotoxin-free water
-
96-well flat-bottom cell culture plates
-
Cell culture medium (DMEM, 10% FBS, Pen-Strep, HEK-Blue™ Selection)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ TLR4 cells according to the manufacturer's instructions.
-
On the day of the assay, wash the cells with PBS and detach them using a cell scraper or gentle tapping (avoid trypsin).[11]
-
Resuspend the cells in fresh, pre-warmed cell culture medium to a concentration of approximately 140,000 cells/mL.[11]
-
-
Assay Plate Setup:
-
Cell Seeding and Incubation:
-
Detection of SEAP Activity:
-
Using QUANTI-Blue™ Solution:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.[5]
-
Transfer 20 µL of the cell supernatant from the assay plate to a new 96-well plate.[5]
-
Add 180 µL of QUANTI-Blue™ Solution to each well.[5]
-
Incubate at 37°C for 1-3 hours.[5]
-
Measure the absorbance at 620-655 nm using a spectrophotometer.[5]
-
-
Using HEK-Blue™ Detection:
-
Data Presentation
| Compound | Concentration (ng/mL) | SEAP Activity (OD 655 nm) |
| 3D-MPL-5 | 1000 | |
| 100 | ||
| 10 | ||
| 1 | ||
| 0.1 | ||
| LPS (Control) | 100 | |
| Negative Control | 0 |
Data should be presented as mean ± standard deviation from at least three independent experiments. An EC50 value can be calculated by plotting the SEAP activity against the log of the 3D-MPL-5 concentration.
Cytokine Production Assays
This section describes methods to measure the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from immune cells stimulated with 3D-MPL-5. These assays can be performed using primary cells like bone marrow-derived dendritic cells (BMDCs) or human peripheral blood mononuclear cells (PBMCs), or with monocytic cell lines like THP-1.
Application
-
Assessing the immunomodulatory activity of 3D-MPL-5.
-
Characterizing the cytokine profile induced by 3D-MPL-5.
-
Comparing the potency of different 3D-MPL-5 formulations.
Experimental Protocol: Stimulation of Murine BMDCs
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
Recombinant murine GM-CSF
-
3D-MPL-5
-
RPMI-1640 medium with 10% FBS, Pen-Strep, and 2-mercaptoethanol
-
ELISA kits for murine TNF-α, IL-6, and IL-12p70
-
6-well and 96-well cell culture plates
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from mouse femurs and tibias.
-
Culture the cells in RPMI-1640 supplemented with 20 ng/mL GM-CSF for 6-8 days.
-
On day 3, add fresh medium with GM-CSF.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Seed the BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of 3D-MPL-5 and add them to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatants.
-
Perform ELISAs for TNF-α, IL-6, and IL-12p70 according to the manufacturer's protocols.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation
| Stimulant | Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| 3D-MPL-5 | 1000 | |||
| 100 | ||||
| 10 | ||||
| LPS (Control) | 100 | |||
| Unstimulated | 0 |
Cytokine concentrations should be reported as mean ± SD from triplicate wells and representative of at least two independent experiments.
Visualization of the Cytokine Assay Workflow
Caption: Workflow for measuring cytokine production from BMDCs.
NF-κB and IRF Activation Assays
Activation of TLR4 by 3D-MPL-5 leads to the activation of transcription factors NF-κB and IRF3/7.[7] These assays directly measure the activation of these key downstream signaling molecules.
Application
-
Mechanistic studies of 3D-MPL-5 signaling.
-
Dissecting the MyD88-dependent vs. TRIF-dependent pathways.
-
High-content screening for modulators of TLR4 signaling.
Experimental Protocol: NF-κB Translocation by Immunofluorescence
Materials:
-
THP-1 cells or primary macrophages
-
3D-MPL-5
-
PMA (for THP-1 differentiation)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Glass coverslips or imaging plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes. For differentiation into macrophage-like cells, treat with 50-100 ng/mL PMA for 24-48 hours.
-
Seed the cells on coverslips or in an imaging plate and allow them to adhere.
-
-
Stimulation:
-
Stimulate the cells with 3D-MPL-5 (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-NF-κB p65 antibody overnight at 4°C.
-
Wash and incubate with fluorescent secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Presentation
| Time (min) | Nuclear/Cytoplasmic p65 Ratio |
| 0 | |
| 15 | |
| 30 | |
| 60 |
Data can be presented as representative images and a graph showing the change in the nuclear-to-cytoplasmic fluorescence ratio over time.
Visualization of NF-κB Translocation Logic
Caption: Logic of NF-κB nuclear translocation upon cell stimulation.
References
- 1. Facebook [cancer.gov]
- 2. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 101.200.202.226 [101.200.202.226]
- 6. invivogen.com [invivogen.com]
- 7. LPS-TLR4 Signaling to IRF-3/7 and NF-κB Involves the Toll Adapters TRAM and TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for Measuring Cytokine Response to 3D-MPLA-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3D-Monophosphoryl Lipid A-5 (3D-MPLA-5) is a synthetic analog of monophosphoryl lipid A (MPLA), a well-characterized Toll-like receptor 4 (TLR4) agonist.[1] As a detoxified derivative of lipopolysaccharide (LPS), 3D-MPLA-5 is a potent immunostimulant with a favorable safety profile, making it an attractive candidate for vaccine adjuvants and immunotherapeutics.[1] Its mechanism of action involves the activation of TLR4, which triggers downstream signaling cascades culminating in the production of a variety of cytokines and chemokines. These molecules are critical in shaping the innate and subsequent adaptive immune responses.
These application notes provide a comprehensive guide to measuring the cytokine response to 3D-MPLA-5 in various experimental systems. Detailed protocols for common immunoassays are provided, along with expected cytokine profiles based on available data for MPLA, a closely related compound.
Mechanism of Action: TLR4 Signaling
3D-MPLA-5 activates the immune system through its interaction with the TLR4 receptor complex, which also involves MD-2 and CD14. Upon binding, TLR4 undergoes dimerization, initiating two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[2][3] Evidence suggests that MPLA preferentially activates the TRIF-dependent pathway, which is associated with a reduced inflammatory profile compared to LPS and a bias towards a T helper 1 (Th1) immune response.
The MyD88-dependent pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4] The TRIF-dependent pathway , on the other hand, leads to the activation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β) and other cytokines like IP-10 (CXCL10).
Caption: TLR4 Signaling Pathway Activated by 3D-MPLA-5.
Data Presentation: Expected Cytokine Response
The following tables summarize the expected cytokine profiles following stimulation with MPLA in common in vitro and in vivo models. Note that the magnitude and kinetics of the cytokine response can vary depending on the specific experimental conditions, including cell type, donor variability, and the concentration of 3D-MPLA-5 used. The data presented here for MPLA serves as a general guideline for what can be expected with 3D-MPLA-5.
Table 1: In Vitro Cytokine Response to MPLA in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration Range (pg/mL) | Time Point | Reference |
| TNF-α | 100 - 2000 | 4 - 24 hours | [5] |
| IL-1β | 50 - 500 | 6 - 24 hours | [6] |
| IL-6 | 500 - 10000 | 6 - 48 hours | [5][6] |
| IL-10 | 100 - 1000 | 24 - 72 hours | [7] |
| IL-12p70 | 10 - 200 | 12 - 48 hours | [8] |
| CXCL10 (IP-10) | 1000 - 20000 | 24 - 72 hours | [5][8] |
Table 2: In Vitro Cytokine Response to MPLA in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
| Cytokine | Concentration Range (pg/mL) | Time Point | Reference |
| TNF-α | 500 - 5000 | 6 - 24 hours | [9][10] |
| IL-1β | 100 - 1000 | 12 - 48 hours | [7] |
| IL-6 | 1000 - 20000 | 12 - 48 hours | [7][10] |
| IL-10 | 200 - 2000 | 24 - 72 hours | [7] |
| IL-12p70 | 50 - 500 | 24 - 72 hours | [11] |
Table 3: In Vivo Cytokine Response to MPLA in a Mouse Model (e.g., subcutaneous injection)
| Cytokine | Location | Concentration Range (pg/mL) | Time Point | Reference |
| IL-6 | Injection site | 1000 - 10000 | 2 - 6 hours | [6][12] |
| TNF-α | Injection site | 200 - 2000 | 2 - 6 hours | [11] |
| IL-12 | Draining lymph node | 200 - 400 | 24 hours | [11] |
| G-CSF | Injection site | 500 - 5000 | 6 - 24 hours | [12] |
Experimental Protocols
The following are detailed protocols for commonly used methods to measure cytokine responses.
Protocol 1: In Vitro Stimulation of Human PBMCs
This protocol describes the stimulation of isolated human PBMCs with 3D-MPLA-5 and subsequent collection of supernatants for cytokine analysis.
Caption: Workflow for in vitro stimulation of human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
3D-MPLA-5 stock solution (e.g., 1 mg/mL in endotoxin-free water or DMSO)[13]
-
96-well cell culture plates
-
Refrigerated centrifuge
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in complete RPMI and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using Trypan Blue exclusion.
-
Adjust the cell concentration to 1-2 x 10^6 viable cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of 3D-MPLA-5 in complete RPMI. A typical concentration range for stimulation is 0.1 - 10 µg/mL.[7]
-
Add 100 µL of the 3D-MPLA-5 dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 24, 48 hours).
-
At each time point, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until cytokine analysis.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify a specific cytokine.[14][15][16]
Materials:
-
ELISA plate
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody (biotinylated) specific for the cytokine of interest
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate at RT in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples from the standard curve.
Protocol 3: Multiplex Cytokine Assay (Bead-Based)
This protocol provides a general workflow for a bead-based multiplex immunoassay, allowing for the simultaneous quantification of multiple cytokines.[17][18][19]
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, and buffers)
-
Filter plate
-
Vacuum manifold
-
Multiplex assay reader (e.g., Bio-Plex or Luminex instrument)
Procedure:
-
Plate Preparation: Pre-wet the filter plate with assay buffer and aspirate using the vacuum manifold.
-
Bead Incubation: Add the antibody-coupled beads to each well. Wash the beads with wash buffer.
-
Sample and Standard Incubation: Add standards and samples to the appropriate wells. Incubate on a plate shaker for 1-2 hours at RT.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 30-60 minutes at RT.
-
Streptavidin-PE Incubation: Wash the plate. Add Streptavidin-PE to each well. Incubate on a plate shaker for 10-30 minutes at RT in the dark.
-
Reading: Wash the plate. Resuspend the beads in sheath fluid and acquire the data on a multiplex assay reader.
-
Analysis: Use the instrument's software to analyze the data and determine the concentrations of the different cytokines.
Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular cytokine production at the single-cell level.[20][21][22]
Caption: Workflow for Intracellular Cytokine Staining.
Materials:
-
Stimulated cells (as in Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate cells with 3D-MPLA-5 as described in Protocol 1. Add a protein transport inhibitor for the last 4-6 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4, CD8, CD14, CD19) to identify different cell populations.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IFN-γ, IL-2).
-
Acquisition: Wash the cells and resuspend them in an appropriate buffer for flow cytometry. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of different cell populations producing specific cytokines.
Conclusion
Measuring the cytokine response is a critical step in characterizing the immunostimulatory properties of 3D-MPLA-5. The protocols and data presented in these application notes provide a solid framework for researchers to design and execute experiments to evaluate the in vitro and in vivo effects of this promising TLR4 agonist. By carefully selecting the appropriate experimental model and analytical method, researchers can gain valuable insights into the mechanism of action of 3D-MPLA-5 and its potential applications in vaccines and immunotherapies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy [frontiersin.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. The vaccine adjuvant MPLA activates glycolytic metabolism in mouse mDC by a JNK-dependent activation of mTOR-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worthington-biochem.com [worthington-biochem.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bowdish.ca [bowdish.ca]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. web.mit.edu [web.mit.edu]
- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Intracellular Cytokine Staining Protocol [anilocus.com]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
Application Notes and Protocols: 3D-Monophosphoryl Lipid A (MPLA) in Cancer Vaccine Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of therapeutic vaccines for cancer is a rapidly advancing field in immunotherapy.[1] Unlike prophylactic vaccines that prevent disease, cancer vaccines aim to stimulate a patient's own immune system to recognize and eliminate existing cancer cells.[2] However, many tumor-associated antigens (TAAs) are poorly immunogenic and fail to elicit a robust anti-tumor immune response on their own.[1][3] This necessitates the inclusion of potent immunological adjuvants in vaccine formulations to activate and direct the immune system effectively.[1][3]
Monophosphoryl Lipid A (MPLA), a non-toxic derivative of the lipopolysaccharide (LPS) found in Gram-negative bacteria, has emerged as a leading adjuvant for this purpose.[3][4] Through chemical modification that removes a phosphate (B84403) group and an acyl chain, MPLA retains the potent immunostimulatory properties of LPS while being at least 100-fold less toxic.[1][3] MPLA is a well-characterized agonist of Toll-like Receptor 4 (TLR4) and is a component of several approved human vaccines, underscoring its clinical utility and safety profile.[5][6][7][8]
This document provides a comprehensive overview of 3D-Monophosphoryl Lipid A's mechanism of action, its applications in cancer vaccine research, and detailed protocols for its use in preclinical studies.
Mechanism of Action: TLR4-Mediated Immune Activation
MPLA exerts its adjuvant effect by activating the innate immune system through Toll-like Receptor 4 (TLR4), a pattern recognition receptor expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1][8][9]
The binding of MPLA to the TLR4/MD-2 complex initiates a downstream signaling cascade that is crucial for bridging the innate and adaptive immune responses. A key feature of MPLA's activity is its suggested preference for the TRIF-dependent signaling pathway over the MyD88-dependent pathway.[7][10] This "TRIF bias" is thought to contribute to its low toxicity while promoting a T helper 1 (Th1) type immune response, which is critical for effective anti-tumor immunity.[7][10]
The key events in MPLA-induced signaling include:
-
APC Activation: MPLA stimulation leads to the maturation of DCs, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) molecules.[8][9] This enhances their ability to process and present TAAs to T cells.[1][4]
-
Pro-inflammatory Cytokine Production: Activated APCs secrete a variety of pro-inflammatory cytokines, including IL-12, IFN-γ, and TNF-α, which create an inflammatory microenvironment conducive to a cellular immune response.[8]
-
Induction of Th1-Biased Adaptive Immunity: The cytokine milieu promoted by MPLA, particularly the production of IL-12, drives the differentiation of naive CD4+ T cells into Th1 cells. These cells, in turn, support the activation and expansion of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs), the primary effectors of tumor cell killing.[7][10]
Caption: MPLA-induced TLR4 signaling cascade.
Applications in Cancer Vaccine Research
MPLA is a versatile adjuvant used in a wide array of cancer vaccine platforms to enhance cellular and humoral immunity against TAAs. It is the only TLR4 agonist that has been clinically tested as an adjuvant for cancer vaccines.[4] Its applications span various formulations and combination therapies.
-
Adjuvant Systems: MPLA is rarely used alone; it is typically incorporated into advanced adjuvant systems to maximize its efficacy and stability.
-
AS01: A liposome-based adjuvant system containing MPLA and the saponin (B1150181) QS-21.[11] This combination has a synergistic effect, stimulating potent innate and adaptive immune responses.[11] AS01 is a component of the FDA-approved shingles vaccine, Shingrix.[10][11]
-
AS04: This system combines MPLA with aluminum salts (alum).[11] It is used in the human papillomavirus (HPV) vaccine, Cervarix, to provide a stronger and more sustained immune response.[10][11]
-
Detox™: An oil-in-water emulsion that contains MPLA and cell wall skeleton (CWS) of Mycobacterium phlei.[3] It has been evaluated in clinical trials for vaccines against melanoma and colorectal carcinoma.[3]
-
-
Combination Immunotherapy: MPLA's ability to modulate the tumor microenvironment makes it an excellent candidate for combination with other cancer therapies. Studies have shown that combining MPLA with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, enhances anti-cancer effects.[9] This combination therapy was shown to be dependent on both CD4+ and CD8+ T cells.[9]
-
Cancer Types: MPLA-adjuvanted vaccines have been investigated in numerous clinical trials across a range of cancers, including:
Quantitative Data Summary
The following tables summarize quantitative data from various clinical studies involving MPLA-containing adjuvants.
Table 1: Clinical Formulations and Dosages of MPLA Adjuvants
| Adjuvant System | MPLA Dose | Other Components | Cancer Type | Reference |
|---|---|---|---|---|
| Detox™ | 10-25 µg | 100-250 µg CWS, Squalane oil | Melanoma, Colorectal | [3] |
| AS02B | 100 µg | 100 µg QS-21, Oil/water emulsion | Metastatic Melanoma | [3] |
| AS15 | Not specified | QS-21, CpG oligonucleotide, Liposomes | Prostate Cancer | [3] |
| Liposomal Vaccine | Not specified | BLP25 lipopeptide, Lipids | NSCLC, Prostate |[3] |
Table 2: Immunological and Clinical Outcomes in MPLA-Adjuvanted Vaccine Trials
| Cancer Type | Vaccine Antigen(s) | Adjuvant | Key Outcomes | Reference |
|---|---|---|---|---|
| Metastatic Melanoma | MAGE-3, Protein D | MAGE-3 protein + AS02B | MAGE-3 specific IgG response in 96% of patients. T-cell responses (IFNγ, IL-5) in ~30% of patients. | [3] |
| Metastatic Breast Cancer | STn-KLH | Detox™ or Enhanzyn™ | Increased anti-STn antibody titers. Small, but clinically significant, therapeutic effect (<20% response). | [3] |
| NSCLC | MUC1 (BLP25 lipopeptide) | Liposomal MPLA | Increased MUC-1 specific antibody in some patients. Two of 15 patients were disease-free at 32 and 61 months. | [3] |
| Colorectal Carcinoma | Allogeneic colon carcinoma cell lines | Detox™ | Not specified |[3] |
Experimental Protocols
The following are generalized protocols for the formulation and preclinical evaluation of an MPLA-adjuvanted cancer vaccine. Researchers should optimize these protocols for their specific antigen and animal model.
Protocol 1: Formulation of a Simple MPLA-Adjuvanted Protein Vaccine
This protocol describes the basic formulation of a vaccine by mixing a tumor-associated antigen (TAA) protein with an aqueous solution of 3D-MPLA.
Materials:
-
Recombinant TAA protein (e.g., Ovalbumin)
-
3D-MPLA (Synthetic, e.g., PHAD™)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Vortex mixer
Procedure:
-
Reconstitute MPLA: Prepare a stock solution of 3D-MPLA by reconstituting the lyophilized powder in sterile, endotoxin-free PBS to a concentration of 1 mg/mL. Vortex thoroughly until fully dissolved.
-
Dilute Antigen: Prepare the TAA protein solution by diluting it in sterile PBS to the desired final concentration (e.g., 200 µg/mL for a 10 µg dose in 50 µL).
-
Calculate Adjuvant Volume: Determine the volume of MPLA stock solution needed to achieve the desired dose per injection (e.g., for a 10 µg dose of MPLA in a 50 µL injection volume, you would need 10 µL of the 1 mg/mL stock per 1 mL of final vaccine solution).
-
Combine Components: In a sterile vial, add the required volume of the TAA protein solution. While gently vortexing, add the calculated volume of the MPLA stock solution.
-
Final Volume Adjustment: Add sterile PBS to reach the final desired volume.
-
Incubate: Gently mix the formulation and incubate at room temperature for 30 minutes to allow for stable association of the components.
-
Storage: Use the vaccine formulation immediately or store at 2-8°C for short-term use. Do not freeze.
Protocol 2: In Vivo Immunization and Tumor Challenge in a Murine Model
This protocol outlines a typical workflow for evaluating the efficacy of an MPLA-adjuvanted cancer vaccine in a mouse tumor model.
Caption: Preclinical cancer vaccine experimental workflow.
Procedure:
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for B16 melanoma).
-
Primary Immunization (Day 0): Administer the vaccine formulations subcutaneously (s.c.) at the base of the tail. A typical immunization volume is 50-100 µL. Include control groups receiving PBS or antigen alone.[11]
-
Booster Immunization (Day 14-21): Administer a booster immunization with the same formulations and route as the primary immunization.[11]
-
Tumor Challenge (7-10 days post-boost): Inject a predetermined number of viable tumor cells (e.g., 1 x 10^5 B16-OVA cells) s.c. into the flank contralateral to the immunization site.
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health, body weight, and any adverse reactions.
-
Establish an endpoint for euthanasia based on tumor size (e.g., 2000 mm³) or animal welfare concerns.
-
Protocol 3: Evaluation of Antigen-Specific T-Cell Response by IFN-γ ELISpot (Conceptual)
This protocol provides the key steps to quantify the number of antigen-specific, IFN-γ-secreting T cells from immunized mice.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
Spleens from immunized and control mice
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Antigenic peptide (the specific T-cell epitope from your TAA)
-
Concanavalin A (ConA) or anti-CD3/CD28 (positive control)
-
Biotinylated detection antibody (anti-IFN-γ)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT or TMB)
-
ELISpot plate reader
Procedure:
-
Prepare Splenocytes: Harvest spleens from euthanized mice and prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer. Wash, count, and resuspend splenocytes in complete RPMI medium.
-
Plate Cells: Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Stimulate Cells: Add stimuli to the appropriate wells:
-
Test wells: Add the specific antigenic peptide at an optimal concentration.
-
Negative control wells: Add medium only.
-
Positive control wells: Add ConA or anti-CD3/CD28.
-
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
Develop Plate:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash, then add Streptavidin-AP or -HRP and incubate.
-
Wash, then add the substrate and incubate until distinct spots emerge.
-
Stop the reaction by rinsing with water.
-
-
Analyze: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Conclusion
3D-Monophosphoryl Lipid A is a clinically validated, potent adjuvant that safely and effectively enhances the immunogenicity of cancer vaccines.[7][12] Its mechanism of action, centered on TLR4-mediated activation of APCs and the induction of a Th1-biased immune response, is well-suited for generating the cytotoxic T-cell responses required for tumor elimination.[8] Through its incorporation into advanced adjuvant systems and its synergistic potential with other immunotherapies, MPLA continues to be a cornerstone of modern cancer vaccine development, promising to improve therapeutic outcomes for patients.[1]
References
- 1. Monophosphoryl lipid A (MPL) as an adjuvant for anti-cancer vaccines: clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Vaccines: State of the Art of the Computational Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Toll-Like Receptor-4 Modulation for Cancer Immunotherapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 8. SA-4-1BBL and monophosphoryl lipid A constitute an efficacious combination adjuvant for cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monophosphoryl lipid A-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of a New Vaccine Adjuvant System Based on the Combination of the Synthetic TLR4 Agonist FP20 and a Synthetic QS-21 Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3D-MPLA-5 in Infectious Disease Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3D-MPLA-5, a synthetic derivative of monophosphoryl lipid A (MPLA), is a potent toll-like receptor 4 (TLR4) agonist used as an adjuvant in vaccine development for infectious diseases.[1] Derived from the lipopolysaccharide (LPS) of Gram-negative bacteria, MPLA has been detoxified to reduce pyrogenicity while retaining its immunostimulatory properties.[1] 3D-MPLA-5 and other synthetic MPLA variants like 3D-PHAD® offer a more homogenous and reproducible alternative to bacterially derived MPLA, making them ideal for clinical-grade vaccine formulations.[2][3] These adjuvants are critical for enhancing the immunogenicity of subunit vaccines, which are often poorly immunogenic on their own. By stimulating the innate immune system, 3D-MPLA-5 promotes a robust and durable adaptive immune response, typically characterized by a T-helper 1 (Th1) bias, which is crucial for clearing intracellular pathogens.[1][4]
Mechanism of Action: TLR4 Signaling
3D-MPLA-5 exerts its adjuvant effect by activating the TLR4 signaling pathway on antigen-presenting cells (APCs), such as dendritic cells and macrophages. TLR4 is unique among TLRs in its ability to signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[5][6]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of NF-κB and the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7][8]
-
TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated, leading to the phosphorylation of IRF3 and the production of type I interferons (IFNs).[6][7][9]
The dual activation of both pathways by 3D-MPLA-5 results in a comprehensive activation of APCs, enhancing antigen presentation, T-cell priming, and the subsequent adaptive immune response.[5][7]
Data Presentation: Immunogenicity of 3D-MPLA-5 Adjuvanted Vaccines
The following tables summarize quantitative data from preclinical studies evaluating the immunogenicity of vaccines adjuvanted with synthetic MPLA variants, including 3D-PHAD®.
Table 1: Humoral Immune Response to a Virosomal RSV Vaccine in Mice
| Formulation | Adjuvant Dose (mg 3D-PHAD® / mg viral protein) | Mean Neutralizing Antibody Titer (log2) at Day 28 |
| RSV Virosomes | 0.2 (DCPC method) | ~8.5 |
| RSV Virosomes | 0.1 (DMSO method) | ~8.5 |
| Buffer Control | None | < 2.5 |
| Data adapted from a study in mice immunized intramuscularly on days 1 and 15.[4] |
Table 2: Humoral Immune Response to a Pfs25 Malaria Vaccine in Mice
| Adjuvant (MPLA variant) | CoPoP:MPLA Mass Ratio | Geometric Mean Anti-Pfs25 IgG Titer (Day 42) |
| PHAD | 5:5 | ~1.5 x 10^5 |
| PHAD-504 | 5:5 | ~2.0 x 10^5 |
| PHAD-3D6A | 5:5 | ~1.5 x 10^5 |
| No MPLA | - | ~0.5 x 10^5 |
| Data from a study in ICR mice vaccinated with 10 ng of Pfs25 admixed with liposomes.[10] |
Table 3: T-Cell Response to an HCV E1/E2 Vaccine in Mice
| Adjuvant Formulation | Antigen-Specific CD4+ T-cells producing IFN-γ, TNF-α, or IL-2 (%) |
| Lipo/QS-21/MPL | ~0.35 |
| Alum/MPL | ~0.05 |
| Antigen alone | < 0.05 |
| Data from a study in mice immunized intramuscularly on days 0, 21, and 35.[11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of 3D-MPLA-5 as a vaccine adjuvant.
Protocol 1: Formulation of a Liposomal Vaccine with 3D-MPLA-5
This protocol describes the preparation of liposomes containing 3D-MPLA-5 and a model antigen using the ethanol (B145695) injection and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
3D-MPLA-5
-
Cobalt Porphyrin-Phospholipid (CoPoP) (for his-tagged antigens)
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), sterile
-
Nitrogen gas
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing or cassette (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve DPPC, cholesterol, CoPoP, and 3D-MPLA-5 in absolute ethanol. A typical mass ratio is 4:2:1:0.4 (DPPC:Cholesterol:CoPoP:3D-MPLA-5). b. Create a thin lipid film by evaporating the ethanol under a gentle stream of nitrogen gas while rotating the flask.
-
Hydration: a. Hydrate the lipid film with sterile PBS by vortexing or sonicating until the lipid film is completely resuspended. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the lipid extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). c. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) of a uniform size.
-
Antigen Loading (for his-tagged antigens with CoPoP): a. Add the his-tagged antigen to the liposome (B1194612) suspension and incubate for at least 3 hours at room temperature with gentle mixing to allow for binding to the CoPoP.
-
Purification: a. To remove any un-encapsulated antigen or unincorporated 3D-MPLA-5, dialyze the liposome suspension against sterile PBS overnight at 4°C using a dialysis membrane with an appropriate molecular weight cut-off.
-
Sterilization and Storage: a. Sterilize the final liposomal vaccine formulation by passing it through a 0.22 µm sterile filter. b. Store the formulation at 4°C until use.
Protocol 2: Murine Immunization and Sample Collection
This protocol outlines a general procedure for immunizing mice with a 3D-MPLA-5 adjuvanted vaccine.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Vaccine formulation
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Pre-bleed: Collect a pre-immune blood sample from each mouse via the tail vein or retro-orbital sinus.
-
Immunization Schedule: a. Primary Immunization (Day 0): i. Anesthetize the mice lightly. ii. Inject 50-100 µL of the vaccine formulation intramuscularly (IM) into the quadriceps muscle. A typical dose may contain 1-10 µg of antigen and 5-20 µg of 3D-MPLA-5. b. Booster Immunizations (e.g., Day 21 and Day 42): i. Repeat the immunization procedure as described for the primary immunization.
-
Sample Collection: a. Interim Bleeds: Collect blood samples at various time points after immunization (e.g., Day 14, Day 35) to monitor the antibody response. b. Terminal Bleed and Spleen Harvest (e.g., Day 56): i. Collect a final blood sample via cardiac puncture under terminal anesthesia. ii. Aseptically harvest the spleen for T-cell analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol details the measurement of antigen-specific IgG antibodies in murine serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: a. Dilute the recombinant antigen to 1-2 µg/mL in coating buffer. b. Add 100 µL of the diluted antigen to each well of the ELISA plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate 3 times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the plate 3 times with wash buffer. b. Prepare serial dilutions of the mouse serum samples in blocking buffer (starting at 1:100). c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate 5 times with wash buffer. b. Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Development and Reading: a. Wash the plate 5 times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate in the dark for 15-30 minutes, or until a blue color develops. d. Add 50 µL of stop solution to each well to stop the reaction. The color will change to yellow. e. Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
Protocol 4: Intracellular Cytokine Staining (ICS) for T-Cell Responses
This protocol describes the detection of intracellular cytokines in murine splenocytes to assess the Th1/Th2 polarization of the T-cell response.
Materials:
-
Murine spleens
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Recombinant antigen or peptide pool
-
Brefeldin A
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2)
-
Flow cytometer
Procedure:
-
Splenocyte Preparation: a. Prepare a single-cell suspension from the harvested spleens by mechanical disruption and passing through a 70 µm cell strainer. b. Lyse red blood cells using ACK lysis buffer. c. Wash the cells with complete RPMI medium and count them.
-
In Vitro Restimulation: a. Resuspend splenocytes at 2 x 10^6 cells/mL in complete RPMI medium. b. Add the cells to a 96-well plate. c. Stimulate the cells with the specific antigen (e.g., 10 µg/mL) or a peptide pool for 6 hours at 37°C in a CO2 incubator. Include unstimulated (negative) and mitogen-stimulated (e.g., PMA/Ionomycin, positive) controls. d. Add Brefeldin A (a protein transport inhibitor) for the last 4-5 hours of incubation to allow for cytokine accumulation within the cells.
-
Surface Staining: a. Harvest the cells and wash with PBS containing 2% FBS. b. Block Fc receptors by incubating with anti-mouse CD16/CD32 for 15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) and incubate for 30 minutes on ice in the dark. d. Wash the cells twice.
-
Intracellular Staining: a. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer. c. Add the cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) and incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and quantifying the percentage of cells expressing IFN-γ (Th1) and IL-4 (Th2).
Conclusion
3D-MPLA-5 is a well-characterized and potent vaccine adjuvant that enhances immunogenicity through the activation of the TLR4 signaling pathway. Its synthetic nature ensures high purity and batch-to-batch consistency, making it a valuable component in the development of modern vaccines against infectious diseases. The provided protocols offer a framework for the formulation and evaluation of 3D-MPLA-5 adjuvanted vaccines in a preclinical setting. Researchers should optimize these protocols based on the specific antigen and vaccine platform being investigated.
References
- 1. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of MyD88- and TRIF-dependent signaling in monophosphoryl lipid A-induced expansion and recruitment of innate immunocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 9. Role of adaptor TRIF in the MyD88-independent toll-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Different Adjuvants on the Longevity and Strength of Humoral and Cellular Immune Responses to the HCV Envelope Glycoproteins [mdpi.com]
Application Notes and Protocols for the Formulation of 3D-MPLA-5 in Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPLA) into liposomes, creating a potent adjuvant for vaccine and immunotherapy research. The protocols cover the preparation, characterization, and quality control of these liposomal formulations.
Introduction
3D-MPLA, a synthetic analog of monophosphoryl lipid A (MPLA), is a detoxified derivative of lipopolysaccharide (LPS) that acts as a powerful Toll-like receptor 4 (TLR4) agonist.[1][2][3] Its incorporation into liposomes enhances its adjuvant properties by improving delivery to antigen-presenting cells and promoting a robust and targeted immune response.[3][4] Liposomal formulations can be tailored to achieve desired physicochemical properties, such as particle size, charge, and stability, which are critical for vaccine efficacy.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation of 3D-MPLA liposomes, compiled from various experimental protocols.
Table 1: Lipid Composition and Ratios
| Formulation Component | Molar Ratio | Mass Ratio | Reference |
| DMPC:DMPG:Cholesterol:3D-MPLA | - | Varies | [7] |
| DPPC:Cholesterol:MPLA Variant:CoPoP | - | 4:2:(0.2–1):1 | [8] |
| Cholesterol to Phospholipid | >1 | - | [7] |
| DMPC:DMPG:Cholesterol:DOPE:MPLA | - | - | [9] |
| EPC:DSPE-PEG-2000:Cholesterol:MPLA | - | Varies | [10] |
DMPC: Dimyristoyl-sn-glycero-3-phosphocholine; DMPG: Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol); DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; EPC: Egg Phosphatidylcholine; DSPE-PEG-2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; CoPoP: Cobalt Porphyrin-Phospholipid
Table 2: Physicochemical Characteristics of Liposomes
| Parameter | Typical Value | Method of Measurement | Reference |
| Average Diameter | 140 - 200 nm | Dynamic Light Scattering (DLS) | [11] |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential | Varies based on lipid composition | Electrophoretic Light Scattering | [10] |
| Encapsulation Efficiency | Varies | HPLC, LAL Chromogenic Assay | [9] |
Experimental Protocols
Protocol 1: Thin-Film Hydration and Extrusion Method
This is a common and robust method for preparing multilamellar vesicles (MLVs) followed by size reduction to form large unilamellar vesicles (LUVs).
Materials:
-
3D-MPLA (e.g., 3D-PHAD™ from Avanti Polar Lipids)
-
Phospholipids (e.g., DMPC, DMPG, DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)[12]
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.2-7.5)[7][13]
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Lipid extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of lipids (phospholipids and cholesterol) and 3D-MPLA and dissolve them in the organic solvent in a round-bottom flask.[7][13] A typical lipid concentration in the organic solvent is 10-20 mg/mL.[12]
-
Ensure complete dissolution and mixing of all components.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. A thin lipid film will form on the wall of the flask. The water bath temperature should be kept above the phase transition temperature of the lipids.
-
Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature (e.g., 55-65°C).[7]
-
Add the pre-warmed buffer to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation or vortexing, which will result in the formation of MLVs.[13]
-
To improve hydration, the suspension can undergo several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[13]
-
-
Extrusion:
-
Assemble the lipid extruder with the desired pore size polycarbonate membrane (e.g., 200 nm).[13]
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Force the MLV suspension through the membrane multiple times (typically 11-21 passes) to produce liposomes with a uniform size distribution.[13]
-
-
Purification and Storage:
-
To remove any un-encapsulated material, the liposome (B1194612) suspension can be dialyzed against fresh buffer.[8]
-
Filter the final liposome suspension through a 0.2 µm sterile filter for sterilization.[8]
-
Protocol 2: Ethanol (B145695) Injection Method
This method is a rapid and scalable technique for producing small unilamellar vesicles (SUVs).
Materials:
-
3D-MPLA
-
Phospholipids and Cholesterol
-
Ethanol (or other suitable organic solvent)[7]
-
Aqueous Buffer (e.g., PBS, pH 6.2)[7]
-
Stirred, temperature-controlled vessel
-
Syringe pump or other injection system
Procedure:
-
Preparation of Phases:
-
Dissolve the lipids and 3D-MPLA in ethanol to create the organic phase. This solution can be heated (e.g., up to 65°C) to ensure complete dissolution.[7]
-
Place the aqueous buffer into a vessel and maintain it at a constant temperature (e.g., room temperature or up to 60°C) with constant stirring.[7]
-
-
Injection:
-
Solvent Removal and Concentration:
-
Remove the ethanol from the liposome suspension, typically through dialysis or tangential flow filtration against the desired buffer.[8]
-
-
Characterization and Storage:
-
Characterize the liposomes for size, polydispersity, and zeta potential.
-
Store the final formulation at 4°C.
-
Visualization of Workflows and Pathways
Experimental Workflow: Liposome Formulation
Caption: Workflow for 3D-MPLA liposome formulation.
Signaling Pathway: 3D-MPLA Activation of TLR4
Caption: TLR4 signaling initiated by 3D-MPLA.
References
- 1. The TLR4 agonist monophosphoryl lipid A drives broad resistance to infection via dynamic reprogramming of macrophage metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Liposome-based Adjuvant Development Service - Creative Biolabs [creative-biolabs.com]
- 5. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2023175454A1 - Methods for producing an adjuvant - Google Patents [patents.google.com]
- 8. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Liposomes preparation [bio-protocol.org]
Application Notes and Protocols for 3D-Monophosphoryl Lipid A (MPL-A) in Virosomal Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosomes represent a sophisticated and effective vaccine delivery system, mimicking the structure of a virus to enhance antigen presentation and stimulate a robust immune response.[1][2][3] These reconstituted viral envelopes, devoid of genetic material, offer a safe and biocompatible platform for vaccine development.[2][4] The incorporation of adjuvants, such as 3D-Monophosphoryl Lipid A (MPL-A), can further potentiate the immunogenicity of virosomal vaccines.[5][6] MPL-A, a detoxified derivative of lipopolysaccharide (LPS), is a potent agonist of Toll-like receptor 4 (TLR4), driving a Th1-skewed immune response, which is crucial for clearing intracellular pathogens.[7][8][9] This document provides detailed application notes and protocols for the use of 3D-MPL-A in the formulation and evaluation of virosomal vaccines.
Mechanism of Action: MPL-A and Virosomes
Virosomes, typically derived from the influenza virus, are spherical, unilamellar vesicles approximately 150 nm in diameter.[10][11] They retain the fusogenic properties of the native virus, allowing for efficient delivery of encapsulated or surface-bound antigens into the cytoplasm of antigen-presenting cells (APCs).[4][10] This facilitates both MHC class I and class II presentation, leading to the activation of both cytotoxic T lymphocytes and helper T cells.
MPL-A acts as a powerful adjuvant by activating the innate immune system through TLR4.[7][12] Unlike its parent molecule, LPS, MPL-A exhibits significantly lower toxicity while retaining potent immunostimulatory properties.[12][13] Upon binding to the TLR4/MD-2 complex on the surface of APCs, MPL-A preferentially triggers the TRIF-dependent signaling pathway.[8][14][15] This cascade culminates in the production of pro-inflammatory cytokines and type I interferons, promoting the maturation of dendritic cells and skewing the adaptive immune response towards a Th1 phenotype, characterized by the production of IFN-γ.[6][9][16] The combination of the virosomal delivery system with the TLR4-agonist activity of MPL-A results in a synergistic enhancement of the immune response to the target antigen.
Figure 1: Simplified MPL-A induced TLR4 signaling pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating MPL-A adjuvanted virosomal vaccines.
Table 1: RSV-Specific IgG Titers in Mice [6]
| Vaccine Formulation | Post-Prime (Log GMT) | Post-Boost (Log GMT) |
| RSV Virosomes | 2.5 | 3.5 |
| RSV-MPLA Virosomes | 3.8 | 4.8 |
| FI-RSV | 3.2 | 4.2 |
| Live RSV | 3.0 | 4.5 |
GMT: Geometric Mean Titer
Table 2: Cytokine Production by Splenocytes from Immunized Mice after RSV Challenge [6][17]
| Vaccine Formulation | IFN-γ (pg/mL) | IL-5 (pg/mL) |
| RSV-MPLA Virosomes | High | Low |
| FI-RSV | Low | High |
Table 3: Neutralizing Antibody Titers [6]
| Vaccine Formulation | Neutralizing Antibody Titer (Log) |
| RSV Virosomes | 2.0 |
| RSV-MPLA Virosomes | 3.0 |
| Live RSV | 3.0 |
Experimental Protocols
Protocol 1: Formulation of 3D-MPL-A Adjuvanted Virosomes
This protocol describes a common method for preparing MPL-A adjuvanted virosomes, adapted from procedures for RSV virosomes.[18]
Figure 2: Workflow for MPL-A virosomal vaccine formulation.
Materials:
-
Purified virus (e.g., Influenza or RSV)
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE))
-
Cholesterol
-
3D-Monophosphoryl Lipid A (3D-MPL-A)
-
Detergent (e.g., octaethylene glycol monododecyl ether (C12E8) or Triton X-100)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
Procedure:
-
Virus Solubilization: a. Resuspend the purified virus in PBS containing the detergent at a concentration sufficient to solubilize the viral envelope. b. Incubate at room temperature with gentle mixing.
-
Nucleocapsid Removal: a. Centrifuge the solubilized virus suspension at high speed (e.g., 100,000 x g) to pellet the nucleocapsid. b. Carefully collect the supernatant containing the solubilized viral envelope proteins and lipids.
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the phospholipids, cholesterol, and 3D-MPL-A in an organic solvent (e.g., chloroform/methanol mixture). b. Remove the organic solvent by rotary evaporation to form a thin lipid film on the wall of the flask.
-
Reconstitution: a. Add the supernatant from step 2b to the lipid film. b. Gently agitate to hydrate (B1144303) the lipid film and allow for the insertion of viral proteins and MPL-A into the forming vesicles.
-
Detergent Removal: a. Transfer the reconstitution mixture to a dialysis cassette. b. Dialyze against a large volume of PBS to gradually remove the detergent, leading to the formation of sealed virosomes.
-
Purification and Sterilization: a. The virosome suspension can be further purified by density gradient centrifugation. b. Sterilize the final product by filtration through a 0.22 µm filter.
Protocol 2: Characterization of MPL-A Adjuvanted Virosomes
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): To determine the average particle size and size distribution.
-
Cryo-Electron Microscopy (Cryo-EM): To visualize the morphology and lamellarity of the virosomes.[18]
2. Protein and MPL-A Content:
-
Protein Quantification: Use a standard protein assay (e.g., BCA or Lowry assay) to determine the concentration of viral proteins.
-
MPL-A Quantification: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) can be used for the quantification of MPL-A.[19]
3. Antigen Incorporation:
-
SDS-PAGE and Western Blot: To confirm the presence of the desired viral antigens.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of surface-exposed antigen.
Protocol 3: In Vitro Immunogenicity Assessment
1. TLR4 Activation Assay:
-
Use a reporter cell line expressing human TLR4 (e.g., HEK-Blue™ hTLR4 cells).
-
Incubate the cells with varying concentrations of the MPL-A virosomal vaccine.
-
Measure the activation of the reporter gene (e.g., secreted alkaline phosphatase) to determine the potency of TLR4 agonism.
2. Dendritic Cell (DC) Maturation Assay:
-
Culture bone marrow-derived dendritic cells (BMDCs) or human monocyte-derived DCs.[20]
-
Stimulate the DCs with the MPL-A virosomal vaccine.
-
Analyze the expression of maturation markers (e.g., CD80, CD86, MHC class II) by flow cytometry.
-
Measure cytokine production (e.g., IL-12, TNF-α) in the culture supernatant by ELISA or multiplex immunoassay.[9]
Protocol 4: In Vivo Immunogenicity and Efficacy Studies in Mice
Figure 3: General workflow for in vivo immunogenicity studies.
1. Immunization:
-
Administer the MPL-A virosomal vaccine to mice (e.g., C57BL/6 or BALB/c) via the desired route (e.g., intramuscular or intranasal).[6][21]
-
Include control groups receiving non-adjuvanted virosomes, antigen with a different adjuvant, or PBS.
-
Administer a booster immunization 2-3 weeks after the primary immunization.
2. Humoral Immune Response Assessment:
-
Collect blood samples at different time points.
-
Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum by ELISA. An increased IgG2a/IgG1 ratio indicates a Th1-biased response.
-
Perform a virus neutralization assay to determine the functional antibody response.
3. Cellular Immune Response Assessment:
-
Isolate splenocytes from immunized mice.
-
Restimulate the splenocytes in vitro with the target antigen.
-
Measure cytokine production (e.g., IFN-γ, IL-4, IL-5) in the culture supernatant by ELISA or multiplex immunoassay.[22][23]
-
Perform an ELISpot assay to enumerate antigen-specific cytokine-secreting cells.[24]
4. Efficacy Assessment:
-
Challenge the immunized mice with the live virus.
-
Monitor for signs of disease (e.g., weight loss, clinical scores).
-
Determine the viral load in relevant tissues (e.g., lungs for respiratory viruses).
-
Perform histopathological analysis of tissues to assess for inflammation and tissue damage.[6]
Conclusion
The combination of 3D-MPL-A with a virosomal delivery system offers a promising strategy for the development of highly effective vaccines. The protocols and data presented here provide a framework for the formulation, characterization, and evaluation of MPL-A adjuvanted virosomal vaccines. Careful optimization of the formulation and rigorous immunological assessment are critical for advancing these next-generation vaccine candidates.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Virosome - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. primescholars.com [primescholars.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunogenicity and Protective Capacity of a Virosomal Respiratory Syncytial Virus Vaccine Adjuvanted with Monophosphoryl Lipid A in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. scispace.com [scispace.com]
- 12. The Toll-Like Receptor 4 Agonist Monophosphoryl Lipid A Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Study on the adjuvant activity and mechanism of action of a novel Monophosphoryl Lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Monophosphoryl lipid A enhances mucosal and systemic immunity to vaccine antigens following intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Commentary: How can multiplex immunoassays support vaccine development? | Drug Discovery News [drugdiscoverynews.com]
- 24. Vaccine Development - Examine The Immune Response | Bio-Techne [bio-techne.com]
Application Notes and Protocols: 3D-MPLA in Combination with QS-21 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of 3-O-desacyl-4’-monophosphoryl lipid A (3D-MPLA), a detoxified derivative of lipopolysaccharide (LPS), and QS-21, a purified saponin (B1150181) from the bark of the Quillaja saponaria tree, forms a potent adjuvant system known as AS01 when formulated in liposomes.[1][2] This combination has been shown to elicit robust and persistent humoral and cell-mediated immune responses, making it a critical component in several licensed vaccines, including those for shingles and malaria.[1][3] The synergistic action of 3D-MPLA and QS-21 promotes a strong T helper 1 (Th1)-biased immune response, which is crucial for protection against intracellular pathogens.[4][5] These application notes provide a detailed overview of the mechanism of action, experimental protocols, and expected outcomes when using this adjuvant combination.
Mechanism of Action
The efficacy of the 3D-MPLA and QS-21 combination lies in their ability to activate distinct but complementary innate immune pathways, leading to a synergistic enhancement of the adaptive immune response.[1][6]
-
3D-MPLA: This synthetic derivative of monophosphoryl lipid A (MPLA) acts as a Toll-like receptor 4 (TLR4) agonist.[3][5] Activation of TLR4 on antigen-presenting cells (APCs), such as dendritic cells and macrophages, initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and the upregulation of co-stimulatory molecules (e.g., B7-1).[4][7] This process is critical for the subsequent activation of antigen-specific T cells.
-
QS-21: This saponin adjuvant has been identified as an activator of the NLRP3 inflammasome in APCs.[1][8] This leads to the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][8] IL-18, in particular, promotes the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).
Synergistic Effects
The combination of 3D-MPLA and QS-21 results in a more potent and qualitatively different immune response than either component alone.[1][6] This synergy is characterized by:
-
Enhanced Th1 Polarization: The addition of 3D-MPLA to QS-21 preferentially induces a Th1-type response, characterized by increased secretion of IFN-γ and IL-2, and reduced levels of Th2-associated cytokines like IL-5.[5]
-
Increased Antibody Titers and Isotype Switching: The combination leads to higher titers of antigen-specific antibodies, with a notable shift towards IgG2a/c isotypes in mice, which is indicative of a Th1 response.[5]
-
Robust CD4+ T Cell Responses: The adjuvant system significantly boosts the frequency of antigen-specific CD4+ T cells that produce IFN-γ and IL-2.[1]
Signaling Pathway
Experimental Protocols
1. Preparation of AS01-like Liposomal Adjuvant
This protocol describes the in-house preparation of a liposomal formulation similar to AS01B.[9]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
3D-Monophosphoryl Lipid A (3D-MPLA)
-
QS-21
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Nitrogen gas
Procedure:
-
Dissolve 1 mg of DOPC, 0.25 mg of cholesterol, and 50 µg of 3D-MPLA in 2 mL of ethanol.
-
Create a thin lipid film by evaporating the ethanol under a gentle stream of nitrogen gas.
-
Hydrate the lipid film with PBS (10 mM, pH 7.2) to form liposomes.
-
Add 50 µg of QS-21 in an aqueous solution to the liposome (B1194612) suspension.
-
Adjust the final volume to 0.5 mL with PBS.
-
The antigen of interest can be mixed with the final adjuvant formulation. For example, for a model vaccine, ovalbumin (OVA) can be dissolved in PBS and mixed with the adjuvant at a concentration of 50 µg of OVA per 0.5 mL.[9]
2. In Vivo Immunization in Mice
This protocol outlines a general procedure for immunizing mice to evaluate the adjuvant's efficacy.[9][10]
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Antigen-adjuvant formulation
-
Sterile syringes and needles
Procedure:
-
House the mice in a pathogen-free animal facility with free access to food and water.
-
Divide the mice into experimental groups (e.g., antigen alone, antigen with 3D-MPLA, antigen with QS-21, antigen with 3D-MPLA + QS-21).
-
On day 0, immunize each mouse subcutaneously (s.c.) with 100 µL of the respective formulation.
-
Administer booster immunizations on days 14 and 28.
-
Collect blood samples via the retro-orbital plexus at various time points (e.g., before immunization and 2 weeks after the final booster) to assess the humoral immune response.
-
At the end of the experiment, euthanize the mice and harvest spleens for the assessment of cellular immune responses.
Experimental Workflow
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
This protocol is for determining the titer of antigen-specific antibodies in mouse serum.[11][12][13]
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a/c)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.
4. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling
This protocol is for quantifying the number of antigen-specific cytokine-secreting cells in the spleen.[8]
Materials:
-
ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-2)
-
Splenocytes from immunized mice
-
Antigen or peptide pool
-
RPMI 1640 medium with 10% FBS
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
Substrate for ELISpot
-
ELISpot reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Add 2.5 x 10⁵ splenocytes per well to the pre-coated ELISpot plate.
-
Stimulate the cells with the specific antigen or peptide pool (e.g., 2 µg/mL) for 18-20 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate to visualize the spots.
-
Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Data Presentation
Table 1: Representative Cytokine Secretion by Antigen-Specific T-cells from Spleen
| Adjuvant | Antigen | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-5 (pg/mL) |
| None | HIV gp120 | Low | Low | Low |
| Alum | HIV gp120 | Low | Low | High |
| QS-21 | HIV gp120 | Moderate | Moderate | Moderate |
| 3D-MPLA + QS-21 | HIV gp120 | High | High | Low |
| Data are illustrative and based on findings from multiple studies.[4][5] |
Table 2: Antigen-Specific IgG Subclass Response in Serum
| Adjuvant | Antigen | Predominant IgG Subclass | Implied T Helper Response |
| None | HIV gp120 | IgG1 | Th2 |
| Alum | HIV gp120 | IgG1 | Th2 |
| QS-21 | HIV gp120 | IgG1/IgG2a | Mixed Th1/Th2 |
| 3D-MPLA + QS-21 | HIV gp120 | IgG2a/c | Th1 |
| Data are illustrative and based on findings from multiple studies.[4][5] |
Table 3: Synergistic Effect on CD4+ T Cell Response
| Adjuvant | Antigen | Fold Increase in gE-specific CD4+ T cells (IFN-γ, IL-2 producing) vs. Adjuvant Alone |
| QS-21 (liposomal) | gE | - |
| 3D-MPLA (liposomal) | gE | - |
| AS01B (QS-21 + 3D-MPLA) | gE | ~8.7-fold vs. QS-21 alone, ~7.5-fold vs. 3D-MPLA alone |
| Data adapted from a study on a glycoprotein (B1211001) E (gE) vaccine candidate.[1] |
The combination of 3D-MPLA and QS-21 provides a powerful adjuvant system for inducing robust, Th1-biased immune responses. The detailed protocols and expected outcomes presented here serve as a guide for researchers and drug development professionals to effectively utilize this adjuvant combination in their vaccine research and development programs. The synergistic activation of TLR4 and the NLRP3 inflammasome pathways underscores the rational design of this potent adjuvant system.
References
- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on Adjuvant System AS01 - CD Bioparticles [cd-bioparticles.net]
- 4. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a New Vaccine Adjuvant System Based on the Combination of the Synthetic TLR4 Agonist FP20 and a Synthetic QS-21 Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Dry Powder Formulations of AS01B containing vaccines using Thin-Film Freeze-Drying | bioRxiv [biorxiv.org]
- 10. Synthesis and Evaluation of QS-21-Based Immunoadjuvants with a Terminal-Functionalized Side Chain Incorporated in the West Wing Trisaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Based Assays - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Adjuvant effects on antibody titre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunoreagents.com [immunoreagents.com]
Troubleshooting & Optimization
Technical Support Center: 3D-Monophosphoryl Lipid A-5 (3D-MPLA-5)
Welcome to the technical support center for 3D-Monophosphoryl Lipid A-5 (3D-MPLA-5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this potent TLR4 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (3D-MPLA-5) is a synthetic derivative of the lipid A portion of lipopolysaccharide (LPS) from Salmonella minnesota R595. It is a potent agonist of Toll-like receptor 4 (TLR4) and is primarily used as a vaccine adjuvant to enhance the immunogenicity of antigens, promoting a robust and durable immune response.[1] Its detoxified nature makes it a safer alternative to LPS while retaining significant immunostimulatory properties.
Q2: How does 3D-MPLA-5 activate the immune system?
A2: 3D-MPLA-5 activates the immune system by binding to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This binding triggers a downstream signaling cascade involving MyD88 and TRIF adapter proteins, leading to the activation of transcription factors like NF-κB. This results in the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the promotion of a Th1-biased immune response, which is crucial for cell-mediated immunity.[2]
Q3: What are the recommended storage conditions for 3D-MPLA-5?
A3: For optimal stability, 3D-MPLA-5 powder should be stored at -20°C for up to two years, or at -80°C for longer-term storage. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles to maintain the integrity and activity of the compound.[4][5][6][7]
Q4: In which solvents is 3D-MPLA-5 soluble?
A4: 3D-MPLA-5 is poorly soluble in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For cell-based assays, ensure the final concentration of the organic solvent is kept low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3]
Troubleshooting Guides
Solubility and Reconstitution Issues
Problem: I am having difficulty dissolving 3D-MPLA-5, or I observe precipitation when diluting my stock solution in aqueous media.
Cause: 3D-MPLA-5 is a lipophilic molecule with inherent low solubility in water. Precipitation can occur when the concentration of the organic solvent is significantly reduced upon dilution in aqueous buffers or cell culture media.
Solution:
-
Proper Reconstitution of Lyophilized Powder:
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
To aid dissolution, you can gently warm the vial to 37°C and vortex briefly. Ensure the solution is clear before use.[8]
-
-
Preventing Precipitation during Dilution:
-
Perform dilutions in a stepwise manner. Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer.
-
When preparing working solutions for cell culture, pre-warm both the stock solution and the culture medium to 37°C.
-
Add the 3D-MPLA-5 stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid mixing.
-
For some applications, the use of a carrier protein like bovine serum albumin (BSA) in the dilution buffer can help maintain solubility.
-
Aggregation Problems
Problem: I suspect my 3D-MPLA-5 solution has formed aggregates. How can I detect this and what are the consequences?
Cause: Due to its amphipathic nature, 3D-MPLA-5 can self-assemble into aggregates or micelles in aqueous solutions. The extent of aggregation can be influenced by concentration, solvent, pH, and temperature.
Detection of Aggregation:
-
Visual Inspection: Aggregates may sometimes be visible as a slight turbidity or precipitate in the solution.[9]
-
Dynamic Light Scattering (DLS): This technique can be used to determine the particle size distribution in your solution. The presence of large particles may indicate aggregation.
-
Inconsistent Assay Results: Aggregation can lead to variability in experimental outcomes as the effective concentration of monomeric, active 3D-MPLA-5 is reduced.
Consequences of Aggregation:
-
Reduced Bioactivity: Aggregated 3D-MPLA-5 may have reduced access to the TLR4 receptor, leading to lower than expected cell activation.
-
Inaccurate Quantification: Aggregates can interfere with spectrophotometric or other methods used to determine the concentration of the compound.
-
Non-specific Cellular Responses: Large aggregates can be taken up by cells through different mechanisms, potentially leading to off-target effects.
Prevention and Mitigation:
-
Follow Proper Reconstitution and Dilution Protocols: As described in the solubility section.
-
Sonication: Brief sonication of the diluted solution can help to disperse small aggregates. However, use with caution as excessive sonication can degrade the molecule.
-
Use of Detergents: For in vitro assays, incorporating a low concentration of a non-ionic detergent (e.g., Tween-20) can help prevent aggregation, but be mindful of its potential effects on your specific assay.
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of 3D-MPLA-5 from a concentrated stock solution for each experiment.
Inconsistent In Vitro Assay Results
Problem: I am observing high variability in my cell stimulation or cytokine production assays with 3D-MPLA-5.
Cause: Inconsistent results can arise from a variety of factors including issues with the 3D-MPLA-5 solution, cell culture conditions, or the assay itself.
Troubleshooting Steps:
-
Check 3D-MPLA-5 Solution:
-
Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Visually inspect for any signs of precipitation or aggregation.
-
Prepare fresh dilutions for each experiment.
-
-
Cell Culture Conditions:
-
Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Confirm that your cells express TLR4 and its co-receptors (MD-2 and CD14) if you are using a cell line.
-
Test for mycoplasma contamination, as it can affect cellular responses.
-
-
Assay Protocol:
-
Optimize the concentration of 3D-MPLA-5 and the stimulation time for your specific cell type and assay.
-
Ensure thorough mixing when adding 3D-MPLA-5 to the cell culture wells.
-
Include appropriate positive (e.g., LPS) and negative (vehicle control) controls in every experiment.[10]
-
Quantitative Data Summary
Table 1: Solubility of 3D-MPLA-5
| Solvent | Solubility | Notes |
| Water/Aqueous Buffers | Insoluble | Can be dispersed with the help of detergents or emulsifiers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ≥ 5 mg/mL | An alternative to DMSO for stock solution preparation. |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | Protect from moisture. |
| -80°C | > 2 years | For long-term storage. | |
| In DMSO/Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for reconstituted stock solutions. |
Experimental Protocols
Protocol 1: Preparation of 3D-MPLA-5 Stock Solution
-
Materials: 3D-MPLA-5 (lyophilized powder), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Centrifuge the vial of lyophilized 3D-MPLA-5 to collect all the powder at the bottom. b. Under sterile conditions, add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL). c. Gently vortex the vial until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Stimulation Assay
-
Materials: Target cells (e.g., macrophages, dendritic cells), complete cell culture medium, 3D-MPLA-5 stock solution, 96-well cell culture plates, positive control (LPS), vehicle control (DMSO).
-
Procedure: a. Plate the cells in a 96-well plate at the desired density and allow them to adhere overnight. b. Prepare serial dilutions of 3D-MPLA-5 in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%. c. Remove the old medium from the cells and add 100 µL of the diluted 3D-MPLA-5, LPS, or vehicle control to the respective wells. d. Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator. e. After incubation, collect the cell supernatant for cytokine analysis or lyse the cells for gene expression analysis.
Protocol 3: Cytokine Measurement by ELISA
-
Materials: Cell culture supernatant from the stimulation assay, cytokine-specific ELISA kit, wash buffer, substrate solution, stop solution, microplate reader.
-
Procedure: a. Follow the manufacturer's instructions for the specific ELISA kit. b. Briefly, coat a 96-well plate with the capture antibody. c. Add your cell culture supernatants and the provided standards to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate again and add the enzyme conjugate (e.g., HRP-streptavidin). f. Add the substrate solution and incubate until color develops. g. Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader. h. Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: TLR4 signaling pathway activated by 3D-MPLA-5.
Caption: General experimental workflow for in vitro cell stimulation.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. The freeze-thaw stability of flavor high internal phase emulsion and its application to flavor preservation and 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Optimizing 3D-MPLA-5 Adjuvant Dose
Welcome to the technical support center for 3D-MPLA-5, a synthetic Toll-like receptor 4 (TLR4) agonist designed to enhance the immunogenicity of vaccine antigens. This resource provides researchers, scientists, and drug development professionals with practical guidance on optimizing the dose of 3D-MPLA-5 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is 3D-MPLA-5 and how does it work?
A1: 3D-MPLA-5 (also known as 3D-PHAD®) is a synthetic and homogeneous analog of monophosphoryl lipid A (MPLA), a well-established vaccine adjuvant.[1][2] It is a potent agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][3] Upon binding to the TLR4/MD-2 complex on antigen-presenting cells (APCs) like dendritic cells and macrophages, 3D-MPLA-5 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This process promotes APC maturation, enhances antigen presentation, and ultimately drives a robust and targeted adaptive immune response, typically biased towards a Th1 phenotype.[3][4][5]
Q2: What is a typical starting dose for 3D-MPLA-5 in mice?
A2: A common dose range for MPLA and its synthetic analogs in mice is between 2 and 20 µg per mouse administered via intramuscular or subcutaneous injection.[6] Several preclinical studies have demonstrated efficacy with doses around 5 µg to 10 µg per mouse.[7] However, the optimal dose is highly dependent on the specific antigen, the vaccine formulation (e.g., liposomes, emulsions), and the desired immune outcome.[8] A dose-escalation study is always recommended to determine the optimal concentration for your specific application.
Q3: How does the dose of 3D-MPLA-5 influence the type of immune response (Th1 vs. Th2)?
A3: 3D-MPLA-5, like other MPLA derivatives, is known to promote a Th1-biased immune response.[3][4] This is characterized by the production of cytokines like IFN-γ and the generation of antigen-specific IgG2a/c antibodies in mice.[9][10] While a clear dose-dependent effect on the Th1/Th2 ratio is not extensively documented in single-agent studies, the presence of 3D-MPLA-5, even at low doses, can shift the response from a Th2-dominant profile (often seen with alum adjuvant) towards a more balanced or Th1-dominant profile.[11] The combination of 3D-MPLA-5 with other adjuvants, such as QS-21, can further enhance this Th1 polarization.[3][4]
Q4: What are the best practices for storing and handling 3D-MPLA-5?
A4: 3D-MPLA-5 is typically supplied as a lyophilized powder or a film and should be stored at -20°C.[1] For reconstitution, sterile, endotoxin-free DMSO is commonly used to create a stock solution, which can then be further diluted in an appropriate aqueous buffer for formulation.[1] It is crucial to avoid repeated freeze-thaw cycles of the stock solution.[1] When formulating with lipids, ensure the temperature is above the phase transition temperature of the lipids to ensure proper incorporation of the adjuvant.
Troubleshooting Guides
Issue 1: Low or No Antigen-Specific Antibody Titer
| Possible Cause | Troubleshooting Step |
| Suboptimal Adjuvant Dose | Perform a dose-titration experiment with 3D-MPLA-5, for example, using 2 µg, 5 µg, 10 µg, and 20 µg per mouse, to identify the optimal concentration for your antigen.[6] |
| Poor Adjuvant Formulation | 3D-MPLA-5 is lipophilic and requires proper formulation to be effective. If using a simple aqueous suspension, consider incorporating it into a liposomal or emulsion-based delivery system. This can improve its stability and bioavailability.[12][13] |
| Antigen Immunogenicity | The inherent immunogenicity of the antigen plays a crucial role. Consider increasing the antigen dose or coupling it to a carrier protein. |
| Immunization Route and Schedule | The route of administration (e.g., subcutaneous vs. intramuscular) and the prime-boost interval can significantly impact the immune response. A typical schedule involves a prime immunization followed by a boost 2-3 weeks later.[7] |
| Improper Handling of 3D-MPLA-5 | Ensure that the adjuvant was stored correctly at -20°C and that stock solutions were not subjected to multiple freeze-thaw cycles.[1] |
Issue 2: Unexpected Cytokine Profile or Lack of Th1 Polarization
| Possible Cause | Troubleshooting Step |
| Insufficient Adjuvant Dose | A low dose of 3D-MPLA-5 may not be sufficient to strongly drive a Th1 response. Evaluate higher doses within the recommended range. |
| Dominant Th2-biasing Antigen or Formulation | Some antigens or delivery systems inherently promote a Th2 response. The addition of 3D-MPLA-5 should shift this, but a strong initial bias may require a higher adjuvant dose or the inclusion of a co-adjuvant like QS-21 to further enhance the Th1 phenotype.[3][4] |
| Timing of Cytokine Measurement | Cytokine production is transient. Ensure that you are measuring cytokine levels at the optimal time point post-immunization. For in vivo studies, this is often within hours to a few days. For in vitro restimulation of splenocytes, 24-72 hours is a common time frame. |
| Assay Sensitivity | Ensure that your cytokine detection assay (e.g., ELISA, ELISpot) is sensitive enough to detect the expected levels of cytokines. |
Issue 3: Formulation Instability (e.g., Aggregation of Liposomes)
| Possible Cause | Troubleshooting Step |
| Incorrect Lipid Composition | The choice of lipids and their ratios is critical for liposome (B1194612) stability. Ensure that the lipid composition is appropriate for incorporating the lipophilic 3D-MPLA-5. The inclusion of charged lipids or PEGylated lipids can improve stability.[13] |
| Suboptimal Formulation Procedure | The method of liposome preparation (e.g., thin-film hydration, ethanol (B145695) injection) and subsequent processing (e.g., extrusion, sonication) must be optimized. Ensure that the temperature during hydration is above the phase transition temperature of the lipids. |
| Inappropriate Storage Conditions | Liposomal formulations can be sensitive to temperature fluctuations. Store at the recommended temperature (typically 2-8°C for liposomes) and avoid freezing unless a suitable cryoprotectant is included.[12] |
| High Adjuvant to Lipid Ratio | An excessively high concentration of 3D-MPLA-5 relative to the lipid content can disrupt the liposomal bilayer and lead to aggregation.[12] Consider reducing the adjuvant concentration or increasing the lipid content. |
Data Presentation
Table 1: Hypothetical Dose-Response of 3D-MPLA-5 on Antigen-Specific IgG Titers in Mice
| 3D-MPLA-5 Dose (µ g/mouse ) | Antigen | Mean Endpoint IgG Titer (Day 28 post-boost) | Predominant IgG Isotype |
| 0 (Antigen only) | Ovalbumin (10 µg) | 1:1,000 | IgG1 |
| 2 | Ovalbumin (10 µg) | 1:50,000 | IgG1 > IgG2a |
| 5 | Ovalbumin (10 µg) | 1:250,000 | IgG2a > IgG1 |
| 10 | Ovalbumin (10 µg) | 1:500,000 | IgG2a >> IgG1 |
| 20 | Ovalbumin (10 µg) | 1:550,000 | IgG2a >> IgG1 |
Note: This table is a representation of expected results based on the known properties of MPLA adjuvants and is for illustrative purposes.
Table 2: Expected Cytokine Profile from Splenocytes Restimulated with Antigen
| Adjuvant Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-10 (pg/mL) | Th1/Th2 Ratio (IFN-γ/IL-4) |
| Antigen Only | Low | Moderate | Moderate | Low | < 1 |
| Antigen + Alum | Low | High | High | Moderate | << 1 |
| Antigen + 3D-MPLA-5 (5 µg) | High | Low | Low | Moderate | >> 1 |
Note: This table illustrates the expected shift towards a Th1 cytokine profile with the use of 3D-MPLA-5.
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice
-
Preparation of Vaccine Formulation:
-
Reconstitute 3D-MPLA-5 in sterile DMSO to a stock concentration of 1 mg/mL.
-
Prepare the desired vaccine formulation (e.g., liposomes, emulsion, or simple admixture). For a simple admixture, dilute the 3D-MPLA-5 stock and the antigen stock in sterile, endotoxin-free PBS to the final desired concentrations.
-
-
Immunization:
-
Administer a 50-100 µL volume of the vaccine formulation to each mouse via the desired route (e.g., intramuscularly in the tibialis anterior or subcutaneously at the base of the tail).
-
-
Boosting:
-
Administer a booster immunization with the same vaccine formulation 14-21 days after the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., pre-immune, day 14, day 28) to assess antibody responses.
-
At the study endpoint, spleens can be harvested for the analysis of T-cell responses.
-
Protocol 2: ELISA for Antigen-Specific IgG Isotyping
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add the diluted serum to the plate and incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as before.
-
Add HRP-conjugated secondary antibodies specific for each mouse IgG isotype (IgG1, IgG2a/c, etc.) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate as before.
-
Add a TMB substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: In Vitro Bioactivity Assay using TLR4 Reporter Cells
-
Cell Seeding:
-
Seed HEK-Blue™ hTLR4 cells (or a similar TLR4 reporter cell line) in a 96-well plate at the recommended density.
-
-
Stimulation:
-
Prepare serial dilutions of your 3D-MPLA-5 formulation and a known standard (e.g., LPS).
-
Add the dilutions to the cells and incubate for 18-24 hours.
-
-
Detection of Reporter Gene Product:
-
Assay for the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter gene by adding a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
-
Reading:
-
Incubate for the recommended time and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm). The absorbance is directly proportional to the TLR4-stimulating activity of the 3D-MPLA-5.
-
Visualizations
Caption: TLR4 signaling pathway activated by 3D-MPLA-5.
Caption: Workflow for optimizing 3D-MPLA-5 dose in vivo.
Caption: Troubleshooting logic for low immunogenicity.
References
- 1. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 5. The vaccine adjuvant MPLA activates glycolytic metabolism in mouse mDC by a JNK-dependent activation of mTOR-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. umass.edu [umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Robust IgG responses to nanograms of antigen using a biomimetic lipid-coated particle vaccine [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Formulations: A Recent Update [mdpi.com]
Technical Support Center: 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL-A) Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL-A).
Frequently Asked Questions (FAQs)
Q1: What is 3D-MPL-A and why is its solubility a concern?
A1: 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPL-A), a derivative of the lipid A component of lipopolysaccharide (LPS), is a potent and well-characterized agonist for Toll-like receptor 4 (TLR4). Its ability to stimulate a robust immune response with significantly lower toxicity than LPS makes it a valuable adjuvant in vaccine development. However, due to its lipid nature, 3D-MPL-A has poor solubility in aqueous solutions, which can lead to challenges in formulation, inconsistent results, and difficulties in handling during experiments.
Q2: What are the common solvents used to dissolve 3D-MPL-A?
A2: Several organic solvents and solvent mixtures can be used to dissolve 3D-MPL-A. The choice of solvent depends on the desired concentration and the downstream application. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), a mixture of chloroform (B151607) and methanol, and aqueous solutions containing triethylamine (B128534).
Q3: My 3D-MPL-A precipitated when I diluted my stock solution in an aqueous buffer. What happened?
A3: This is a common issue known as "solvent shock" or precipitation upon dilution. When a concentrated stock of 3D-MPL-A in an organic solvent is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new environment and precipitate out of the solution.
Q4: What is aggregation and how can I prevent it with 3D-MPL-A?
A4: Aggregation is the process where individual molecules of 3D-MPL-A clump together to form larger particles in a solution. This can affect the biological activity and lead to inaccurate experimental results. To prevent aggregation, it is crucial to use appropriate dissolution methods, avoid rapid changes in solvent polarity, and consider the use of sonication or formulation into liposomes.
Troubleshooting Guides
Issue: 3D-MPL-A Powder is Difficult to Dissolve
Possible Causes:
-
Inappropriate solvent selection.
-
Insufficient solvent volume for the amount of powder.
-
Inadequate mixing or agitation.
Solutions:
-
Solvent Selection: Refer to the quantitative solubility data below to select an appropriate solvent. DMSO is a good starting point for achieving a high concentration stock solution.
-
Concentration: Ensure you are not exceeding the known solubility limits of 3D-MPL-A in the chosen solvent.
-
Mechanical Assistance: Use vortexing and sonication to aid dissolution. A brief sonication in a water bath can be very effective in breaking up small aggregates and facilitating solubilization.
Issue: Precipitation Upon Dilution in Aqueous Media
Possible Causes:
-
Rapid dilution leading to "solvent shock."
-
Final concentration in the aqueous medium exceeds the solubility limit.
-
The pH of the aqueous buffer is not optimal.
Solutions:
-
Slow, Stepwise Dilution: Add the 3D-MPL-A stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This allows for a more gradual change in solvent polarity.
-
Optimize Final Concentration: Determine the maximum soluble concentration of 3D-MPL-A in your final aqueous medium through a pilot experiment.
-
Co-solvents: In some cases, maintaining a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
pH Adjustment: The solubility of 3D-MPL-A can be pH-dependent. While specific data is limited, ensuring the buffer pH is compatible with maintaining a charged state of the phosphate (B84403) group may aid solubility.
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Observations | Citation |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | Forms a clear, colorless solution after sonication. | [1] |
| 0.2% Triethylamine in water | 1 mg/mL | Forms a clear, colorless solution after sonication. | [1] |
| Chloroform:Methanol:Water (74:23:3 v/v/v) | 10 mg/mL | Yields a clear, faint yellow solution. | [1] |
Experimental Protocols
Protocol 1: Dissolving 3D-MPL-A in DMSO
-
Preparation: Weigh the desired amount of 3D-MPL-A powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear and free of visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a 3D-MPL-A Solution in 0.2% Triethylamine
-
Prepare 0.2% Triethylamine: Add 200 µL of triethylamine to 99.8 mL of sterile, endotoxin-free water. Mix well.
-
Weigh 3D-MPL-A: Weigh the desired amount of 3D-MPL-A powder in a sterile glass vial.
-
Add Solvent: Add the appropriate volume of the 0.2% triethylamine solution to the vial.
-
Dissolve: Vortex the vial and then sonicate in a water bath until the solution is clear.
Protocol 3: Liposomal Formulation of 3D-MPL-A via Thin-Film Hydration
This protocol provides a general framework for incorporating 3D-MPL-A into a liposomal formulation, which can significantly improve its stability and delivery in aqueous environments.
-
Lipid Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a phospholipid like DPPC and cholesterol) and 3D-MPL-A in a suitable organic solvent, such as a chloroform:methanol mixture.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain a more uniform vesicle size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Mandatory Visualizations
3D-MPL-A Solubilization Workflow
Caption: A workflow diagram illustrating the key steps and decision points for successfully solubilizing 3D-MPL-A.
3D-MPL-A Signaling Pathway via TLR4
3D-MPL-A activates the innate immune system primarily through Toll-like receptor 4 (TLR4). This interaction triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][3]
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-dependent pathway: This pathway is initiated from endosomes following the internalization of the TLR4 complex. It leads to the activation of IRF3 and the subsequent production of type I interferons (e.g., IFN-β).
The activation of both pathways by 3D-MPL-A leads to a comprehensive and potent activation of the innate immune response, which is crucial for its adjuvant activity.
Caption: A diagram of the TLR4 signaling pathway activated by 3D-MPL-A, showing the distinct MyD88 and TRIF-dependent branches.
References
3D-MPLA-5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3D-MPLA-5, a synthetic monophosphoryl lipid A analog. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the optimal performance of 3D-MPLA-5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3D-MPLA-5?
A1: The recommended storage conditions for 3D-MPLA-5 depend on whether it is in solid form or reconstituted in a solvent. For optimal stability, it is crucial to adhere to the following guidelines.
Q2: How should I reconstitute lyophilized 3D-MPLA-5?
A2: Proper reconstitution is critical for the performance of 3D-MPLA-5. The recommended procedure is to dissolve the lyophilized powder in a suitable organic solvent to create a stock solution before further dilution in aqueous buffers.
Q3: What is the stability of 3D-MPLA-5 in solution?
A3: Once reconstituted, the stability of 3D-MPLA-5 in solution is limited. It is recommended to store stock solutions at low temperatures and avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is advisable to prepare aliquots of the stock solution.
Q4: Can 3D-MPLA-5 be incorporated into liposomes for in vivo studies?
A4: Yes, 3D-MPLA-5 is frequently used in liposomal formulations to enhance its adjuvant properties. These liposomes are typically prepared by co-dissolving 3D-MPLA-5 with other lipids, followed by hydration and extrusion.
Stability and Storage Data
The following tables summarize the recommended storage conditions for 3D-MPLA-5 and its reconstituted solutions.
Table 1: Storage Conditions for Solid 3D-MPLA-5
| Form | Temperature | Duration | Packaging |
| Lyophilized Powder | -20°C | 1 Year | Shipped at room temperature as a lipid film or powder.[1][2] |
Table 2: Storage Conditions for Reconstituted 3D-MPLA-5
| Solvent | Temperature | Duration | Important Considerations |
| DMSO | -20°C | 6 Months | Avoid repeated freeze-thaw cycles.[1][2] |
| DMSO | -80°C | 6 Months | Sealed storage, away from moisture.[3] |
Experimental Protocols
Protocol 1: Reconstitution of 3D-MPLA-5
This protocol describes the standard procedure for reconstituting lyophilized 3D-MPLA-5 to create a stock solution.
-
Bring the vial of lyophilized 3D-MPLA-5 to room temperature before opening.
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).[1][2][4]
-
Vortex the solution thoroughly to ensure complete solubilization.[1][2][4]
-
If necessary, sonicate the vial to aid dissolution. Note that the suspension may still contain fine particles.[1][2]
-
For further dilutions, use sterile, endotoxin-free water or an appropriate buffer.[4]
-
If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues encountered with 3D-MPLA-5.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway initiated by 3D-MPLA-5 and a general workflow for preparing and testing the stability of 3D-MPLA-5 liposomes.
Caption: Simplified TLR4 signaling pathway activated by 3D-MPLA-5.
Caption: General workflow for preparing and assessing the stability of 3D-MPLA-5 liposomes.
References
troubleshooting 3D-MPLA-5 vaccine formulation aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the formulation of 3D-MPLA-5 vaccines.
Frequently Asked Questions (FAQs)
Q1: What is 3D-MPLA and why is it used in vaccine formulations?
A1: 3D-MPLA is a synthetic version of 3-O-desacyl-4'-monophosphoryl lipid A (MPLA), which is a detoxified derivative of lipopolysaccharide (LPS) from the bacterium Salmonella minnesota R595.[1][2] It functions as a potent vaccine adjuvant by activating the immune system through Toll-like receptor 4 (TLR4).[2][3] This activation enhances the antigen-specific immune response, leading to increased antibody production and a more robust cellular immunity.[4][5] Using a synthetic version like 3D-PHAD® (a molecule identical to one of the most active components in 3-desacyl MPLA) can simplify vaccine production compared to using complex mixtures derived from natural sources.[2]
Q2: What is aggregation in the context of a 3D-MPLA-5 vaccine formulation?
A2: Aggregation refers to the process where individual components of the vaccine formulation, such as the 3D-MPLA adjuvant, antigen molecules, or lipid nanoparticles, clump together to form larger, often undesirable, particles.[1][6] This can range from the formation of small, soluble oligomers to large, visible precipitates. Aggregation is a critical quality attribute to control as it can impact vaccine stability, efficacy, and safety by potentially reducing the therapeutic effect or inducing an unwanted immune response.[6]
Q3: What are the common causes of aggregation in 3D-MPLA-5 formulations?
A3: Aggregation in 3D-MPLA-5 formulations can be triggered by a variety of factors, including:
-
Physicochemical properties of 3D-MPLA: Due to its fatty acid chains, MPLA has a tendency to form micelle-like structures or aggregates in aqueous solutions.[1]
-
Antigen-Adjuvant Interactions: The interaction between the 3D-MPLA adjuvant and the vaccine antigen can lead to instability and aggregation. Electrostatic forces, hydrophobic interactions, and ligand exchange can all play a role.[4][7]
-
Formulation Composition: The choice of buffer, pH, and ionic strength of the formulation can significantly influence the stability of the components.[8][9]
-
Environmental Stress: Exposure to mechanical stress (e.g., agitation, pumping), temperature fluctuations (including freeze-thaw cycles), and interaction with surfaces (like glass vials) can induce aggregation.[10][11]
Q4: Can lyophilization help prevent aggregation of 3D-MPLA-5 formulations?
A4: Yes, lyophilization (freeze-drying) can be an effective strategy to improve the long-term stability of 3D-MPLA-containing formulations and prevent aggregation.[12] By removing water, it immobilizes the formulation components, reducing the likelihood of interactions that lead to aggregation during storage. The inclusion of cryoprotectants, such as sucrose (B13894) or trehalose, is often necessary to protect the components during the freezing and drying processes.[8][12] A lyophilized formulation was shown to be thermostable, withstanding storage at 60°C for at least six weeks while maintaining its immunogenicity.[12]
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to identifying and resolving aggregation in your 3D-MPLA-5 vaccine formulation.
Step 1: Characterize the Aggregation
Q: My 3D-MPLA-5 formulation appears cloudy or contains visible particles. How can I confirm and quantify the aggregation?
A: Visual inspection is the first sign, but quantitative analysis is necessary to understand the extent of the problem. A multi-faceted approach is recommended.
-
Initial Assessment: Start with Dynamic Light Scattering (DLS) to measure the average particle size and Polydispersity Index (PDI). An increase in size or a high PDI can indicate aggregation.[2][8]
-
For More Detail: Use Nanoparticle Tracking Analysis (NTA) or Single-Particle Tracking (SPT) to determine the size distribution and concentration of particles, which can be more sensitive to small aggregates than DLS.[2]
-
Visual Confirmation: Cryogenic Transmission Electron Microscopy (cryo-TEM) can provide high-resolution images of the formulation, allowing you to visualize the morphology of the aggregates.
Step 2: Identify the Root Cause
Q: I've confirmed aggregation. How do I determine the cause?
A: Systematically evaluate the potential contributing factors through a series of focused experiments.
Caption: Workflow for investigating the root cause of aggregation.
-
Component Analysis: Analyze the 3D-MPLA solution, the antigen solution, and the final formulation separately using DLS or another sizing technique. Does aggregation occur only when the components are mixed? This points towards an unfavorable antigen-adjuvant interaction.[4]
-
Stress Testing: Subject your formulation to controlled stress conditions such as agitation, multiple freeze-thaw cycles, and storage at elevated temperatures (e.g., 25°C, 40°C).[8][10] If aggregation is induced, the problem may lie in the formulation's susceptibility to environmental stress.
-
Buffer Evaluation: Prepare your formulation in different buffers (e.g., phosphate, histidine, citrate) and at various pH levels.[9][13] The stability of proteins and lipid-based adjuvants is often highly dependent on pH and the specific buffer ions present.[8][14]
Step 3: Implement Formulation Adjustments
Q: I have identified the likely cause. What are my options for reformulating to prevent aggregation?
A: Based on your findings, you can systematically optimize your formulation.
Caption: Decision-making process for formulation optimization.
-
For Inherent Instability or Stress-Induced Aggregation:
-
Add Surfactants: Non-ionic surfactants like Polysorbate 80 (PS-80) or Poloxamer 188 (Pluronic® F-68) can be highly effective.[10][11] They work by competing with proteins for adsorption at interfaces (e.g., air-liquid, solid-liquid) and can also directly interact with and solubilize formulation components.
-
Incorporate Stabilizers: Sugars (sucrose, trehalose) and polyols (mannitol, sorbitol) can improve the conformational stability of proteins and are often used as cryoprotectants.[8][11]
-
-
For Unfavorable Buffer Conditions:
-
Optimize pH: Conduct a pH screening study to identify the pH at which your formulation exhibits maximum stability (e.g., lowest particle size and PDI over time). The optimal pH is often near the isoelectric point (pI) of the antigen, but this must be empirically determined for the combined formulation.[14]
-
Screen Buffer Species: The type of buffer can influence stability.[9][13] For example, citrate (B86180) buffers may chelate metal ions that could otherwise catalyze degradation, while histidine buffers are often used in monoclonal antibody formulations. Test several pharmaceutically acceptable buffers to find the most suitable one.
-
-
For Long-Term Storage Issues:
Data & Protocols
Key Stability Parameters
The following table summarizes key quantitative parameters to monitor when troubleshooting aggregation. Representative data for a stable vs. aggregated formulation is shown for illustrative purposes.
| Parameter | Analytical Technique | Stable Formulation (Target) | Aggregated Formulation (Example) |
| Z-Average Diameter | Dynamic Light Scattering (DLS) | < 200 nm | > 500 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | > 0.5 |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | Stable over time | Decrease in primary particle count |
| Protein Recovery | Size Exclusion Chromatography (SEC-HPLC) | > 95% in main peak | < 90% in main peak, visible high MW peaks |
| Thermal Unfolding (Tm) | Differential Scanning Calorimetry (DSC) | Consistent Tm | Shift in Tm, presence of new transitions |
Experimental Protocols
Protocol 1: Measurement of Particle Size and Distribution by Dynamic Light Scattering (DLS)
-
Purpose: To determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the vaccine formulation.
-
Materials: DLS instrument, appropriate cuvettes (e.g., disposable polystyrene or quartz), formulation buffer for dilution.
-
Methodology:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
If necessary, dilute the vaccine formulation sample in the formulation buffer to a suitable concentration to avoid multiple scattering effects. The dilution factor should be recorded.
-
Transfer the sample to the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including the viscosity and refractive index of the dispersant (buffer).
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Analyze the correlation function to obtain the Z-average diameter and PDI. The appearance of multiple or broad peaks in the size distribution may indicate aggregation.
-
Protocol 2: Stressed Stability Study (Agitation)
-
Purpose: To assess the susceptibility of the formulation to aggregation induced by mechanical stress.
-
Materials: Benchtop orbital shaker, vials (glass or plastic, matching intended primary packaging), DLS, SEC-HPLC.
-
Methodology:
-
Fill vials with the vaccine formulation to a consistent volume. Include a headspace to create an air-liquid interface.
-
Place the vials horizontally on an orbital shaker.
-
Agitate the samples at a defined speed (e.g., 200 rpm) for a specified duration (e.g., 24, 48 hours) at a controlled temperature.
-
Include a non-agitated control sample stored at the same temperature.
-
After agitation, visually inspect all samples for turbidity or particulates.
-
Quantify aggregation by measuring changes in particle size (DLS) and the percentage of soluble monomer (SEC-HPLC) compared to the control sample. A significant increase in size or loss of monomer indicates instability.[10]
-
Signaling Pathway
The adjuvant activity of 3D-MPLA is initiated through the TLR4 signaling pathway. Understanding this can be important as the biological activity is linked to its physical state.
Caption: Simplified TLR4 signaling pathway initiated by 3D-MPLA.
References
- 1. A Fusion Protein Consisting of the Vaccine Adjuvant Monophosphoryl Lipid A and the Allergen Ovalbumin Boosts Allergen-Specific Th1, Th2, and Th17 Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]
- 4. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. leukocare.com [leukocare.com]
- 7. Structural characterization of a protein adsorbed on aluminum hydroxide adjuvant in vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterizing and Minimizing Aggregation and Particle Formation of Three Recombinant Fusion-Protein Bulk Antigens for Use in a Candidate Trivalent Rotavirus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing and Minimizing Aggregation and Particle Formation of Three Recombinant Fusion-Protein Bulk Antigens for Use in a Candidate Trivalent Rotavirus Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Endotoxin Contamination Testing for 3D-Monophosphoryl Lipid A-5 (MPL-A)
This technical support center provides guidance for researchers, scientists, and drug development professionals on endotoxin (B1171834) contamination testing of 3D-Monophosphoryl Lipid A-5 (MPL-A), a synthetic adjuvant. Given that MPL-A is a derivative of lipopolysaccharide (LPS), it can present unique challenges in standard endotoxin assays.[1] This guide offers troubleshooting advice and frequently asked questions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is endotoxin testing for MPL-A challenging?
A1: this compound (MPL-A) is a synthetic derivative of the lipid A molecule found in the lipopolysaccharide (LPS) of Gram-negative bacteria.[1][2] Standard endotoxin tests, such as the Limulus Amebocyte Lysate (LAL) assay, are designed to detect LPS.[3] Due to the structural similarity between MPL-A and the active component of endotoxin (lipid A), MPL-A can be recognized by the enzymes in the LAL cascade, leading to a false-positive result or overestimation of endotoxin levels.[1][4]
Q2: What are the recommended methods for endotoxin testing of MPL-A?
A2: Both the Limulus Amebocyte Lysate (LAL) and the Recombinant Factor C (rFC) assays can be used for endotoxin testing of MPL-A, provided that appropriate validation and interference testing are performed. The rFC assay, which is based on a single recombinant enzyme, may offer higher specificity and reduced interference from non-endotoxin pyrogens compared to the LAL assay.[5][6]
Q3: What are the acceptable endotoxin limits for MPL-A containing formulations?
A3: Endotoxin limits for vaccine adjuvants and other parenteral drugs are established by regulatory bodies like the FDA and are typically expressed in Endotoxin Units per milliliter (EU/mL) or Endotoxin Units per kilogram of body weight (EU/kg).[7][8] For preclinical research, a common acceptable limit for adjuvants is less than 4 EU/mL.[7] However, the specific limit for a final drug product will depend on the maximum dose and route of administration.[9] It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific products.
| Product Type | Typical Acceptable Endotoxin Limit | Reference |
| Water for Injection | 0.25 EU/mL | [10] |
| Parenteral Drugs (non-intrathecal) | 5 EU/kg of body weight | [10] |
| Adjuvants (preclinical) | < 4 EU/mL | [7] |
| Recombinant Subunit Vaccines (preclinical) | < 20 EU/mL | [7] |
Q4: Can I use any type of LAL assay for MPL-A?
A4: The chromogenic and turbidimetric LAL assays are generally preferred for quantitative results.[5] The gel-clot method is a qualitative or semi-quantitative test.[5] When testing MPL-A, a quantitative method is essential to accurately determine the level of endotoxin contamination versus the intrinsic activity of the MPL-A itself. It is crucial to validate the chosen assay for your specific MPL-A formulation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the endotoxin testing of this compound.
Issue 1: Higher than expected endotoxin levels in MPL-A samples.
-
Possible Cause A: Intrinsic Activity of MPL-A.
-
MPL-A itself can activate the LAL cascade, leading to an overestimation of endotoxin contamination.[1] This is an inherent property of the molecule and represents a significant source of interference.
-
-
Solution A: Method Validation with a Spiked Sample.
-
Perform a spike and recovery experiment. A known amount of standard endotoxin is added to the MPL-A sample. If the recovery is significantly higher than 100%, it indicates that the MPL-A is contributing to the signal. The acceptance criteria for spike recovery is typically between 50% and 200%.[12]
-
-
Solution B: Use of a More Specific Assay.
-
Consider using the Recombinant Factor C (rFC) assay. The rFC assay is based on a single enzyme and may be less susceptible to interference from MPL-A compared to the complex enzyme cascade in the LAL assay.[6] Validation is still required.
-
-
Possible Cause B: Endotoxin Contamination.
-
The MPL-A sample may genuinely be contaminated with endotoxins from the manufacturing process or laboratory environment.
-
-
Solution C: Review of Manufacturing and Handling Procedures.
-
Investigate potential sources of contamination in the manufacturing process, raw materials, and laboratory environment. Ensure all materials and equipment are depyrogenated.[11]
-
Issue 2: High variability in endotoxin results between replicates.
-
Possible Cause A: Inhomogeneous Sample.
-
MPL-A, especially in certain formulations, may not be perfectly solubilized, leading to inconsistent distribution of both MPL-A and any potential endotoxin contaminants.
-
-
Solution A: Thorough Mixing.
-
Ensure the MPL-A sample is thoroughly vortexed or mixed before taking an aliquot for testing. Follow the manufacturer's instructions for solubilizing the MPL-A.[1]
-
-
Possible Cause B: Pipetting Errors.
-
Inaccurate pipetting can introduce significant variability, especially when working with small volumes.
-
-
Solution B: Proper Pipetting Technique and Calibration.
-
Use calibrated pipettes and proper pipetting techniques. Ensure pipette tips are endotoxin-free.[11]
-
Issue 3: No detectable endotoxin, but the product causes a pyrogenic response in vivo.
-
Possible Cause A: Non-Endotoxin Pyrogens.
-
The product may be contaminated with other pyrogenic substances that are not detected by the LAL or rFC assays.
-
-
Solution A: Monocyte Activation Test (MAT).
-
The Monocyte Activation Test (MAT) is an in vitro alternative to the rabbit pyrogen test and can detect a broader range of pyrogens, including non-endotoxin pyrogens.
-
-
Possible Cause B: Intrinsic Pyrogenicity of MPL-A.
-
MPL-A is designed to be an immunostimulant and can cause a pyrogenic response as part of its mechanism of action.[2]
-
-
Solution B: Dose-Response Studies.
-
Conduct in vivo dose-response studies to determine the pyrogenic threshold of the MPL-A formulation itself. This information is crucial for product safety assessment.
-
Experimental Protocols
1. Limulus Amebocyte Lysate (LAL) Assay - Chromogenic Method
This protocol provides a general outline. Specific parameters should be optimized based on the kit manufacturer's instructions and the MPL-A formulation.
-
Materials:
-
Chromogenic LAL test kit
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Depyrogenated glassware and pipette tips
-
Microplate reader with a 405 nm filter
-
Incubating plate reader or water bath at 37°C
-
-
Procedure:
-
Preparation of Standard Curve: Prepare a series of endotoxin standards by diluting the endotoxin standard with LAL Reagent Water. The range of the standard curve should be appropriate for the expected endotoxin levels and the sensitivity of the assay.
-
Sample Preparation: Dilute the MPL-A sample with LAL Reagent Water. The dilution factor needs to be determined during method validation to overcome potential interference. This is known as the Maximum Valid Dilution (MVD).
-
Spike Preparation: Prepare a spiked sample by adding a known concentration of endotoxin to the diluted MPL-A sample. The final endotoxin concentration in the spiked sample should be in the mid-range of the standard curve.
-
Assay Procedure:
-
Add samples, standards, and controls (including a negative control of LAL Reagent Water) to a 96-well microplate.
-
Add the LAL reagent to each well.
-
Add the chromogenic substrate to each well.
-
Incubate the plate at 37°C for the time specified by the kit manufacturer.
-
Stop the reaction by adding the stop reagent provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration.
-
Determine the endotoxin concentration in the MPL-A sample and the spiked sample from the standard curve.
-
Calculate the spike recovery to assess for interference.
-
-
2. Recombinant Factor C (rFC) Assay
This protocol provides a general outline for a fluorescence-based rFC assay.
-
Materials:
-
Recombinant Factor C (rFC) test kit
-
Endotoxin-free water
-
Endotoxin standard
-
Depyrogenated labware
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., 380 nm excitation, 440 nm emission).[3]
-
Incubating plate reader at 37°C
-
-
Procedure:
-
Standard and Sample Preparation: Prepare endotoxin standards and dilute the MPL-A sample as described for the LAL assay.
-
Assay Procedure:
-
Add standards, samples, and controls to a 96-well black microplate.
-
Reconstitute the rFC enzyme and fluorogenic substrate according to the kit instructions.
-
Add the rFC/substrate solution to each well.
-
Incubate the plate at 37°C, protecting it from light.
-
-
Data Analysis:
-
Measure the fluorescence at the specified wavelengths.
-
Generate a standard curve and determine the endotoxin concentration in the samples.
-
Perform a spike recovery analysis to validate the method for the MPL-A sample.
-
-
Visualizations
Caption: Workflow for endotoxin testing of MPL-A samples.
Caption: Troubleshooting logic for high endotoxin results in MPL-A.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Contamination of nanoparticles by endotoxin: evaluation of different test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Factor C Endpoint Fluorescent Assay - Endotoxin Testing Series - 苏州瑞特佰生物科技有限公司 [rhinobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Acceptable levels of endotoxin in vaccine formulations during preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common Mistakes in Endotoxin Testing — CMD [cm-dx.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermostability of 3D-MPLA-5 Formulations
Welcome to the technical support center for 3D-MPLA-5 formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to formulation stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is 3D-MPLA-5 and what is its mechanism of action?
3D-Monophosphoryl Lipid A-5 (3D-MPLA-5) is a synthetic, high-purity agonist for Toll-like Receptor 4 (TLR4).[1][2] As a vaccine adjuvant, it is designed to enhance the immunogenicity of antigens.[2] Upon administration, 3D-MPLA-5 engages with the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs.[1] This, in turn, promotes the production of pro-inflammatory cytokines and chemokines and the upregulation of co-stimulatory molecules, resulting in a more robust and durable Th1-biased immune response against the co-administered antigen.[1]
Q2: My 3D-MPLA-5 liposomal formulation is showing signs of aggregation and precipitation during storage. What could be the cause and how can I fix it?
Aggregation is a common sign of physical instability in liposomal formulations. Several factors can contribute to this issue:
-
Incorrect Component Ratios: The mass ratio of lipid components is critical for stability. For instance, in liposomes containing cobalt porphyrin-phospholipid (CoPoP) and MPLA, formulations with a lower 5:1 mass ratio of CoPoP:MPLA tended to aggregate over time. In contrast, a 5:2 mass ratio demonstrated good colloidal stability for over 6 months at 4°C.[3] MPLA, with its phosphate (B84403) group and carbohydrate structures, is thought to provide steric stabilization to the liposomes when present in sufficient quantities.[3]
-
Suboptimal pH: The pH of the formulation buffer can significantly impact the stability of both the adjuvant and the antigen. Proteins, for example, are known to be unstable at pH values below 5, leading to aggregation.[4] It is crucial to determine the optimal pH range where your specific formulation components are most stable.
-
Storage Temperature: Liquid formulations are generally less thermostable than their solid counterparts.[3] Elevated temperatures can accelerate degradation and aggregation. If refrigeration is not sufficient, conversion to a solid form should be considered.
Troubleshooting Steps:
-
Optimize Component Ratios: Review and adjust the mass ratios of your formulation components. If using a system like CoPoP:MPLA, consider increasing the relative amount of MPLA.
-
Evaluate Formulation pH: Conduct a pH screening study to identify the pH at which the formulation exhibits the highest stability.[4][5]
-
Consider Lyophilization: For long-term storage, especially at elevated temperatures, lyophilization (freeze-drying) is the most effective strategy to prevent aggregation and maintain biochemical integrity.[3][6][7]
Q3: How can I significantly improve the long-term thermostability of my 3D-MPLA-5 formulation?
Lyophilization, or freeze-drying, is the gold standard for enhancing the thermostability of complex biological formulations, including those containing 3D-MPLA-5.[8] This process involves removing water from the frozen product under a vacuum, converting the formulation into a stable, dry powder that is less susceptible to chemical and physical degradation.[3][9]
Lyophilized liposomal vaccines containing MPLA have demonstrated remarkable stability, maintaining their size, biochemical integrity, and immunogenicity even after storage for 6 weeks at 60°C.[6][7] This represents a significant improvement over liquid storage.[3][7]
Q4: What are cryoprotectants and which ones should I use for lyophilizing my 3D-MPLA-5 formulation?
Cryoprotectants are excipients added to formulations before freezing to protect the active ingredients and delivery vehicles (like liposomes) from damage during the lyophilization process and to ensure proper reconstitution.[6][7] Sugars like sucrose and trehalose (B1683222) are commonly used and have proven effective for MPLA-containing liposomal formulations.[6][7] They form a glassy matrix that protects liposomes from fusion and aggregation and helps preserve protein structure.[7]
| Cryoprotectant | Typical Concentration | Notes | Reference |
| Sucrose | 2.5% - 10% (w/v) | Effective in preventing drug leakage and aggregation/fusion of liposomes in a concentration-dependent manner.[7] | [6][7] |
| Trehalose | 2.5% - 7.5% (w/v) | Also highly effective in preserving the integrity of lyophilized liposomes and vaccines.[5][6] | [5][6] |
Q5: What analytical methods are essential for assessing the stability of my formulation?
A multi-faceted approach is required to properly assess the stability of 3D-MPLA-5 formulations. Key methods include:
| Analytical Method | Parameter Measured | Purpose | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Size, Polydispersity Index (PDI) | Monitors for aggregation, fusion, or changes in particle size distribution over time. A primary indicator of physical stability.[1][3] | [1][3] |
| Single Particle Tracking (SPT) | Particle Size Distribution | Can provide more accurate size data than DLS, especially in the presence of small aggregates. Used for long-term stability studies (e.g., 300 days).[1][10] | [1][10] |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Integrity, Purity, and Quantification | Quantifies the amount of 3D-MPLA-5 and other lipid components, detecting chemical degradation (e.g., hydrolysis).[11] | [11] |
| Antigen Binding Assay (e.g., ELISA) | Antigen Integrity and Association | Confirms that the antigen remains bound to the liposomal adjuvant and retains its structural integrity after storage or lyophilization.[3] | [3] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology and Size Distribution | Visualizes the structure and integrity of the liposomes or virosomes.[1] | [1] |
Experimental Protocols
Protocol 1: Lyophilization of a Liposomal 3D-MPLA-5 Formulation
This protocol provides a general methodology for lyophilizing a liposomal formulation containing 3D-MPLA-5. Note: This is a template; specific parameters must be optimized for each unique formulation.
-
Preparation: Prepare the liposomal formulation containing 3D-MPLA-5 and the desired antigen under aseptic conditions.
-
Cryoprotectant Addition: Add a sterile-filtered solution of sucrose or trehalose to the liquid formulation to achieve a final concentration of 5-10% (w/v). Mix gently to ensure homogeneity.
-
Dispensing: Aseptically dispense the final formulation into sterile lyophilization vials. Partially insert sterile stoppers onto the vials.
-
Loading: Place the vials onto the shelves of a freeze-dryer pre-cooled to 5°C.
-
Freezing:
-
Ramp the shelf temperature down to -40°C over 1-2 hours.
-
Hold at -40°C for at least 3 hours to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, reducing the pressure to 100-200 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to -20°C over 2 hours.
-
Hold under these conditions for 24-48 hours, or until the product temperature probe reading rises to match the shelf temperature, indicating the completion of ice sublimation.
-
-
Secondary Drying (Desorption):
-
Ramp the shelf temperature to 25°C over 4-6 hours.
-
Hold at 25°C under vacuum for an additional 8-12 hours to remove residual bound water.
-
-
Stoppering and Storage: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials. Remove the vials, secure the stoppers with aluminum crimp seals, and store them at the desired temperature (e.g., 4°C, 25°C, 40°C) for stability studies.
-
Reconstitution: Before use, reconstitute the lyophilized cake with the original volume of sterile Water for Injection (WFI) or a suitable buffer. Swirl gently to dissolve.[6][7]
Protocol 2: Stability Assessment by Dynamic Light Scattering (DLS)
This protocol describes how to monitor the physical stability of a 3D-MPLA-5 formulation by measuring changes in particle size over time.
-
Sample Preparation:
-
For liquid formulations, gently mix the vial to ensure homogeneity.
-
For lyophilized formulations, reconstitute the cake as described in Protocol 1 and allow it to equilibrate for 15-30 minutes at room temperature.
-
-
Dilution: Dilute a small aliquot of the formulation in an appropriate buffer (e.g., the original formulation buffer without the active components) to a concentration suitable for DLS analysis (this prevents multiple scattering effects). The final concentration will depend on the instrument and formulation.
-
Instrument Setup:
-
Set the DLS instrument parameters (e.g., laser wavelength, scattering angle, temperature). Set the temperature to 25°C.
-
Equilibrate the instrument for at least 15 minutes.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for 2-5 minutes.
-
Perform the measurement. Typically, this involves acquiring data from 3-5 runs of 10-15 seconds each.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A stable formulation should show minimal change in Z-average size and PDI over the storage period. A significant increase in either parameter indicates aggregation.[3]
-
-
Stability Study: Repeat this measurement at defined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months) for samples stored at different temperature conditions (e.g., 4°C, 25°C, 40°C) to build a stability profile.
References
- 1. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on stability of recombinant botulinum serotype A vaccine in aqueous solution and during storage of freeze-dried formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of thermostable vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quality by Design in 3D-MPLA-5 Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the development and production of 3D-MPLA-5 liposomes, applying the principles of Quality by Design (QbD).
Frequently Asked Questions (FAQs)
Q1: What is Quality by Design (QbD) and why is it important for 3D-MPLA-5 liposome (B1194612) production?
A1: Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[1] For 3D-MPLA-5 liposomes, which are complex delivery systems, QbD is crucial for ensuring consistent product quality and performance.[2][3] It involves identifying Critical Quality Attributes (CQAs) of the liposomes, understanding how Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) impact these CQAs, and establishing a control strategy to ensure the final product meets the desired specifications.[2][4] This approach is encouraged by regulatory agencies like the FDA to ensure product quality is built-in rather than tested-in.[1]
Q2: What are the Critical Quality Attributes (CQAs) for 3D-MPLA-5 liposomes?
A2: The CQAs for 3D-MPLA-5 liposomes are the physical, chemical, and biological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo performance, including circulation time and cellular uptake.[5]
-
Zeta Potential: This indicates the surface charge of the liposomes and is a critical parameter for stability, as sufficient electrostatic repulsion can prevent aggregation.[6]
-
Encapsulation Efficiency/Association of 3D-MPLA-5: This measures the amount of 3D-MPLA-5 associated with the liposomes, which is crucial for its adjuvant activity. The unstable binding of the adjuvant can lead to an inadequate immune response.[7]
-
Stability: This includes both physical stability (e.g., particle size consistency, no aggregation) and chemical stability (e.g., integrity of lipids and 3D-MPLA-5) over the shelf life of the product.[8][9]
-
In vitro Release/Potency: The release profile of 3D-MPLA-5 can influence the immune response. Potency assays are needed to ensure the adjuvant's biological activity.
Q3: How does the incorporation of 3D-MPLA-5 affect the physicochemical properties of liposomes?
A3: 3D-MPLA-5 is a derivative of monophosphoryl lipid A (MPLA), which is negatively charged due to its phosphate (B84403) group.[8] Its incorporation into the liposome bilayer can significantly decrease the zeta potential (i.e., make it more negative).[6] This change in surface charge can, in turn, influence the stability of the liposomal formulation. Additionally, the concentration of 3D-MPLA-5 relative to other lipid components can impact the physical stability of the liposomes, with some studies showing that lower concentrations can lead to aggregation over time.[8]
Q4: What is the mechanism of action of liposomal 3D-MPLA-5 as a vaccine adjuvant?
A4: 3D-MPLA-5 is a Toll-like receptor 4 (TLR4) agonist.[10] When formulated in liposomes, it is presented on the liposome surface. These liposomes are taken up by antigen-presenting cells (APCs).[7] Inside the APCs, 3D-MPLA-5 activates the TLR4 signaling pathway, primarily through the TRIF-dependent pathway, which leads to the production of pro-inflammatory cytokines and the maturation of dendritic cells.[7][10] This enhances the adaptive immune response to the co-delivered antigen, promoting a robust T-cell and B-cell response.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the production of 3D-MPLA-5 liposomes.
Issue 1: High Batch-to-Batch Variability in Particle Size and PDI
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization/Extrusion Process | Ensure consistent application of energy during sonication (time, power) or consistent pressure and number of passes during extrusion. Calibrate equipment regularly. |
| Variability in Raw Materials | Source high-purity lipids and 3D-MPLA-5. Qualify vendors and test incoming raw materials for critical attributes. |
| Temperature Fluctuations | Maintain a consistent temperature during the entire process, especially during lipid film hydration and extrusion. The temperature should be kept above the phase transition temperature of the lipids. |
| Inconsistent Mixing Speed | Use a calibrated and validated mixer to ensure a consistent and reproducible mixing speed during the hydration step. |
Issue 2: Low Association of 3D-MPLA-5 with Liposomes
| Potential Cause | Recommended Solution |
| Suboptimal Lipid Composition | The interaction between 3D-MPLA-5 and the lipid bilayer is crucial. Investigate the effect of different phospholipids (B1166683) (e.g., DMPC, DMPG) and the cholesterol content. Cationic lipids like DDA have been shown to interact favorably with the negatively charged MPLA.[11][12] |
| Incorrect pH of the Hydration Buffer | The pH can influence the charge of both the lipids and the 3D-MPLA-5, affecting their interaction. Optimize the pH of the buffer used for hydration. |
| Inefficient Hydration Process | Ensure the lipid film is thin and uniform before hydration. Optimize the hydration time and temperature to allow for proper incorporation of 3D-MPLA-5 into the bilayer. |
| Loss during Downstream Processing | Analyze samples after each processing step (e.g., extrusion, purification) to identify where the loss of 3D-MPLA-5 is occurring. |
Issue 3: Liposome Aggregation During Storage
| Potential Cause | Recommended Solution |
| Insufficient Surface Charge | A zeta potential close to neutral can lead to aggregation. Consider incorporating a charged lipid (e.g., DMPG) to increase electrostatic repulsion. The concentration of 3D-MPLA-5 itself can also contribute to surface charge.[6] |
| Suboptimal Storage Conditions | Investigate the effect of temperature and storage buffer composition (pH, ionic strength) on liposome stability. Store at a controlled temperature (e.g., 2-8°C). |
| Low 3D-MPLA-5 to Lipid Ratio | In some formulations, a certain concentration of MPLA is required for steric stabilization. Increasing the ratio of 3D-MPLA-5 to other lipids may improve stability.[8] |
| Freeze-Thaw Instability | If the formulation is to be frozen, the use of cryoprotectants (e.g., sucrose, trehalose) is essential to prevent aggregation upon thawing. Lyophilization can be a more robust approach for long-term stability.[8][9] |
Data Presentation
Table 1: Critical Quality Attributes (CQAs) and Recommended Analytical Methods
| Critical Quality Attribute (CQA) | Target | Analytical Method |
| Mean Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | < -20 mV | Electrophoretic Light Scattering |
| 3D-MPLA-5 Association Efficiency | > 80% | HPLC, Mass Spectrometry |
| Lipid Content and Integrity | 90-110% of theoretical | HPLC, Mass Spectrometry |
| pH | 6.0 - 7.5 | pH meter |
| Stability (at 2-8°C for 6 months) | No significant change in size, PDI, and 3D-MPLA-5 content | DLS, HPLC |
Table 2: Example of Critical Process Parameters (CPPs) and their Potential Impact on CQAs
| Critical Process Parameter (CPP) | Impacted CQA(s) |
| Homogenization/Extrusion Pressure and Cycles | Particle Size, PDI |
| Hydration Temperature | Particle Size, 3D-MPLA-5 Association |
| Lipid Film Thickness | Particle Size, 3D-MPLA-5 Association |
| Lyophilization Cycle (Freezing rate, Primary & Secondary Drying) | Stability, Particle Size upon reconstitution |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DMPC, Cholesterol) and 3D-MPLA-5 in a suitable organic solvent (e.g., chloroform:methanol (B129727), 9:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.
-
Extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm). Perform at least 10 passes through the final membrane to ensure a narrow size distribution.
-
-
Purification (Optional):
-
Remove any un-associated 3D-MPLA-5 by methods such as dialysis or size exclusion chromatography.
-
-
Sterile Filtration:
-
Filter the final liposome suspension through a 0.22 µm sterile filter.
-
Protocol 2: Characterization of Particle Size and Zeta Potential
-
Sample Preparation:
-
Dilute the liposome suspension with the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
-
Dynamic Light Scattering (DLS) for Particle Size and PDI:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a suitable cuvette and insert it into the instrument.
-
Perform at least three measurements to obtain the average Z-average diameter and the polydispersity index (PDI).
-
-
Electrophoretic Light Scattering for Zeta Potential:
-
Use a dedicated folded capillary cell for zeta potential measurements.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
Protocol 3: Determination of 3D-MPLA-5 Association Efficiency by HPLC
-
Separation of Free and Liposome-Associated 3D-MPLA-5:
-
Use a method to separate the liposomes from the aqueous phase, such as ultracentrifugation or size exclusion chromatography (SEC).
-
-
Quantification of Total 3D-MPLA-5:
-
Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or isopropanol) to release the associated 3D-MPLA-5.
-
Quantify the total amount of 3D-MPLA-5 using a validated HPLC method with a suitable standard curve.
-
-
Quantification of Free 3D-MPLA-5:
-
Quantify the amount of 3D-MPLA-5 in the supernatant (after ultracentrifugation) or the appropriate fractions (after SEC) using the same HPLC method.
-
-
Calculation of Association Efficiency:
-
Association Efficiency (%) = [ (Total 3D-MPLA-5 - Free 3D-MPLA-5) / Total 3D-MPLA-5 ] x 100
-
Mandatory Visualizations
Caption: Quality by Design (QbD) workflow for liposome development.
Caption: Troubleshooting logic for addressing out-of-spec CQAs.
References
- 1. Optimizing liposome & LNP production with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 2. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00201F [pubs.rsc.org]
- 3. A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. Impact of critical process parameters and critical material attributes on the critical quality attributes of liposomal formulations prepared using continuous processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinational PRR Agonists in Liposomal Adjuvant Enhances Immunogenicity and Protective Efficacy in a Tuberculosis Subunit Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Frontiers | MUC1 Specific Immune Responses Enhanced by Coadministration of Liposomal DDA/MPLA and Lipoglycopeptide [frontiersin.org]
- 12. MUC1 Specific Immune Responses Enhanced by Coadministration of Liposomal DDA/MPLA and Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
minimizing injection site reactions with 3D-MPLA-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with the use of 3D-MPLA-5.
Frequently Asked Questions (FAQs)
Q1: What is 3D-MPLA-5 and how does it work?
A1: 3D-MPLA-5 (also known as 3D-PHAD®) is a synthetic, homogeneous analog of monophosphoryl lipid A (MPLA).[1][2] It functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] By activating TLR4 on innate immune cells, such as dendritic cells and macrophages, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[2][3] This process enhances the adaptive immune response to the co-administered antigen, promoting a robust and long-lasting immunity.[1][2] The activation of TLR4 by 3D-MPLA-5 can stimulate both MyD88-dependent and TRIF-dependent signaling pathways.[4]
Q2: What are the common injection site reactions observed with 3D-MPLA-5 containing formulations?
A2: Injection site reactions are a common manifestation of the local inflammatory response induced by adjuvants. For TLR4 agonists like 3D-MPLA-5, these reactions are generally mild and transient.[5] Common symptoms include pain, redness, swelling, and warmth at the injection site.[5] These reactions typically appear within the first 48 hours after administration and resolve within a few days.[5]
Q3: Is 3D-MPLA-5 considered to have a good safety profile regarding local reactogenicity?
A3: Yes, extensive preclinical testing has shown that synthetic MPLA analogs like 3D-MPLA-5 (3D-PHAD®) have a favorable safety profile and are less pyrogenic (fever-inducing) than their bacterially-derived MPLA counterparts.[1][2] Liposomal formulations of MPLA have been shown to be well-tolerated in both animal and human studies.[6]
Q4: How does the formulation of 3D-MPLA-5 impact injection site reactions?
A4: The formulation is critical in modulating the local reactogenicity of 3D-MPLA-5. Key factors include:
-
Delivery System: Incorporating 3D-MPLA-5 into a delivery system, such as liposomes, is a common strategy.[7] Liposomes can help to control the release of the adjuvant and modulate its interaction with local tissues, thereby influencing the inflammatory response.
-
Particle Size: The size of the adjuvant-containing particles can affect their uptake by immune cells and their retention at the injection site, which in turn can influence the local reaction.[8][9]
-
Excipients: Other components in the formulation, such as buffers and stabilizers, can also impact the tolerability of the injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected injection site reactions (e.g., severe redness, swelling) | Formulation Instability: Aggregation or precipitation of the 3D-MPLA-5 formulation can lead to a more intense local inflammatory response. | - Characterize the particle size distribution and stability of your formulation over time using techniques like Dynamic Light Scattering (DLS). - Ensure proper storage conditions are maintained. - Review the formulation process to identify any steps that could be contributing to instability. |
| Suboptimal Adjuvant Concentration: The dose of 3D-MPLA-5 may be too high for the specific antigen or animal model. | - Perform a dose-ranging study to determine the optimal concentration of 3D-MPLA-5 that balances immunogenicity with acceptable local tolerability. | |
| Improper Administration Technique: Incorrect injection depth or rapid injection can cause tissue damage and exacerbate local reactions. | - Follow standardized protocols for subcutaneous or intramuscular injections.[2][10] Ensure proper needle gauge and inject the formulation slowly and steadily. | |
| Variability in injection site reactions between experiments | Inconsistent Formulation Preparation: Batch-to-batch variability in the formulation can lead to inconsistent results. | - Standardize the formulation manufacturing process. - Characterize each batch for key quality attributes such as particle size, zeta potential, and adjuvant content. |
| Differences in Animal Handling and Injection Procedure: Minor variations in how animals are handled and injected can contribute to variability. | - Ensure all personnel are trained on and adhere to the same standardized injection protocol. | |
| Poor immunogenicity despite using 3D-MPLA-5 | Inefficient Co-delivery of Antigen and Adjuvant: If the antigen and 3D-MPLA-5 are not effectively delivered to the same antigen-presenting cells, the adjuvant effect will be diminished. | - Consider formulation strategies that promote the association of the antigen with the 3D-MPLA-5 delivery system, such as electrostatic adsorption or covalent conjugation.[8] |
| Degradation of 3D-MPLA-5: The adjuvant may be degrading due to improper formulation or storage. | - Assess the chemical stability of 3D-MPLA-5 in your formulation using appropriate analytical techniques. |
Data on Formulation and Reactogenicity
While specific quantitative data directly comparing different 3D-MPLA-5 formulations and their impact on injection site reaction severity is limited in publicly available literature, the following table summarizes general principles and findings from studies on MPLA and other adjuvants.
| Formulation Parameter | Observation/Finding | Implication for Minimizing Reactions | Citation |
| Adjuvant Form | Synthetic 3D-MPLA (3D-PHAD®) is less pyrogenic than bacterially-derived MPLA. | Preferentially use synthetic 3D-MPLA-5 to reduce the risk of systemic inflammatory side effects, which can correlate with local reactogenicity. | [1][2] |
| Delivery System | Liposomal formulations of MPLA are generally well-tolerated. | Incorporating 3D-MPLA-5 into liposomes is a recommended strategy to improve local tolerability. | [6] |
| Particle Size | Particles around 100 nm may facilitate efficient transport to lymph nodes. Larger particles may be retained at the injection site longer. | Optimizing particle size is crucial. A balance must be struck between retention for local immune stimulation and clearance to prevent prolonged inflammation. | [11] |
| Lipid Composition | The charge of liposomes (e.g., cationic, neutral, anionic) influences their interaction with cells and the resulting immune response. | The lipid composition should be optimized for both immunogenicity and tolerability. Cationic lipids, for example, can sometimes be associated with higher reactogenicity. | [12] |
| Adjuvant Dose | Higher adjuvant doses generally lead to increased reactogenicity. | Conduct dose-response studies to identify the minimum effective dose of 3D-MPLA-5. | [5] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Injection Site Reactions in a Murine Model
This protocol outlines a method for the macroscopic evaluation of local reactions following subcutaneous injection in mice.
Materials:
-
3D-MPLA-5 formulation
-
Control formulation (e.g., vehicle alone)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers
-
Scoring system for local reactions (see table below)
Procedure:
-
Anesthetize the mice according to your institution's approved protocol.
-
Shave the injection site area (e.g., dorsal flank) 24 hours prior to injection.
-
Administer a fixed volume (e.g., 50-100 µL) of the 3D-MPLA-5 formulation or control formulation via subcutaneous injection.
-
At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), visually inspect the injection site.
-
Measure the diameter of any erythema (redness) and induration (swelling) using calipers.
-
Score the injection site reactions based on a standardized scale.
Scoring System for Local Reactions:
| Score | Erythema | Edema/Induration |
| 0 | No observable redness | No observable swelling |
| 1 | Faint, barely perceptible redness | Barely perceptible swelling |
| 2 | Moderate redness | Moderate swelling, well-defined |
| 3 | Severe, dark red discoloration | Severe swelling, extending beyond the injection site |
Data Analysis:
-
Record the measurements and scores for each animal at each time point.
-
Calculate the mean score and standard deviation for each group.
-
Compare the scores between the 3D-MPLA-5 formulation group and the control group using appropriate statistical methods.
Protocol 2: In Vitro Assessment of Pro-inflammatory Potential using a Monocyte Activation Test (MAT)
This protocol provides a general framework for an in vitro assay to predict the pyrogenic/inflammatory potential of a 3D-MPLA-5 formulation.
Principle:
The MAT utilizes human monocytes (either from peripheral blood mononuclear cells - PBMCs or a monocytic cell line) which, when exposed to pyrogens like TLR4 agonists, release pro-inflammatory cytokines such as Interleukin-6 (IL-6).[13][14] The amount of cytokine released is proportional to the pyrogenic activity of the sample.
Materials:
-
Cryopreserved human PBMCs or a suitable monocytic cell line (e.g., THP-1, MM6).[14]
-
Cell culture medium (e.g., RPMI 1640) with supplements.
-
3D-MPLA-5 formulation and controls (endotoxin standard, vehicle).
-
96-well cell culture plates.
-
Human IL-6 ELISA kit.[13]
Procedure:
-
Cell Preparation: Thaw and culture the monocytes according to standard protocols. Seed the cells into a 96-well plate at a predetermined density.
-
Sample Preparation: Prepare serial dilutions of the 3D-MPLA-5 formulation, the endotoxin (B1171834) standard, and the vehicle control in cell culture medium.
-
Incubation: Add the prepared samples and controls to the wells containing the monocytes. Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 18-24 hours).[13]
-
Cytokine Measurement: After incubation, collect the cell culture supernatants. Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.[13]
-
Data Analysis:
-
Generate a standard curve using the results from the endotoxin standard.
-
Determine the IL-6 concentration for each dilution of the 3D-MPLA-5 formulation.
-
The pro-inflammatory potential can be expressed in Endotoxin Equivalent Units (EEU/mL) by comparing the IL-6 induction of the sample to the endotoxin standard curve.[14]
-
Visualizations
Caption: Simplified TLR4 signaling pathway activated by 3D-MPLA-5.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 5. The how’s and what’s of vaccine reactogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome-based Adjuvant Development Service - Creative Biolabs [creative-biolabs.com]
- 8. Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators [mdpi.com]
- 9. Effect of particle size on the biodistribution of nano- and microparticles following intra-articular injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MUC1 Specific Immune Responses Enhanced by Coadministration of Liposomal DDA/MPLA and Lipoglycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MUC1 Specific Immune Responses Enhanced by Coadministration of Liposomal DDA/MPLA and Lipoglycopeptide [frontiersin.org]
- 13. mat-biotech.com [mat-biotech.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Lyophilization of 3D-Monophosphoryl Lipid A-5 Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful lyophilization of 3D-Monophosphoryl Lipid A-5 (3D-MPL-5) liposomes. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses common issues encountered during the lyophilization of 3D-MPL-5 liposomes, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Why did my liposomes aggregate or fuse after reconstitution? | - Inadequate Cryoprotection: Insufficient concentration or inappropriate type of cryoprotectant can fail to protect liposomes from the stresses of freezing and drying.[1][2] - Improper Freezing Rate: Slow freezing can lead to the formation of large ice crystals that can damage the liposome (B1194612) structure.[3] - Formulation Instability: The lipid composition itself may not be optimal for lyophilization. | - Optimize Cryoprotectant: Use disaccharides like sucrose (B13894) or trehalose (B1683222) at a concentration of 2.5% to 10% (w/v). The optimal ratio of cryoprotectant to lipid is crucial.[1] - Control Freezing: Freeze the liposome suspension rapidly. A common practice is to freeze at -80°C for at least 6 hours before starting the lyophilization cycle.[1] - Review Lipid Composition: Ensure the lipid mixture is stable. The inclusion of cholesterol can enhance membrane stability. |
| What causes a significant loss of encapsulated 3D-MPL-5 after lyophilization? | - Liposome Leakage: The freeze-thaw and dehydration stresses can disrupt the lipid bilayer, causing the encapsulated content to leak.[2] - Phase Transition of Lipids: The temperature changes during lyophilization can cause the lipids to transition between gel and liquid-crystalline phases, leading to instability. | - Effective Cryoprotection: The use of cryoprotectants like trehalose and sucrose helps to stabilize the lipid bilayer and prevent leakage.[1][2] A higher cryoprotectant-to-lipid ratio may be beneficial. - Maintain Low Temperatures: Ensure the product temperature remains below the glass transition temperature (Tg') of the formulation during primary drying. |
| Why is the reconstituted product difficult to resuspend, or why does it form a compact cake? | - Formulation Collapse: If the temperature during primary drying exceeds the collapse temperature of the formulation, the cake structure can be compromised. - Absence of a Bulking Agent: In formulations with very low solid content, the lack of a bulking agent can result in a poorly formed cake. | - Optimize Primary Drying: Lower the shelf temperature during primary drying to ensure the product remains frozen and structurally intact. - Incorporate a Bulking Agent: Cryoprotectants like sucrose and trehalose also act as bulking agents, contributing to an elegant and easily reconstitutable cake structure.[2] |
| How can I improve the long-term stability of my lyophilized 3D-MPL-5 liposomes? | - Residual Moisture: High residual moisture content in the final lyophilized product can lead to chemical and physical instability over time.[4] - Storage Conditions: Improper storage temperature and humidity can compromise the stability of the lyophilized product.[1] | - Optimize Secondary Drying: Ensure an adequate secondary drying phase to reduce residual moisture to optimal levels (typically below 1-2%). - Controlled Storage: Store the lyophilized product at a controlled low temperature (e.g., 2-8°C) and protect it from moisture and light.[1] |
Frequently Asked Questions (FAQs)
1. What is this compound (3D-MPL-5) and why is it used in liposomes?
This compound (3D-MPL-5) is a synthetic derivative of monophosphoryl lipid A (MPLA), which is a detoxified form of lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.[1][5] It functions as a potent adjuvant, enhancing the immune response to antigens co-delivered in a vaccine formulation.[6] Incorporating 3D-MPL-5 into liposomes creates a vaccine adjuvant-delivery system (VADS) that can improve vaccine efficacy.[7][8]
2. Why is lyophilization necessary for 3D-MPL-5 liposomes?
Aqueous suspensions of liposomes can be prone to physical and chemical instability, including aggregation, fusion, hydrolysis of lipids, and leakage of the encapsulated contents over time.[4] Lyophilization, or freeze-drying, removes water from the formulation, resulting in a stable, dry powder with a significantly extended shelf life, which is particularly beneficial for vaccine distribution and storage.[4][7]
3. What are the critical quality attributes (CQAs) to monitor for lyophilized 3D-MPL-5 liposomes?
The key CQAs to assess before and after lyophilization include:
-
Particle Size and Polydispersity Index (PDI): To ensure homogeneity and prevent aggregation.
-
Zeta Potential: To evaluate surface charge and stability against aggregation.
-
Encapsulation Efficiency (%EE): To determine the amount of 3D-MPL-5 retained within the liposomes.
-
Appearance of the Lyophilized Cake: A uniform and elegant cake structure is desirable.
-
Reconstitution Time: The time it takes for the lyophilized powder to fully resuspend.
-
Residual Moisture: The amount of water remaining in the final product.
-
Chemical Integrity of 3D-MPL-5 and Lipids: To ensure no degradation has occurred.
4. Which cryoprotectants are recommended for 3D-MPL-5 liposomes?
Disaccharides such as sucrose and trehalose are highly effective cryoprotectants for liposomal formulations, including those containing MPLA.[1][9] They protect the liposomes from damage during freezing and drying by forming a glassy matrix and replacing water at the lipid headgroups.[1]
5. What is a typical reconstitution medium for lyophilized 3D-MPL-5 liposomes?
The lyophilized powder is typically reconstituted with deionized water or a buffered solution such as phosphate-buffered saline (PBS) to the original volume.[1][2] Gentle agitation is usually sufficient for complete resuspension.[1]
Experimental Protocols
Liposome Formulation
A representative formulation for 3D-MPL-5 liposomes is presented below. The specific ratios may need to be optimized for different applications.
Table 1: Representative Liposome Formulation with 3D-MPL-5
| Component | Example Supplier | Molar Ratio | Mass Ratio (example) | Purpose |
| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Avanti Polar Lipids | 55 | 4 | Main structural lipid |
| Cholesterol | Sigma-Aldrich | 40 | 2 | Membrane stabilizer |
| 3D-MPL-5 (synthetic) | e.g., Avanti Polar Lipids (as PHAD) | 5 | 0.2-1 | Adjuvant |
Protocol for Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the lipids (DPPC, Cholesterol, and 3D-MPL-5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[2]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
To achieve a uniform size distribution, the resulting multilamellar vesicles (MLVs) can be downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Lyophilization Protocol
1. Pre-Lyophilization Preparation:
-
Add the chosen cryoprotectant (e.g., sucrose or trehalose) to the liposome suspension to a final concentration of 2.5% to 10% (w/v).[1]
-
Gently mix to ensure the cryoprotectant is fully dissolved.
-
Dispense the formulation into lyophilization vials.
2. Lyophilization Cycle:
The following table provides a typical lyophilization cycle for liposomal formulations. These parameters should be optimized for the specific formulation and lyophilizer.
Table 2: Representative Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -40°C to -80°C | 2-6 hours |
| Ramp Rate | 1°C/minute | - | |
| Primary Drying | Shelf Temperature | -30°C to -10°C | 24-48 hours |
| Chamber Pressure | 50-200 mTorr | - | |
| Secondary Drying | Shelf Temperature | 20°C to 30°C | 12-24 hours |
| Chamber Pressure | 50-100 mTorr | - |
Post-Lyophilization Characterization
Reconstitute the lyophilized cake with deionized water or PBS to the original volume. Perform the following analyses to assess the quality of the reconstituted liposomes.
Table 3: Analytical Methods for Characterization
| Parameter | Method | Typical Expected Outcome |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Minimal change in size and PDI compared to pre-lyophilization values (e.g., Re-dispersibility Index < 1.5).[1] |
| Zeta Potential | Laser Doppler Velocimetry | No significant change from pre-lyophilization values. |
| Encapsulation Efficiency | HPLC after separation of free and encapsulated 3D-MPL-5 | High retention of 3D-MPL-5 (e.g., >80%). |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Intact, spherical vesicles. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and lyophilization of 3D-MPL-5 liposomes.
3D-MPL-5 Signaling Pathway
3D-MPL-5, like other MPLA variants, exerts its adjuvant effect primarily through the Toll-like receptor 4 (TLR4) signaling pathway.
References
- 1. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pharmtech.com [pharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation of Multifunctional Liposomes as a Stable Vaccine Delivery-Adjuvant System by Procedure of Emulsification-Lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Multifunctional Liposomes as a Stable Vaccine Delivery-Adjuvant System by Procedure of Emulsification-Lyophilization | Springer Nature Experiments [experiments.springernature.com]
- 9. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TLR4 Activation: A Comparative Guide to 3D-Monophosphoryl Lipid A-5 and Other Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3D-Monophosphoryl Lipid A-5 (3D-MPL-5), a key Toll-like receptor 4 (TLR4) agonist, with other prominent alternatives. The information presented herein is supported by experimental data to aid in the selection of the most suitable TLR4 agonist for your research and development needs.
Introduction to TLR4 Agonists
Toll-like receptor 4 plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune response. This property makes TLR4 agonists potent vaccine adjuvants and immunomodulatory agents.
3D-Monophosphoryl Lipid A (3D-MPL) is a detoxified derivative of LPS. The "3D" designation refers to the removal of the acyl chain at the 3-position of the glucosamine (B1671600) backbone, a modification that significantly reduces its toxicity while retaining its immunostimulatory properties. 3D-MPL is not a single molecule but rather a heterogeneous mixture of congeners. This guide will focus on the activity of 3D-MPL and compare it to other well-characterized TLR4 agonists.
Comparative Analysis of TLR4 Agonist Performance
The potency and efficacy of TLR4 agonists can be evaluated by measuring their ability to activate TLR4 signaling pathways, often using reporter cell lines, and by quantifying the downstream production of cytokines in immune cells.
In Vitro TLR4 Activation
HEK-Blue™ TLR4 reporter cells are a common tool for assessing TLR4 activation. These cells are engineered to express human TLR4, MD-2, and CD14, and they contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the secretion of SEAP, which can be quantified colorimetrically.
| Agonist | Description | Cell Type | Reported EC50 | Relative Potency/Efficacy |
| 3D(6-acyl)-PHAD | Synthetic 3-O-desacylated monophosphoryl Lipid A | Human TLR4 HEK-Blue | ~300 nM[1] | Serves as a reference agonist for other 3D-MPL congeners.[1] |
| Synthetic Lipid A | Diphosphorylated hexa-acyl disaccharide | Human & Mouse TLR4 HEK-Blue | Not explicitly stated, but consistently the most potent agonist tested.[1] | Full and potent agonist of both human and mouse TLR4.[1] |
| PHAD (GLA) | Synthetic 4'-monophosphorylated hexa-acyl disaccharide | Human & Mouse TLR4 HEK-Blue | Less potent than Lipid A. | Weak but full agonist of both mouse and human TLR4.[1] |
| Research-Grade MPLA | Mixture of monophosphoryl Lipid A congeners from S. enterica | Human & Mouse TLR4 HEK-Blue, THP-1, RAW264.7 | Varies significantly between preparations. | Often a partial agonist of human TLR4, but a more robust agonist of mouse TLR4.[2] |
Cytokine Induction
The activation of TLR4 on immune cells such as monocytes and macrophages leads to the production and secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Agonist | Cell Type | TNF-α Induction | IL-6 Induction |
| MPL | Human peripheral blood mononuclear cells | Induces TNF-α production.[3] | Induces IL-6 production.[3] |
| LPS | Human monocytes | Potent inducer of TNF-α.[4] | Potent inducer of IL-6.[4] |
| GLA | Mouse and human dendritic cells | Induces TNF-α transcription.[5] | Induces IL-6 transcription.[5] |
Experimental Protocols
TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells
This protocol describes the methodology for determining the potency of a TLR4 agonist using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test agonists (e.g., 3D-MPL-5, PHAD, Lipid A)
-
Positive control (e.g., LPS from E. coli K12)
-
Negative control (endotoxin-free water or appropriate vehicle)
-
96-well flat-bottom cell culture plates
-
Humidified incubator at 37°C with 5% CO₂
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and detach them. Resuspend the cells in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.
-
Agonist Preparation: Prepare serial dilutions of the test agonists and controls in cell culture medium.
-
Assay Setup: Add 20 µL of each agonist dilution, positive control, and negative control to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 5 x 10⁴ cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer. The intensity of the color change is proportional to the level of SEAP activity.
-
Data Analysis: Plot the absorbance values against the agonist concentration and determine the EC50 value using a suitable curve-fitting software.
TNF-α and IL-6 Secretion Assay using THP-1 Cells
This protocol outlines the steps to measure cytokine production from a human monocytic cell line in response to TLR4 agonists.
Materials:
-
THP-1 cells (ATCC)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Test agonists (e.g., 3D-MPL-5, PHAD, Lipid A)
-
LPS (positive control)
-
24-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well. Differentiate the cells into macrophage-like cells by treating them with 50-100 ng/mL of PMA for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
Agonist Stimulation: Prepare different concentrations of the test agonists and LPS in culture medium. Remove the medium from the rested cells and add the agonist solutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the agonist concentrations to generate dose-response curves.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: TLR4 Signaling Pathway.
Caption: Experimental Workflow for TLR4 Agonist Validation.
References
- 1. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Novel Class of Small Molecule Agonists with Preference for Human over Mouse TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative analysis of cytokine production and tolerance induction by bacterial lipopeptides, lipopolysaccharides and Staphyloccous aureus in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical analysis of synthetic lipid A-based vaccine adjuvants in poly (D,L-lactic-co-glycolic acid) nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLR4 Agonists: 3D-MPLA-5 in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an appropriate Toll-like receptor 4 (TLR4) agonist is paramount in the development of effective vaccines and immunotherapies. As research progresses beyond traditional adjuvants, a new generation of synthetic TLR4 agonists offers the promise of enhanced immunogenicity with a favorable safety profile. This guide provides an objective comparison of 3D-Monophosphoryl Lipid A-5 (3D-MPLA-5), a synthetic TLR4 agonist, with other well-characterized TLR4 agonists, including its precursor Monophosphoryl Lipid A (MPLA), the potent but toxic Lipopolysaccharide (LPS), and another synthetic alternative, Glucopyranosyl Lipid A (GLA). This comparison is supported by a review of available experimental data to aid researchers in making informed decisions for their specific applications.
Structural and Mechanistic Overview
TLR4 agonists are primarily derivatives of Lipid A, the immunostimulatory component of LPS found in the outer membrane of Gram-negative bacteria. Variations in the structure of these molecules significantly impact their interaction with the TLR4 receptor complex, leading to differential downstream signaling and, consequently, distinct immunological outcomes.
Lipopolysaccharide (LPS) is the most potent natural TLR4 agonist. Its complex structure, featuring a di-phosphorylated glucosamine (B1671600) backbone and six acyl chains, leads to robust activation of both the MyD88-dependent and TRIF-dependent signaling pathways. This dual activation results in a strong pro-inflammatory response, which, while potently activating the immune system, can also lead to systemic toxicity, limiting its therapeutic use.
Monophosphoryl Lipid A (MPLA) is a detoxified derivative of LPS, produced by the removal of a phosphate (B84403) group and one acyl chain. This modification significantly reduces its pyrogenicity.[1][2] MPLA preferentially activates the TRIF-dependent signaling pathway, leading to the production of Type I interferons and a more Th1-skewed immune response, which is desirable for vaccine adjuvants.[3][4] However, MPLA derived from bacterial sources is often a heterogeneous mixture of congeners, which can lead to variability in its biological activity.[1]
This compound (3D-MPLA-5) , also known as 3D-PHAD, is a fully synthetic and chemically defined analogue of MPLA.[5][6] Its homogeneity ensures batch-to-batch consistency, a critical factor for clinical development. Structurally, it mimics the key features of the active components of bacterially-derived MPLA.[5] Preclinical studies suggest that 3D-PHAD is less pyrogenic than its bacterially-derived counterpart while retaining comparable or even superior adjuvant activity, particularly when formulated.[6][7]
Glucopyranosyl Lipid A (GLA) is another synthetic TLR4 agonist composed of a disaccharide backbone, a single phosphate group, and six C14 acyl chains.[8] Like 3D-MPLA-5, GLA is a highly pure, single chemical entity.[8] It is a potent inducer of both humoral and cellular immunity and has been shown to promote a strong Th1 response, making it an effective vaccine adjuvant, often formulated in a stable oil-in-water emulsion (GLA-SE).[8][9][10][11]
Comparative Data on Immunological Activity
The following tables summarize quantitative data from various studies, comparing the immunological activities of different TLR4 agonists. It is important to note that direct head-to-head comparisons of 3D-MPLA-5 with all other agonists in the same experimental system are limited in the publicly available literature. The data presented for 3D-MPLA is often based on studies using its close synthetic analogue, 3D-PHAD.
Table 1: In Vitro Cytokine Induction by TLR4 Agonists
| Agonist | Cell Type | Cytokine(s) Induced | Potency/Efficacy Comparison | Reference(s) |
| LPS | Human Monocytes, Mouse mDCs | High levels of IL-6, IL-12, TNF-α, IL-1β | Most potent inducer of pro-inflammatory cytokines. | [12][13] |
| MPLA | Human Monocytes, Mouse mDCs | Induces IL-6, IL-12, TNF-α, IL-1β at lower levels than LPS. | Qualitatively similar cytokine profile to LPS but less potent. Requires a higher threshold for TRIF-dependent cytokine secretion compared to LPS. | [12][14] |
| 3D-PHAD (3D-MPLA) | Mouse Macrophage Cell Line (J774) | IL-12 | Comparable IL-12 induction to bacterially-derived MPLA in a liposomal formulation. | [6] |
| GLA | Mouse Dendritic Cells | IL-12, inflammatory cytokines and chemokines | Potent inducer of DC maturation and pro-inflammatory cytokine release. | [8] |
Table 2: In Vivo Adjuvant Efficacy of TLR4 Agonists
| Adjuvant | Antigen | Animal Model | Key Findings | Reference(s) |
| MPLA | Typhoid Vi Polysaccharide (ViPS) | Mice | Significantly increased anti-ViPS IgM, IgG1, IgG2b, IgG2a/c, and IgG3 levels. | [15] |
| 3D-PHAD & 3D-(6-acyl)-PHAD | HPV and HBV Vaccines | BALB/c Mice | A mixture of the two synthetic MPLs induced significantly higher antibody titers than either compound alone and was more effective than bacterially-derived MPL. | [16] |
| GLA-SE | HIV gp140 | Mice | Greatly enhanced serum immunoglobulin levels (IgG and IgA) both systemically and mucosally. | [17] |
| LPS vs. MPLA | Model Antigen | Mice | LPS is a more potent inducer of a systemic inflammatory response compared to MPLA. | [18] |
Signaling Pathways and Experimental Workflow
To understand the functional differences between these TLR4 agonists, it is crucial to visualize their signaling pathways and the experimental workflows used for their comparison.
Caption: TLR4 signaling is initiated by agonist binding, leading to two distinct downstream pathways.
Caption: A general workflow for the comparative evaluation of TLR4 agonist activity.
Caption: Structural evolution from natural LPS to synthetic TLR4 agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of TLR4 agonists. Below are generalized methodologies based on common practices in the field.
In Vitro TLR4 Agonist Activity Assay
Objective: To determine the potency of TLR4 agonists in inducing cytokine production from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1, RAW 264.7).
-
TLR4 agonists: 3D-MPLA-5, MPLA, LPS (positive control), GLA.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
96-well cell culture plates.
-
Cytokine detection kits (ELISA or multiplex bead array).
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/mL).
-
Agonist Preparation: Prepare serial dilutions of each TLR4 agonist in cell culture medium.
-
Cell Stimulation: Add the diluted agonists to the wells containing the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the dose-response relationship and calculate EC50 values.
In Vivo Adjuvant Efficacy Study
Objective: To evaluate the ability of TLR4 agonists to enhance the immune response to a co-administered antigen.
Materials:
-
Animal model (e.g., BALB/c or C57BL/6 mice).
-
Model antigen (e.g., ovalbumin, a viral protein).
-
TLR4 agonists formulated as adjuvants (e.g., in saline, an emulsion, or liposomes).
-
Syringes and needles for immunization.
-
Materials for blood collection.
-
ELISA plates and reagents for antibody titer determination.
Procedure:
-
Vaccine Formulation: Prepare vaccine formulations by mixing the antigen with each of the TLR4 agonist adjuvants. Include a control group with antigen only and a group with a known adjuvant (e.g., Alum).
-
Immunization: Immunize groups of mice with the different vaccine formulations via a relevant route (e.g., intramuscular, subcutaneous). A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Blood Collection: Collect blood samples from the mice at specified time points after immunization (e.g., before each immunization and 1-2 weeks after the final boost).
-
Serum Preparation: Process the blood samples to obtain serum.
-
Antibody Titer Measurement: Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the serum samples using ELISA.
-
T-Cell Response Analysis (Optional): At the end of the study, spleens can be harvested to assess antigen-specific T-cell responses using techniques like ELISPOT or intracellular cytokine staining.
-
Data Analysis: Compare the antibody titers and T-cell responses between the different adjuvant groups to evaluate their relative efficacy.
Conclusion
3D-MPLA-5 represents a significant advancement in the field of TLR4 agonists, offering the benefits of a chemically defined, homogeneous, and less pyrogenic alternative to traditional bacterially-derived adjuvants. While available data suggests its performance is comparable and in some aspects superior to MPLA, further direct comparative studies with a wider range of TLR4 agonists are warranted to fully elucidate its relative advantages for specific vaccine and immunotherapy applications. The choice of a TLR4 agonist should be guided by the desired immune response profile, the specific antigen, and the target population, with synthetic agonists like 3D-MPLA-5 and GLA providing a promising platform for the development of next-generation immunomodulators.
References
- 1. invivogen.com [invivogen.com]
- 2. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monophosphoryl lipid A induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation [frontiersin.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Glucopyranosyl Lipid A (GLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 9. The TLR4 Agonist Vaccine Adjuvant, GLA-SE, Requires Canonical and Atypical Mechanisms of Action for TH1 Induction | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The TLR4 Agonist Vaccine Adjuvant, GLA-SE, Requires Canonical and Atypical Mechanisms of Action for TH1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential response induced by LPS and MPLA in immunocompetent and septic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A TLR4 ligand-based adjuvant for promoting the immunogenicity of typhoid subunit vaccines [frontiersin.org]
- 16. Immunogenicity of HPV and HBV vaccines: adjuvanticity of synthetic analogs of monophosphoryl lipid A combined with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Guide: 3D-Monophosphoryl Lipid A vs. MPLA Immunogenicity
This guide provides a detailed comparison of 3D-Monophosphoryl Lipid A (3D-MPL), a synthetic adjuvant, and traditional Monophosphoryl Lipid A (MPLA), a derivative of bacterial lipopolysaccharide (LPS). Both are potent vaccine adjuvants that enhance immune responses by activating the Toll-like receptor 4 (TLR4). The focus is on their comparative immunogenicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction: Two Generations of TLR4 Agonists
Monophosphoryl Lipid A (MPLA) is a well-established vaccine adjuvant derived from the LPS of the bacterium Salmonella minnesota R595.[1][2] Through a process of hydrolysis, the toxic lipid A moiety of LPS is detoxified, resulting in MPLA, which retains significant immunostimulatory properties but with reduced toxicity.[3][4] However, bacterially-derived MPLA is a heterogeneous mixture of structural analogs with varying numbers of fatty acid chains.[5][6]
3D-Monophosphoryl Lipid A (3D-MPL) , commonly known by product names such as PHAD® (Phosphorylated HexaAcyl Disaccharide), is a fully synthetic and highly pure analog of MPLA.[7][8] Its development was driven by the need for a chemically defined, homogeneous adjuvant to ensure batch-to-batch consistency and improve safety profiles.[1][8] 3D-MPL is designed to mimic the TLR4 agonist activity of its bacterial predecessor while offering advantages in purity and reduced pyrogenicity.[6][7][8]
Mechanism of Action: The TLR4 Signaling Pathway
Both MPLA and 3D-MPL exert their adjuvant effects by acting as agonists for the Toll-like receptor 4 (TLR4) complex, which is primarily expressed on antigen-presenting cells (APCs) like dendritic cells and macrophages.[6][7][9] Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, enhancing antigen presentation and driving the development of a robust adaptive immune response, particularly a Th1-biased response critical for clearing intracellular pathogens.[4][8]
The signaling cascade proceeds via two main downstream pathways:
-
MyD88-dependent pathway: Rapidly activates NF-κB and MAPK, leading to the production of inflammatory cytokines like TNF-α and IL-12.
-
TRIF-dependent pathway: A delayed pathway that activates IRF3, leading to the production of type I interferons (IFN-α/β).
The reduced toxicity of MPLA compared to LPS is attributed to its preferential signaling through the TRIF-dependent pathway, which results in a lower burst of inflammatory cytokines.[3]
Comparative Immunogenicity: Experimental Data
Direct comparative studies demonstrate that synthetic 3D-MPL adjuvants are not only equivalent but can be superior to bacterially-derived MPLA in eliciting antigen-specific antibody responses. A key study assessed the immunogenicity of HPV and HBV vaccines formulated with different adjuvants in BALB/c mice.
Table 1: Comparison of Total IgG Antibody Titers for HPV and HBV Vaccines Data summarized from a study assessing adjuvant efficacy with HPV and HBV antigens. Titers were measured after two intramuscular injections.
| Adjuvant Formulation (with Aluminum Hydroxide) | Antigen | Mean Total IgG Titer (Endpoint Dilution) | Outcome Compared to Bacterial MPL |
| Bacterial MPL | HPV | ~1,280,000 | Baseline |
| 3D-PHAD (Synthetic) | HPV | ~1,280,000 | Comparable |
| 3D-(6-acyl)-PHAD (Synthetic) | HPV | ~1,280,000 | Comparable |
| Mixture of 3D-PHAD + 3D-(6-acyl)-PHAD | HPV | ~2,560,000 | Significantly Higher [1] |
| Bacterial MPL | HBV | ~640,000 | Baseline |
| Mixture of 3D-PHAD + 3D-(6-acyl)-PHAD | HBV | ~1,280,000 | Significantly Higher [1] |
The results indicate that a mixture of synthetic MPL molecules can induce a significantly higher antibody response than bacterially-derived MPL, demonstrating the potential for improved adjuvanticity with rationally designed, synthetic molecules.[1] This highlights a key advantage of synthetic adjuvants: the ability to create optimized formulations with consistent, high-level performance.
Experimental Protocols
Below is a representative protocol based on the methodology used in the comparative immunogenicity study cited above.
Objective: To compare the total IgG antibody response induced by vaccines formulated with bacterial MPLA versus synthetic 3D-MPL analogs.
1. Adjuvant Formulation:
-
Antigens: Human Papillomavirus (HPV) L1 protein, Hepatitis B virus (HBV) surface antigen.
-
Adjuvants:
-
Bacterially-derived MPL from S. minnesota R595.
-
Synthetic 3D-PHAD.
-
Synthetic 3D-(6-acyl)-PHAD.
-
A 1:1 mixture of 3D-PHAD and 3D-(6-acyl)-PHAD.
-
-
Formulation: Each antigen was formulated with aluminum hydroxide (B78521) combined with one of the specified MPL/3D-MPL adjuvants.
2. Animal Model and Immunization:
-
Animal: Female BALB/c mice.
-
Immunization Route: Intramuscular (IM).
-
Schedule: Mice received two IM injections on Day 0 and Day 21.
3. Sample Collection and Analysis:
-
Sample: Blood was collected from mice at specified time points (e.g., Day 35).
-
Assay: An enzyme-linked immunosorbent assay (ELISA) was performed to determine the total antigen-specific IgG antibody titers in the serum. Endpoint titers were calculated as the reciprocal of the highest serum dilution giving an absorbance value above the cutoff.
Key Advantages of 3D-Monophosphoryl Lipid A
Beyond direct immunogenicity, synthetic 3D-MPL offers several critical advantages for vaccine development:
-
Purity and Homogeneity: 3D-MPL is a single, structurally defined molecule.[8] This eliminates the lot-to-lot variability inherent in bacterially-derived MPLA, which consists of a mix of different lipid A species.[1][5] High purity also ensures that the immune response is specifically due to TLR4 activation, as some bacterial preparations may contain contaminants that activate other receptors like TLR2.[3]
-
Improved Safety Profile: Synthetic 3D-PHAD has been shown to be less pyrogenic (fever-inducing) than its bacterially-derived counterpart, suggesting a better safety and tolerability profile in clinical applications.[6][7][8]
-
Consistency and Manufacturing: As a chemically synthesized product, 3D-MPL allows for a highly controlled and reproducible manufacturing process (cGMP), which is a significant advantage for regulatory approval and commercial scale-up.[8]
Conclusion
Both bacterially-derived MPLA and synthetic 3D-Monophosphoryl Lipid A are effective vaccine adjuvants that function as TLR4 agonists. While their core mechanism of action is the same, the evidence points to significant advantages for synthetic 3D-MPL (PHAD). Its chemical homogeneity ensures high purity and batch-to-batch consistency, leading to more predictable and reproducible immune responses.[1][8] Furthermore, studies have demonstrated that rationally designed formulations of synthetic 3D-MPL can elicit superior antibody responses compared to bacterial MPLA, all while offering an improved safety profile with lower pyrogenicity.[1][6][7] For researchers and developers, the shift towards synthetic adjuvants like 3D-MPL represents a move towards greater precision, safety, and efficacy in modern vaccine design.
References
- 1. Immunogenicity of HPV and HBV vaccines: adjuvanticity of synthetic analogs of monophosphoryl lipid A combined with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Synergistic Effects of 3D-MPLA with Other Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more potent and tailored vaccine responses has led to the exploration of combination adjuvants, with the synthetic Toll-like receptor 4 (TLR4) agonist, 3-O-desacyl-4'-monophosphoryl lipid A (3D-MPLA), emerging as a key player. This guide provides an objective comparison of the synergistic effects observed when 3D-MPLA is combined with other adjuvants, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the rational design of next-generation vaccine formulations.
3D-MPLA and QS-21: A Potent Partnership for Cell-Mediated Immunity
The combination of 3D-MPLA and the saponin-based adjuvant QS-21, notably formulated in the Adjuvant System AS01, has demonstrated remarkable synergy in enhancing both humoral and, particularly, cell-mediated immune responses.[1][2] This combination is a cornerstone of several licensed vaccines, including those for shingles and malaria.[1][3]
The synergy between MPLA and QS-21 leads to a significant increase in vaccine immunogenicity and a qualitative shift in the immune response.[1] Specifically, this combination promotes a Th1-biased immune response, which is crucial for combating intracellular pathogens.[1][4] This is characterized by the production of IFN-γ by NK and CD8+ T cells, which in turn activates dendritic cells and promotes antigen-specific CD4+ T-cell responses.[1]
Quantitative Data Summary: 3D-MPLA and QS-21 Synergy
| Immune Readout | Antigen | Adjuvant Combination | Individual Adjuvants | Fold Increase (Combination vs. Best Single Adjuvant) | Reference |
| Antigen-Specific IgG Titer | Ovalbumin (OVA) | FP20 (synthetic MPLA) + QS21v (synthetic QS-21) | FP20 alone; QS21v alone | Significantly higher than either adjuvant alone | [1] |
| IFN-γ Secretion | HIV gp120 | 3D-MPL + QS21 | QS21 alone | Preferential induction of Type 1 T-cells (Th1) | [4] |
| CD4+ and CD8+ T cell frequency | Equine Influenza Virus (EIV) | MPL + Poly I:C (TLR3 agonist with similar effects to QS-21 in some contexts) | Individual adjuvants not specified | Higher frequencies of CD4+ and CD8+ T cells | [5] |
Experimental Protocol: In Vivo Immunogenicity Study
A representative experimental design to evaluate the synergy between 3D-MPLA and QS-21 is as follows:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Immunization Groups:
-
Antigen only (e.g., Ovalbumin)
-
Antigen + 3D-MPLA
-
Antigen + QS-21
-
Antigen + 3D-MPLA + QS-21
-
-
Vaccine Formulation: Adjuvants are typically co-formulated with the antigen in a suitable vehicle, such as liposomes (as in AS01) or a saline buffer.[1]
-
Immunization Schedule: A primary immunization on day 0 followed by a booster immunization on day 21, both administered subcutaneously.[1]
-
Sample Collection: Blood samples are collected at various time points (e.g., day 42) to analyze serum antibody titers. Spleens may be harvested to assess T-cell responses.[1]
-
Readouts:
-
Antibody Titers: Antigen-specific IgG, IgG1, and IgG2a/c levels are measured by ELISA to determine the magnitude and Th1/Th2 bias of the humoral response.
-
T-cell Responses: Splenocytes are restimulated in vitro with the antigen, and cytokine production (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry.
-
3D-MPLA and Alum: Enhancing Th1 Responses over a Th2 Background
Aluminum salts (Alum) are the most widely used adjuvants in human vaccines and are known to primarily induce a Th2-biased immune response. The combination of 3D-MPLA with alum, as seen in the Adjuvant System AS04, aims to introduce a Th1 component to the immune response, leading to a more balanced and potent overall immunity.[3][6] MPLA provides a counterbalance to the Th2-polarizing properties of alum by activating TLR4.[7]
While some studies have shown synergistic effects in terms of enhanced antibody responses, others have reported no synergy in specific innate immune pathways like NET-induction.[8] However, the combination in AS04 has been successfully used in licensed vaccines against Human Papillomavirus (HPV) and Hepatitis B.[1][6]
Quantitative Data Summary: 3D-MPLA and Alum Synergy
| Immune Readout | Antigen | Adjuvant Combination | Individual Adjuvants | Observation | Reference |
| Total IgG Antibody Titer | HPV and HBV vaccines | Synthetic MPLs + Aluminum Hydroxide (B78521) | Individual synthetic MPLs + Alum | A mixture of synthetic MPLs with alum induced significantly higher antibody titers than individual MPLs with alum. | [9] |
| Neutrophil Extracellular Trap (NET) Induction | N/A | MPLA + Alum | Alum alone | No synergistic effect on NET-induction was observed. | [8] |
Experimental Protocol: Adsorption and Immunization
-
Adjuvant Preparation: 3D-MPLA is adsorbed onto aluminum hydroxide or aluminum phosphate. This process can influence the bioavailability and efficacy of the MPLA.[7][10]
-
Animal Model and Immunization: Similar to the QS-21 protocol, mice are immunized with the antigen formulated with alum, 3D-MPLA, or the combination.
-
Readouts:
-
Antibody Titers: Total IgG and isotype analysis (IgG1 vs. IgG2a/c) are critical to assess the shift in the Th1/Th2 balance.
-
Innate Cell Activation: Analysis of dendritic cell maturation markers (e.g., CD80, CD86) and cytokine production by innate immune cells can provide insights into the early immune response.[8]
-
3D-MPLA and CpG: A Dual TLR Agonist Approach
Combining 3D-MPLA (a TLR4 agonist) with CpG oligodeoxynucleotides (a TLR9 agonist) offers a strategy to stimulate the immune system through multiple innate signaling pathways. This dual activation can lead to a more robust and broader immune response than either agonist alone.[11][12]
Studies have shown that the MPLA and CpG combination can enhance both homologous and heterosubtypic cross-protection against influenza virus infection.[12] This is attributed to higher levels of cross-reactive antibodies and better control of viral loads.[12] Interestingly, the delivery method (soluble vs. particle-based) of these TLR agonists can differentially modulate dendritic cell chemotaxis, highlighting the importance of formulation.[11]
Quantitative Data Summary: 3D-MPLA and CpG Synergy
| Immune Readout | Antigen | Adjuvant Combination | Individual Adjuvants | Observation | Reference |
| Cross-reactive IgG | Inactivated split influenza virus | MPL + CpG | MPL alone; CpG alone | Higher levels of homologous and cross-reactive binding IgG and hemagglutination inhibiting antibodies. | [12] |
| Protection against viral challenge | Inactivated split influenza virus | MPL + CpG | MPL alone; CpG alone | Less weight loss, lower airway inflammation, and better control of viral loads against homologous and heterosubtypic virus. | [12][13] |
| In vivo CTL activity | Ovalbumin (OVA) | SLA (archaeosome adjuvant) + CpG | SLA alone; CpG alone | Significant increase in CTL activity. | [14] |
| IFNγ+ SIINFEKL-specific spot-forming cells | Ovalbumin (OVA) | SLA + CpG | SLA alone; CpG alone | Significantly higher number of IFNγ+ T cells. | [14] |
Mechanism of Action: The Central Role of TLR4 Signaling
3D-MPLA exerts its adjuvant effect primarily through the activation of Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[15][16] Upon binding to the TLR4/MD-2 complex, 3D-MPLA initiates two key intracellular signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[17][18]
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]
-
TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β), which are crucial for promoting a Th1-biased immune response.[17][18]
The ability of 3D-MPLA to engage both pathways contributes to its potent and balanced adjuvant activity. The synergistic effect with other adjuvants often arises from the complementary activation of other innate immune pathways, leading to a more comprehensive and amplified immune response.
Conclusion
The combination of 3D-MPLA with other adjuvants represents a powerful strategy to enhance vaccine efficacy and tailor immune responses. The synergy observed with adjuvants like QS-21, alum, and CpG has been demonstrated to augment both the magnitude and quality of the immune response, leading to improved protection. The choice of adjuvant combination should be guided by the specific requirements of the vaccine, particularly the desired balance between humoral and cell-mediated immunity. This guide provides a foundational understanding of these synergistic interactions to support the rational design of novel and more effective vaccine formulations.
References
- 1. Development of a New Vaccine Adjuvant System Based on the Combination of the Synthetic TLR4 Agonist FP20 and a Synthetic QS-21 Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent clinical experience with vaccines using MPL- and QS-21-containing adjuvant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant combination enhances immune response of equine influenza virus vaccine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 7. Frontiers | MPL Adjuvant Contains Competitive Antagonists of Human TLR4 [frontiersin.org]
- 8. Adjuvants and Vaccines Used in Allergen-Specific Immunotherapy Induce Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity of HPV and HBV vaccines: adjuvanticity of synthetic analogs of monophosphoryl lipid A combined with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble and Microparticle-based Delivery of TLR4 and TLR9 Agonists Differentially Modulate 3D Chemotaxis of Bone Marrow-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPL and CpG combination adjuvants promote homologous and heterosubtypic cross protection of inactivated split influenza virus vaccine [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development of a Virosomal RSV Vaccine Containing 3D-PHAD® Adjuvant: Formulation, Composition, and Long-Term Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avantiresearch.com [avantiresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3D-MPLA-5 and GLA as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe vaccine adjuvants is paramount to enhancing the immunogenicity of modern subunit vaccines. Among the most promising candidates are synthetic agonists of Toll-like receptor 4 (TLR4), which mimic a component of bacterial endotoxin (B1171834) to stimulate a potent innate immune response. This guide provides an objective comparison of two leading synthetic TLR4 agonists: 3D-MPLA-5 and Glucopyranosyl Lipid Adjuvant (GLA), focusing on their mechanisms of action, performance data from key experiments, and the methodologies used for their evaluation.
Overview and Chemical Properties
Both 3D-MPLA-5 and GLA are derivatives of Monophosphoryl Lipid A (MPLA), the detoxified and immunologically active portion of lipopolysaccharide (LPS). Their development as pure, synthetic molecules overcomes the challenge of heterogeneity found in bacterially-derived MPLA, ensuring batch-to-batch consistency, a critical factor for clinical development and regulatory approval.
-
3D-MPLA-5 (3-O-desacyl-4'-monophosphoryl lipid A) : This molecule is a synthetic, homogeneous version of 3-O-deacylated MPLA. The removal of the acyl chain at the 3-position is a key detoxification step that significantly reduces the pyrogenicity of the parent LPS molecule while retaining potent immunostimulatory activity. Synthetic versions, such as 3D-PHAD®, are single molecular species, which simplifies manufacturing and quality control.
-
Glucopyranosyl Lipid Adjuvant (GLA) : GLA is also a synthetic and highly pure TLR4 agonist. It is specifically defined as a hexa-acylated MPLA analogue, meaning it has six fatty acid chains. This defined structure allows for precise chemical modification to optimize its biological activity.
| Feature | 3D-MPLA-5 | GLA (Glucopyranosyl Lipid Adjuvant) |
| Source | Synthetic | Synthetic |
| Chemical Nature | Homogeneous, single molecular species | Homogeneous, single molecular species |
| Core Structure | 3-O-deacylated Monophosphoryl Lipid A (MPLA) derivative | Monophosphoryl Lipid A (MPLA) derivative |
| Acylation | Typically 5 or 6 acyl chains (penta- or hexa-acylated) | Defined as hexa-acylated (6 acyl chains) |
| Key Advantage | High purity and homogeneity compared to bacterially-derived MPL® | High purity, defined structure, and well-characterized Th1-polarizing activity |
Mechanism of Action: TLR4 Signaling
Both adjuvants function by activating the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. TLR4 activation initiates two primary downstream signaling cascades that orchestrate the innate and subsequent adaptive immune response.
-
MyD88-Dependent Pathway : This pathway leads to the rapid activation of transcription factors like NF-κB and MAP kinases. The result is the production of pro-inflammatory cytokines, including IL-12, TNF-α, and IL-6, which are crucial for the differentiation of T helper 1 (Th1) cells.
-
TRIF-Dependent Pathway : This pathway activates the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β). Type I IFNs play a role in enhancing APC activation and promoting cellular immunity.
GLA has been shown to require both MyD88 and TRIF signaling pathways to induce a potent Th1 response. The reduced toxicity of MPLA derivatives compared to LPS is suggested to be linked to a preferential activation of the TRIF pathway, which results in a more modulated inflammatory cytokine response.
A Comparative Guide to the Th1/Th2 Bias of 3D-MPLA-5 and MPLA Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunological profiles of 3D-Monophosphoryl Lipid A-5 (3D-MPLA-5) and traditional Monophosphoryl Lipid A (MPLA), with a focus on their differential effects on T-helper type 1 (Th1) and T-helper type 2 (Th2) immune responses. This document summarizes available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways to aid in the selection of the most appropriate adjuvant for vaccine and immunotherapy development.
Introduction to MPLA and 3D-MPLA-5
Monophosphoryl Lipid A (MPLA) is a well-established vaccine adjuvant derived from the lipopolysaccharide (LPS) of Gram-negative bacteria.[1] It is a potent agonist of Toll-like receptor 4 (TLR4), which stimulates the innate immune system to produce a robust and long-lasting adaptive immune response.[1] A key characteristic of MPLA is its ability to preferentially induce a Th1-biased immune response, which is crucial for clearing intracellular pathogens and for cancer immunotherapy.[2][3] MPLA achieves this while exhibiting significantly lower toxicity than its parent molecule, LPS.[2][4]
3D-MPLA-5 is a synthetic, 3-deacylated derivative of MPLA.[5][6][7] As a synthetic molecule, 3D-MPLA-5 offers the advantages of high purity and homogeneity compared to bacterially-derived MPLA, which is often a heterogeneous mixture of different congeners.[8] This chemical consistency can lead to more reproducible immunological outcomes in preclinical and clinical studies. Like its predecessor, 3D-MPLA-5 functions as a TLR4 agonist.[5][6][7]
Comparative Analysis of Th1/Th2 Polarization
Both MPLA and its synthetic analogs are known for their capacity to drive a Th1-polarized immune response. This is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), and the generation of antigen-specific IgG2a/c antibodies in mice. While direct, quantitative, side-by-side comparisons of 3D-MPLA-5 and traditional MPLA are limited in publicly available literature, extensive research on synthetic 3D-MPLA variants (such as 3D-PHAD®) and bacterially-derived MPLA supports their shared mechanism of promoting Th1 immunity.[8]
| Feature | 3D-MPLA-5 | MPLA (Bacterially-Derived) | References |
| Source | Synthetic | Bacterial (from S. minnesota R595) | [5][6][7][8] |
| Composition | Homogeneous, single molecular species | Heterogeneous mixture of congeners | [8] |
| Primary Mechanism | TLR4 Agonist | TLR4 Agonist | [2][4][5][6][7] |
| Th1/Th2 Bias | Predominantly Th1 | Predominantly Th1 | [2][3][8] |
| Key Th1 Cytokines | Induces pro-inflammatory cytokines (e.g., IL-12) leading to IFN-γ production | Induces IL-12, leading to IFN-γ production | [1][9] |
| Antibody Isotype | Promotes IgG2a/c production in mice | Promotes IgG2a/c production in mice | [1][10] |
| Pyrogenicity | Lower than bacterially-derived MPLA | Reduced compared to LPS, but higher than synthetic analogs | [8] |
Signaling Pathways and Mechanism of Action
Both 3D-MPLA-5 and MPLA initiate an immune response by binding to the TLR4-MD2 complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[2][4][11] Activation of TLR4 triggers two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MPLA and its synthetic analogs are considered to be TRIF-biased agonists.[1][2][4][11] This preferential activation of the TRIF pathway leads to the production of type I interferons and the upregulation of co-stimulatory molecules on APCs, which are critical for the differentiation of naive T cells into Th1 cells. The MyD88-dependent pathway, which is strongly activated by LPS and leads to a potent inflammatory response, is less robustly activated by MPLA, contributing to its lower toxicity.[2][4]
Experimental Protocols
The assessment of an adjuvant's Th1/Th2 bias typically involves in vivo immunization studies in animal models, followed by ex vivo analysis of the immune response.
1. Animal Immunization:
-
Subjects: BALB/c or C57BL/6 mice are commonly used.
-
Groups:
-
Antigen only
-
Antigen + 3D-MPLA-5
-
Antigen + MPLA
-
Control (e.g., PBS)
-
-
Administration: Intramuscular or subcutaneous injection of the vaccine formulation.
-
Schedule: A prime-boost strategy is often employed, with immunizations at day 0 and day 14 or 21.
-
Sample Collection: Blood samples are collected periodically to assess antibody responses. Spleens are harvested at the end of the study for T-cell analysis.
2. Analysis of Humoral Response (Antibody Isotyping):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Coat ELISA plates with the target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of serum from immunized mice.
-
Detect bound antibodies using isotype-specific secondary antibodies (e.g., anti-mouse IgG1 and anti-mouse IgG2a/c) conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the optical density.
-
-
Interpretation: The ratio of IgG2a/c to IgG1 is calculated. A higher ratio indicates a Th1-biased response, while a lower ratio suggests a Th2-biased response.
3. Analysis of Cellular Response (Cytokine Profiling):
-
Method: ELISpot or Intracellular Cytokine Staining (ICS) followed by flow cytometry.
-
Procedure (for ELISpot):
-
Isolate splenocytes from immunized mice.
-
Re-stimulate the splenocytes in vitro with the specific antigen.
-
Culture the cells on plates pre-coated with capture antibodies for IFN-γ (Th1) and IL-4/IL-5 (Th2).
-
After incubation, wash the cells and add a detection antibody.
-
Add a substrate to visualize the "spots," where each spot represents a cytokine-secreting cell.
-
-
Interpretation: A higher number of IFN-γ-secreting cells compared to IL-4/IL-5-secreting cells indicates a Th1-polarized response.
Conclusion
Both 3D-MPLA-5 and traditional MPLA are potent inducers of Th1-biased immunity, a critical factor for the efficacy of many modern vaccines. The primary advantage of 3D-MPLA-5 lies in its synthetic nature, which ensures a homogeneous and highly pure product, potentially leading to greater consistency and a better safety profile with reduced pyrogenicity. While direct comparative data for 3D-MPLA-5 is emerging, the wealth of information on closely related synthetic MPLA molecules strongly suggests a comparable, if not superior, performance profile to bacterially-derived MPLA in driving Th1 responses. The choice between these adjuvants may, therefore, depend on the specific requirements for consistency, purity, and regulatory considerations in vaccine development.
References
- 1. The Th1/Tfh-like biased responses elicited by the rASP-1 innate adjuvant are dependent on TRIF and Type I IFN receptor pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monophosphoryl lipid A directly regulates Th1 cytokine production in human CD4+ T-cells through Toll-like receptor 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Evaluation of monophosphoryl lipid A as adjuvant for pulmonary delivered influenza vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
Comparative Guide to the Synergy of 3D-Monophosphoryl Lipid A with Alum Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vaccine adjuvants, specifically focusing on the synergistic effects of combining 3-O-desacyl-4’-monophosphoryl lipid A (MPL), a detoxified derivative of lipopolysaccharide, with traditional aluminum salt (alum) adjuvants. This combination, notably used in the Adjuvant System AS04, has demonstrated enhanced immunogenicity compared to alum alone.[1][2] This document synthesizes experimental data on humoral and cellular immune responses, details the underlying mechanisms, and provides standardized protocols for key immunological assays.
Mechanism of Synergy: A Two-Signal Model
The enhanced efficacy of the MPL-alum combination stems from the distinct but complementary actions of each component on the innate immune system.[3] Alum primarily acts as a delivery system, creating a "depot" effect at the injection site, which allows for the slow release of the antigen.[3] This promotes antigen uptake by antigen-presenting cells (APCs).[4] MPL, a Toll-like receptor 4 (TLR4) agonist, provides a potent immunostimulatory signal.[5][6]
The synergy can be summarized as follows:
-
MPL-Mediated APC Activation : MPL directly engages TLR4 on APCs, such as dendritic cells and macrophages.[1][5] This triggers a signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][5]
-
Alum-Mediated Depot and Prolonged Response : Alum adsorbs the antigen and MPL, concentrating them at the injection site and ensuring co-localization for efficient uptake by APCs.[3][7] While alum itself is a relatively weak inducer of inflammatory cytokines, it appears to prolong the cytokine response initiated by MPL.[5]
-
Enhanced Adaptive Immunity : This rapid and localized innate immune activation leads to a greater number of activated, antigen-loaded APCs migrating to the draining lymph nodes.[5][7][8] These highly activated APCs are more effective at priming antigen-specific CD4+ T cells, which in turn provide superior help to B cells, resulting in a more robust and durable antibody response and the generation of memory B cells.[2][9][10] This combination also tends to shift the immune response from a predominantly Th2-type (characteristic of alum alone) towards a more balanced Th1/Th2 or a Th1-skewed response, which is crucial for immunity against intracellular pathogens.[6][11][12][13]
Signaling Pathway Visualization
Caption: MPL-Alum adjuvant synergy pathway.
Comparative Performance Data
The combination of MPL and alum (AS04) consistently outperforms alum alone in eliciting both humoral and cellular immune responses.
Table 1: Humoral Immune Response Comparison
| Metric | Antigen | Alum Adjuvant | MPL + Alum (AS04) | Fold Increase | Reference Study |
| Total IgG Titer | Rabies Vaccine | Lower | Significantly Higher & Long-lasting | Not specified | [14] |
| IgG1 Titer (Th2) | Ovalbumin | High | High | - | [13] |
| IgG2a/IgG2b Titer (Th1) | Ovalbumin | Low/Negligible | Strong Induction | Not specified | [12][13] |
| Memory B-Cells | HPV L1 VLP | Lower | Significantly Higher | Not specified | [2][9][10] |
Table 2: Cellular Immune Response Comparison
| Metric | Antigen | Alum Adjuvant | MPL + Alum (AS04) | Key Finding | Reference Study |
| IFN-γ (Th1 Cytokine) | Rabies Vaccine | Elevated | Significantly Elevated | MPL induces a stronger initial Th1 response. | [14] |
| IL-6 | Rabies Vaccine | Transient Elevation | Significantly Higher & Sustained | MPL drives a more robust pro-inflammatory response. | [14] |
| CD4+ T-Cell Activation | HPV L1 VLP | Lower | Increased | AS04 leads to more activated T-cells in draining lymph nodes. | [5] |
| Cytotoxic T-Cell (CTL) Differentiation | NP Protein | Primes memory cells, but poor CTL differentiation | Enhances differentiation into effective CTLs | MPL-induced IL-6 is required for CTL differentiation. | [15] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol is a generalized procedure for quantifying serum antibody titers.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., PBST with 1-5% BSA or non-fat milk)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG, IgG1, IgG2a)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute the recombinant antigen to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[16]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of diluted serum to appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate 5 times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the optical density (OD) at 450 nm within 30 minutes.
-
Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for identifying antigen-specific, cytokine-producing T-cells.
Materials:
-
Splenocytes or PBMCs from immunized mice
-
Complete RPMI 1640 medium
-
Antigenic peptide or protein for restimulation
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixable Viability Dye
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)
-
Intracellular antibodies (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α)
-
FACS Buffer (PBS with 1-2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice.[16]
-
In Vitro Restimulation: Plate 1-2 x 10⁶ cells per well in a 96-well plate. Stimulate with the specific antigen (e.g., 5-10 µg/mL peptide) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C. Include unstimulated (negative) and mitogen-stimulated (positive, e.g., PMA/Ionomycin) controls.
-
Surface Staining: Wash cells with FACS buffer. Stain with a fixable viability dye to exclude dead cells. Subsequently, stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells. Resuspend in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer. Resuspend the cells in Permeabilization Buffer containing the cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4). Incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS Buffer. Acquire events on a flow cytometer.[17]
-
Analysis: Gate on live, single cells, followed by lymphocyte populations (e.g., CD4+ or CD8+ T-cells). Determine the percentage of cells expressing specific cytokines within each T-cell subset.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical development of AS04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 4. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS04, an aluminum salt- and TLR4 agonist-based adjuvant system, induces a transient localized innate immune response leading to enhanced adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of AS04 in human papillomavirus vaccine: mode of action and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an AS04-Adjuvanted HPV Vaccine with the Adjuvant System Approach | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificliterature.org [scientificliterature.org]
- 15. Vaccine adjuvants aluminum and monophosphoryl lipid A provide distinct signals to generate protective cytotoxic memory CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Flow Cytometry in Vaccine Development | KCAS Bio [kcasbio.com]
A Head-to-Head Comparison of 3D-MPLA-5 and Other Leading Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. This guide provides a detailed, data-driven comparison of 3D-MPLA-5 (a synthetic analogue of Monophosphoryl Lipid A, hereafter referred to as 3D-MPLA) with three other widely used adjuvants: Alum, CpG ODN, and QS-21. Our analysis is based on publicly available experimental data to assist researchers in making informed decisions for their vaccine formulations.
Executive Summary
3D-MPLA distinguishes itself as a potent Toll-like receptor 4 (TLR4) agonist that promotes a strong T-helper 1 (Th1) biased immune response, crucial for cell-mediated immunity. This contrasts with the traditional Alum adjuvant, which primarily induces a Th2-biased response. CpG ODN, a TLR9 agonist, also drives a Th1 response, while QS-21, a saponin-based adjuvant, is known for inducing a balanced Th1/Th2 response and activating the inflammasome. The selection of an appropriate adjuvant is therefore dependent on the specific requirements of the vaccine, particularly the desired type of immune response against the target pathogen.
Mechanism of Action at a Glance
| Adjuvant | Target Receptor/Pathway | Primary Immune Response |
| 3D-MPLA | Toll-like receptor 4 (TLR4) | Th1-biased: Strong cell-mediated immunity (CD4+ and CD8+ T-cells) and production of pro-inflammatory cytokines.[1] |
| Alum | NLRP3 inflammasome (indirectly) | Th2-biased: Strong antibody production, but weaker cell-mediated immunity.[2] |
| CpG ODN | Toll-like receptor 9 (TLR9) | Th1-biased: Induction of Th1 and pro-inflammatory cytokines, enhancing cellular immunity.[3][4] |
| QS-21 | NLRP3 inflammasome, other cellular pathways | Balanced Th1/Th2: Potent humoral and cellular immunity.[5][6][7][8] |
Comparative Immunological Data
The following tables summarize quantitative data from preclinical studies in mice, comparing the immunological performance of these adjuvants. It is important to note that the specific antigen used and the experimental conditions can influence the results.
Antibody Titers
Higher total IgG titers indicate a stronger overall humoral response. The ratio of IgG2a/c to IgG1 is a key indicator of the Th1/Th2 balance, with a higher ratio suggesting a more Th1-skewed response.
| Adjuvant | Antigen | Total IgG Titer (relative to control) | IgG2a/c : IgG1 Ratio | Reference |
| MPLA + Alum | Norovirus GII.4 VLPs | High | Increased vs. Alum alone | [9] |
| Alum | β-amyloid | Intermediate | Low (Th2-biased) | [10] |
| QS-21 | β-amyloid | Highest | High (Th1-biased) | [10] |
| CpG + MPL | Influenza sCal | High | High (Th1-biased) | [11] |
| MPLA | Influenza HA-NP | Moderate | Skewed towards IgG2a (Th1) | [2] |
| CpG | Influenza HA-NP | High | Skewed towards IgG2a (Th1) | [2] |
Cytokine Profiles
The cytokine profile induced by an adjuvant is a direct reflection of the type of T-helper cell response it promotes. IFN-γ is a hallmark of a Th1 response, while IL-4 and IL-5 are characteristic of a Th2 response.
| Adjuvant | Key Cytokines Induced | Predominant T-helper Response | Reference |
| 3D-MPLA | Pro-inflammatory cytokines (e.g., IL-12, IFN-γ) | Th1 | [1] |
| Alum | IL-4, IL-5 | Th2 | [10] |
| CpG ODN | IFN-γ, IL-12 | Th1 | [12][13] |
| QS-21 | IFN-γ, IL-1β, IL-18 | Balanced Th1/Th2 | [5][6] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG DNA as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amaranbiotech.com [amaranbiotech.com]
- 9. fda.gov [fda.gov]
- 10. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance [frontiersin.org]
- 13. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of 3D-Monophosphoryl Lipid A Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective vaccine adjuvants is paramount to the success of next-generation vaccines. 3D-Monophosphoryl Lipid A (3D-MPL), a derivative of the lipopolysaccharide (LPS) from Salmonella minnesota R595, and its synthetic counterpart, 3D-PHAD™ (PHAD), have emerged as promising adjuvants. They function as Toll-like receptor 4 (TLR4) agonists, stimulating a robust Th1-biased immune response while exhibiting significantly lower toxicity than their parent LPS molecule. This guide provides a comparative analysis of the safety profile of 3D-MPL adjuvants against other commonly used alternatives, supported by experimental data and detailed methodologies.
Comparative Safety Data
The safety of vaccine adjuvants is evaluated through a combination of preclinical toxicology studies and clinical trials. Key safety endpoints include local reactogenicity at the injection site, systemic toxicity, and the induction of inflammatory responses. The following tables summarize available quantitative data from preclinical and clinical studies to facilitate a comparison between 3D-MPL (and its analogs like GLA-SE), alum (aluminum salts), and MF59 (an oil-in-water emulsion).
Table 1: Local Reactogenicity
| Adjuvant | Animal Model/Study Population | Key Findings | Reference |
| 3D-PHAD™ (in ALFQ) | Rhesus Macaques | Mild and transient muscle swelling observed on days 1 and 3 post-vaccination, resolving by day 7. Minimal skin warmth, erythema, and muscle induration with scores on a 0-3 scale not significantly above 0. | [1] |
| GLA-SE (MPL analog) | Healthy Adults (TB Vaccine) | Injection site pain reported in 83.3-100% of subjects receiving the adjuvanted vaccine, compared to 16.7-33.3% in the antigen-alone groups. | [2][3] |
| Alum | Mice (Rabies Vaccine) | Induced inflammatory reactions at the injection site. | [4] |
| Alum | Healthy Adults (HPV Vaccine) | Pain at the injection site reported in 19% of doses for an alum-adjuvanted vaccine. | [5] |
| MF59 | Healthy Young Male Soldiers (H1N1 Vaccine) | Associated with an increased incidence of local adverse events (crude odds ratio: 1.56). Swelling at the injection site was a frequent adverse event. | [6] |
| MF59 | Healthy Adults (Influenza Vaccine) | Associated with increased mild post-immunization local reactions compared to a non-adjuvanted vaccine. | [6] |
Table 2: Systemic Toxicity & Inflammatory Response
| Adjuvant | Animal Model/Study Population | Parameter | Key Findings | Reference |
| 3D-MPL (MPL) | Rats | Body Weight | No significant changes in body weight observed in repeat-dose toxicity studies. | [7] |
| 3D-MPL (MPL) | Rats | Hematology | Minor, not unexpected immunostimulatory effects (e.g., changes in white blood cell counts) seen after repeated dosing. | [7] |
| 3D-MPL (MPL) | Rats | Clinical Chemistry | No significant toxicological findings reported. | [7] |
| GLA-SE (MPL analog) | Healthy Adults (TB Vaccine) | Systemic Adverse Events | Headache (21.7-28.3%) and fatigue (8.3-33.3%) were the most common systemic adverse events. | [2][3] |
| Alum | Rats (COVID-19 Vaccine) | Body Weight | No obvious abnormal changes in body weight compared to the control group. | [8] |
| Alum | Rats (COVID-19 Vaccine) | Food Intake | No obvious abnormal changes in food intake compared to the control group. | [8] |
| Alum | Rats (COVID-19 Vaccine) | Body Temperature | No abnormal changes in body temperature related to vaccine administration. | [8] |
| Alum | Mice (Rabies Vaccine) | Cytokine Response (IL-6, IFN-γ) | Significantly elevated levels of IL-6 and IFN-γ post-immunization. | [4] |
| MF59 | Healthy Young Male Soldiers (H1N1 Vaccine) | Systemic Adverse Events | Associated with an increased incidence of systemic adverse events (crude odds ratio: 1.64). Myalgia was a frequent adverse event. | [6] |
| MF59 | Mice | Cytokine Response | Induces rapid induction of chemokines and inflammatory cytokines. | [9] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of adjuvant safety. Below are representative methodologies for key preclinical safety studies.
Protocol 1: Repeat-Dose Intramuscular Toxicity Study in Rats
This protocol is designed to assess the potential systemic toxicity of a vaccine adjuvant after repeated intramuscular administration in rats.
1. Animals and Husbandry:
-
Species: Sprague Dawley rats.
-
Age: 6-8 weeks at the start of the study.
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (21 ± 2 °C), and humidity (55 ± 5%). Animals have ad libitum access to standard rodent chow and water.
-
Acclimatization: Animals are acclimatized for at least 5 days prior to the start of the study.
2. Experimental Design:
-
Groups:
-
Group 1: Control (Vehicle, e.g., saline)
-
Group 2: Adjuvant alone
-
Group 3: Low dose of adjuvanted vaccine
-
Group 4: High dose of adjuvanted vaccine
-
-
Animals per group: 10 males and 10 females.
-
Administration: Intramuscular (IM) injection into the quadriceps muscle.
-
Dosing Schedule: Three doses administered on Days 1, 15, and 29.
-
Observation Period: Animals are observed for 14 days after the final dose. A subset of animals may be kept for a recovery period (e.g., 4 weeks) to assess the reversibility of any findings.
3. Parameters Monitored:
-
Clinical Observations: Daily for mortality, morbidity, and any signs of toxicity.
-
Food and Water Consumption: Weekly.[10]
-
Body Temperature: Prior to each dose and at specified intervals post-dosing.[10]
-
Local Reactogenicity: The injection site is observed for erythema, edema, and other local reactions at 24, 48, and 72 hours after each injection.
-
Clinical Pathology (at termination):
-
Hematology: Complete blood count (CBC) with differential.[1]
-
Clinical Chemistry: Parameters related to liver and kidney function (e.g., ALT, AST, BUN, creatinine).[1]
-
Coagulation: Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[1]
-
-
Anatomic Pathology (at termination):
-
Gross Necropsy: Macroscopic examination of all organs and tissues.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, thymus) are weighed.
-
Histopathology: Microscopic examination of the injection site and major organs.[1]
-
Protocol 2: Local Tolerance Assessment in Rabbits
This protocol is designed to evaluate the local reaction to an intramuscularly administered vaccine adjuvant in rabbits.
1. Animals and Husbandry:
-
Species: New Zealand White rabbits.
-
Age: 3-4 months at the start of the study.
-
Housing: Housed individually in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Animals have ad libitum access to standard rabbit chow and water.
-
Acclimatization: Animals are acclimatized for at least 5 days prior to the start of the study.
2. Experimental Design:
-
Groups:
-
Group 1: Control (Vehicle, e.g., saline)
-
Group 2: Adjuvant formulation
-
-
Animals per group: 3-5 males and 3-5 females.
-
Administration: A single intramuscular (IM) injection into the sacrospinal or quadriceps muscle of one hind limb. The contralateral limb can serve as a control.[3]
-
Observation Period: Animals are observed for up to 14 days post-injection.
3. Parameters Monitored:
-
Clinical Observations: Daily for any systemic signs of toxicity.
-
Local Reaction Assessment: The injection site is examined daily for signs of:
-
Erythema (redness): Scored on a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Edema (swelling): Scored on a scale (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Other observations such as pain, abscess formation, or necrosis are also recorded.
-
-
Macroscopic and Microscopic Pathology (at termination):
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding of adjuvant safety assessment.
TLR4 Signaling Pathway
3D-MPL exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn orchestrate the adaptive immune response.
Experimental Workflow for Adjuvant Safety Assessment
The preclinical safety assessment of a vaccine adjuvant follows a structured workflow, from initial in vitro screening to in vivo toxicology studies.
Conclusion
References
- 1. Repeated-dose toxicity and immunogenicity evaluation of a recombinant subunit COVID-19 vaccine (ZF2001) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scientificliterature.org [scientificliterature.org]
- 5. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the adverse events associated with MF59-adjuvanted and non-adjuvanted H1N1 vaccines in healthy young male Korean soldiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Local tolerance and systemic toxicity of single and repeated intramuscular administrations of two different formulations of the RTS,S malaria candidate vaccine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3D-Monophosphoryl Lipid A-5: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
3-O-desacyl-4'-monophosphoryl lipid A (3D-MPLA-5), a potent Toll-like receptor 4 (TLR4) agonist, is a critical component in modern vaccine adjuvants and immunology research. Due to its biological activity, proper handling and disposal are paramount to ensure laboratory safety and prevent unintended environmental exposure. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3D-MPLA-5, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 3D-MPLA-5. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |
Personal Protective Equipment (PPE): All personnel handling 3D-MPLA-5 must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
For procedures that may generate aerosols or dust, a respiratory protection may be necessary.
Step-by-Step Disposal Procedures
As there is no universally mandated chemical inactivation protocol for 3D-MPLA-5 waste, it must be treated as hazardous chemical waste. The following procedures detail the segregation, containment, and labeling of both liquid and solid waste containing this substance.
Liquid Waste Disposal (e.g., unused solutions, contaminated buffers)
-
Segregation: Do not mix 3D-MPLA-5 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment:
-
Collect all liquid waste containing 3D-MPLA-5 in a dedicated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled and kept securely closed when not in use.
-
-
Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-O-desacyl-4'-monophosphoryl lipid A-5"
-
The concentration of the compound.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal: Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its collection by your institution's licensed hazardous waste contractor.
Solid Waste Disposal (e.g., contaminated labware, PPE)
-
Segregation: All solid waste that has come into contact with 3D-MPLA-5, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated.
-
Containment:
-
Place all contaminated solid waste into a designated, durable, and leak-proof hazardous waste bag or container.
-
For sharps (e.g., needles, serological pipettes), use a designated sharps container that is then placed within the hazardous waste container.
-
-
Labeling: Clearly label the solid waste container with a hazardous waste label, specifying the contents as "Solid waste contaminated with 3-O-desacyl-4'-monophosphoryl lipid A-5" and listing the associated hazards.
-
Storage: Store the sealed solid waste container in the designated satellite accumulation area.
-
Disposal: Arrange for the collection of the solid waste container by your institution's licensed hazardous waste contractor.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Cleaning:
-
Carefully collect the absorbent material and any contaminated debris.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Disposal of Spill Debris: All materials used for spill cleanup must be disposed of as hazardous solid waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing 3D-Monophosphoryl Lipid A-5.
Caption: Disposal workflow for this compound waste.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste disposal protocols and information derived from publicly available Safety Data Sheets for this compound. No specific experimental protocols for the chemical inactivation of 3D-MPLA-5 for disposal purposes were identified in the literature. Therefore, the recommended procedure is to handle it as hazardous chemical waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for hazardous waste disposal.
Essential Safety and Logistics for Handling 3D-Monophosphoryl Lipid A-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of 3D-Monophosphoryl Lipid A-5 (3D-MPLA-5). Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toll-like receptor 4 (TLR4) agonist and a potent immunological adjuvant.[1][2] While it is a detoxified derivative of lipopolysaccharide (LPS), it may still pose hazards, including respiratory tract irritation and potential for organ damage through prolonged or repeated exposure.[3] Therefore, a thorough risk assessment should be conducted before handling, and appropriate personal protective equipment must be worn at all times.
Minimum PPE Requirements: A lab coat, protective eyewear (safety glasses with side shields), long pants, and closed-toe shoes are the minimum requirements for working in a laboratory where chemical, biological, or radiological hazards are present.[4]
Recommended PPE for Handling 3D-MPLA-5:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides enhanced protection against incidental contact.[4][5] Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[4] | Protects against splashes of solutions containing 3D-MPLA-5 and airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator. | Required when handling the powdered form to prevent inhalation of dust particles.[3][5] |
| Body Protection | A disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[5] | Prevents contamination of personal clothing. Standard cloth lab coats are not recommended when handling the powder. |
| Foot Protection | Closed-toe shoes. | Standard laboratory requirement to protect against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the safe handling of 3D-MPLA-5 from receipt to use in experimental protocols.
2.1 Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow emergency spill procedures.
-
Transport: Transport the unopened container to the designated laboratory storage area.
-
Storage: Store 3D-MPLA-5 in a tightly sealed container in a well-ventilated, locked-up area.[3] Recommended storage temperature is -20°C.[1] For solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6]
2.2 Preparation of Stock Solutions
All handling of powdered 3D-MPLA-5 should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Gather Materials: Assemble all necessary equipment, including vials, solvents, and pipettes, within the containment area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of 3D-MPLA-5 powder. Use anti-static weighing paper or a weigh boat.
-
Solubilization: Add the appropriate solvent to the vial containing the powder. Refer to the product-specific information for solubility data.
-
Mixing: Gently vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.[6]
Experimental Workflow for Handling 3D-MPLA-5
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of 3D-MPLA-5 and all contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Solid Waste: Dispose of unused 3D-MPLA-5 powder in its original container or a clearly labeled, sealed container as chemical waste in accordance with local, state, and federal regulations.[3]
-
Liquid Waste: Collect all solutions containing 3D-MPLA-5 in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with 3D-MPLA-5, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1 Spills
-
Minor Spill (Contained, small amount of powder or dilute solution):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable disinfectant or detergent, followed by water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Large area, uncontained powder, or concentrated solution):
-
Evacuate the immediate area and alert others.
-
If the spill involves a significant amount of airborne powder, evacuate the entire laboratory and close the doors.
-
Contact your institution's emergency response team and inform them of the nature of the spill.
-
Do not attempt to clean up a major spill unless you are trained to do so.
-
4.2 Personal Exposure
-
Inhalation: Move the affected person to fresh air immediately.[3] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Response Flowchart
Caption: Emergency response plan for spills and personal exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
